molecular formula C5H10O2S B3427704 Methyl 2-(methylthio)propionate CAS No. 61366-76-5

Methyl 2-(methylthio)propionate

Cat. No.: B3427704
CAS No.: 61366-76-5
M. Wt: 134.20 g/mol
InChI Key: QMPSBIWJVUCDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methylthio)propionate is a useful research compound. Its molecular formula is C5H10O2S and its molecular weight is 134.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 134.04015073 g/mol and the complexity rating of the compound is 82.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-4(8-3)5(6)7-2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPSBIWJVUCDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338319
Record name methyl 2-(methylthio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33178-98-2, 61366-76-5
Record name methyl 2-(methylthio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-METHYLTHIOPROPIONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(methylthio)propionate (CAS 61366-76-5)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(methylthio)propionate, with the CAS registry number 61366-76-5, is a sulfur-containing ester that serves as a versatile building block in organic synthesis.[1] Its unique combination of a reactive ester functionality and a nucleophilic thioether group makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its utility for research and development professionals.

Physicochemical Properties

This compound is a colorless liquid.[2] While detailed experimental data for some properties are not widely published, its fundamental characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C5H10O2S[1]
Molecular Weight 134.20 g/mol [1]
Boiling Point 156-158 °C at 760 mmHg[2]
Density 1.041 g/cm³[3]
Flash Point 56.11 °C (133.00 °F)[2]
Appearance Colorless to pale yellow liquid[2]
Solubility Soluble in alcohol, insoluble in water.[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A common and effective method involves the reaction of a suitable 2-halopropionate ester with a methylthiolate salt.

Experimental Protocol: Synthesis from Methyl 2-chloropropionate

This protocol describes the synthesis of this compound via an SN2 reaction between methyl 2-chloropropionate and sodium methanethiolate. The causality behind this choice of reactants lies in the high reactivity of the α-chloro ester towards nucleophilic attack and the ready availability of sodium methanethiolate.

Materials:

  • Methyl 2-chloropropionate

  • Sodium methanethiolate (CH₃SNa)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and purification apparatus (distillation setup)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium methanethiolate in anhydrous DMF. The use of an inert atmosphere is crucial to prevent the oxidation of the thiolate.

  • Addition of Electrophile: Cool the solution in an ice bath. Slowly add methyl 2-chloropropionate dropwise from the dropping funnel to the stirred solution. The exothermic nature of the reaction necessitates slow addition and cooling to maintain control.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. This serves as a self-validating check for reaction completion.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether). The addition of water quenches the reaction and dissolves inorganic byproducts.

  • Extraction and Washing: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers and wash sequentially with water and brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The purity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis_of_Methyl_2_methylthiopropionate reactant1 Methyl 2-chloropropionate product This compound reactant1->product reactant2 Sodium methanethiolate reactant2->product byproduct NaCl product->byproduct solvent DMF solvent->product

Caption: Synthesis of this compound via SN2 reaction.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its two primary functional groups: the ester and the thioether.

Reactions at the Ester Group
  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(methylthio)propionic acid.[4] This transformation is fundamental for introducing a carboxylic acid functionality.

  • Reduction: The ester can be reduced to the corresponding alcohol, 2-(methylthio)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5] It is important to note that some racemization may occur during this reduction.[5]

  • Aminolysis: Reaction with amines can convert the ester into the corresponding amides, providing a route to a diverse range of derivatives.

Reactions Involving the Thioether Group
  • Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This allows for the modulation of the electronic and steric properties of the sulfur center.

  • Alkylation: The sulfur atom can act as a nucleophile and be alkylated to form sulfonium salts.

The presence of both functionalities makes this compound a valuable C5 building block in organic synthesis.[6]

Reactions_of_Methyl_2_methylthiopropionate start This compound hydrolysis 2-(Methylthio)propionic acid start->hydrolysis H₃O⁺ / OH⁻ reduction 2-(Methylthio)propan-1-ol start->reduction LiAlH₄ oxidation Methyl 2-(methylsulfinyl)propionate start->oxidation [O]

Caption: Key reactions of this compound.

Spectroscopic Analysis

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals include a singlet for the methyl ester protons (O-CH₃), a singlet for the methyl thioether protons (S-CH₃), a quartet for the proton at the C2 position (CH), and a doublet for the methyl protons at the C3 position (CH-CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five distinct signals, one for each unique carbon atom in the molecule: the carbonyl carbon of the ester, the methoxy carbon of the ester, the carbon bearing the thioether group, the methyl carbon of the thioether, and the methyl carbon at the C3 position.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹. Other significant absorptions will include C-H stretching vibrations and C-O stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 134. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and other characteristic fragments.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in organic synthesis. Its bifunctional nature allows for its incorporation into a wide array of more complex molecular architectures.

Building Block in Medicinal Chemistry

While not a drug itself, its structural motifs are relevant to drug discovery. The thioether linkage is present in various biologically active compounds and can influence properties such as lipophilicity and metabolic stability. The ester group provides a convenient handle for further chemical modifications, enabling the synthesis of libraries of compounds for biological screening. It can be considered a valuable building block for fragment-based drug discovery (FBDD).[7]

Precursor for Agrochemicals and Flavors

Related organosulfur compounds find applications in the synthesis of agrochemicals.[6] For instance, the structurally similar 2-methyl-2-(methylthio)propanal is a key intermediate in the production of the insecticide Aldicarb.[6] While not used directly in fragrances or flavors, understanding its properties is relevant in the broader context of flavor and fragrance chemistry, where sulfur compounds often play a crucial role.[2]

Safety and Handling

This compound is intended for laboratory use by trained professionals.[1] Standard safety precautions should be observed when handling this chemical.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Handle in a well-ventilated area.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities: It is incompatible with strong oxidizing agents.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

  • Owen, L. N., & Rahman, M. B. (1971). The synthesis and reduction of optically active 2-mercaptopropionic acid and some derivatives. Journal of the Chemical Society C: Organic, 2432-2440. [Link]

  • PubChem. (n.d.). Methyl 2-methyl-3-(methylthio)propionate. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of methyl α-methylthio-α-(2-thienyl)propionate. Retrieved February 28, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved February 28, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl 2-(methyl thio) propionate. Retrieved February 28, 2026, from [Link]

  • PubChem. (n.d.). Methyl (R)-2-(methylthio)propanoate. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • ChemSrc. (2025). methyl 2-(methyl thio) propionate. Retrieved February 28, 2026, from [Link]

Sources

Technical Guide: Methyl 2-(methylthio)propionate vs. Methyl 3-(methylthio)propionate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Methyl 2-(methylthio)propionate and Methyl 3-(methylthio)propionate . It is structured to serve researchers requiring precise structural, synthetic, and application-based data.

Executive Summary

The distinction between this compound and Methyl 3-(methylthio)propionate lies in the regiochemistry of the methylthio (-SMe) substituent on the propionate backbone.

  • Methyl 3-(methylthio)propionate (3-MMP): A linear, achiral beta-thioester predominantly used as a high-impact flavorant (pineapple/tropical) and a metabolic intermediate in ethylene biosynthesis.

  • This compound (2-MMP): A branched, chiral alpha-thioester serving as a specialized building block for agrochemicals and pharmaceutical intermediates, particularly where stereocontrol at the

    
    -carbon is required.
    

Structural & Physicochemical Analysis

Structural Comparison

The core difference is the position of the sulfur atom relative to the carbonyl group.

FeatureThis compoundMethyl 3-(methylthio)propionate
IUPAC Name Methyl 2-(methylsulfanyl)propanoateMethyl 3-(methylsulfanyl)propanoate
CAS Number 61366-76-513532-18-8
Structure Type

-Thioester (Branched)

-Thioester (Linear)
Chirality Yes (C2 is a stereocenter)No (Achiral)
Electronic Effect Sulfur is adjacent to the carbonyl

-proton, increasing acidity and allowing enolization.
Sulfur is isolated from the carbonyl by an ethylene spacer, reducing electronic crosstalk.
Physicochemical Properties
Property2-Isomer (Alpha)3-Isomer (Beta)
Molecular Formula


Molecular Weight 134.20 g/mol 134.20 g/mol
Boiling Point ~157.6°C (at 760 mmHg)74-75°C (at 13 mmHg)
Density 1.041 g/cm³1.077 g/cm³
Odor Profile Sulfurous, pungent, vegetative (onion/garlic nuances).Sweet, fruity, pineapple, tropical.
Solubility Soluble in alcohol, ether; low water solubility.Soluble in alcohol, propylene glycol; insoluble in water.

Synthetic Methodologies

Synthesis of Methyl 3-(methylthio)propionate (3-MMP)

Mechanism: Michael Addition The industrial standard involves the conjugate addition of methanethiol to methyl acrylate. This reaction is highly atom-efficient and typically catalyzed by a base (e.g., triethylamine or basic ion-exchange resins).

Protocol:

  • Reagents: Methyl acrylate (1.0 eq), Methanethiol (1.05 eq), Triethylamine (catalytic, 1-2 mol%).

  • Setup: Use a pressure-rated vessel or reflux condenser due to the volatility of methanethiol (BP 6°C).

  • Procedure:

    • Cool methyl acrylate to 0°C.

    • Slowly introduce methanethiol gas or liquid while maintaining temperature <10°C to prevent polymerization.

    • Add catalyst.

    • Stir at room temperature for 2-4 hours.

  • Purification: Distillation under reduced pressure.

Synthesis of this compound (2-MMP)

Mechanism: Nucleophilic Substitution (


)
This isomer is synthesized by displacing a leaving group (halide) at the alpha position. The starting material is typically Methyl 2-chloropropionate, which can be derived from methyl lactate to access specific enantiomers.[1][2]

Protocol:

  • Reagents: Methyl 2-chloropropionate (1.0 eq), Sodium thiomethoxide (NaSMe, 1.1 eq), DMF or Methanol (solvent).

  • Procedure:

    • Dissolve NaSMe in dry DMF under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add Methyl 2-chloropropionate dropwise (exothermic reaction).

    • Allow to warm to room temperature and stir for 6-12 hours.

  • Workup: Quench with water, extract with diethyl ether, wash with brine, and dry over

    
    .
    
  • Purification: Fractional distillation.

Visualized Synthetic Pathways

SynthesisPathways cluster_3MMP 3-MMP Synthesis (Michael Addition) cluster_2MMP 2-MMP Synthesis (SN2 Substitution) MA Methyl Acrylate (Michael Acceptor) MMP3 Methyl 3-(methylthio)propionate MA->MMP3 Base Cat. (Et3N) MeSH Methanethiol (Nucleophile) MeSH->MMP3 MCP Methyl 2-chloropropionate (Electrophile) MMP2 This compound MCP->MMP2 DMF, 0°C -NaCl NaSMe Sodium Thiomethoxide (Nucleophile) NaSMe->MMP2

Caption: Comparative synthetic routes. Top: 1,4-addition for the 3-isomer. Bottom: Alpha-substitution for the 2-isomer.

Spectroscopic Identification (NMR)

Distinguishing these isomers requires analyzing the splitting patterns of the propionate backbone.

Feature3-Isomer (Beta-substituted) 2-Isomer (Alpha-substituted)
Backbone Pattern Two Triplets (

system)
Quartet + Doublet (

system)

-Protons

~2.6 ppm (t, 2H,

)

~3.3-3.5 ppm (q, 1H,

)

-Protons

~2.8 ppm (t, 2H,

)

~1.4 ppm (d, 3H,

)
S-Methyl Singlet (~2.1 ppm)Singlet (~2.1 ppm)
O-Methyl Singlet (~3.7 ppm)Singlet (~3.7 ppm)

Diagnostic Key: Look for the doublet at ~1.4 ppm . If present, you have the 2-isomer. If you see two coupled triplets in the 2.5–3.0 ppm range, you have the 3-isomer.

Applications in Research & Drug Development

Methyl 3-(methylthio)propionate (3-MMP)
  • Flavor Chemistry: A primary component of pineapple flavor (FEMA 2720).[3] It is used to impart "freshness" and tropical notes in food formulations.

  • Metabolic Research: Used as a reference standard in studying methionine metabolism, specifically the ethylene biosynthesis pathway in plants where methionine converts to S-adenosylmethionine (SAM).

This compound (2-MMP)
  • Chiral Building Block: The 2-isomer is critical in asymmetric synthesis. By starting with optically pure (S)-methyl lactate, researchers can synthesize (R)-Methyl 2-(methylthio)propionate (with inversion of configuration) for use in chiral drugs.

  • Agrochemical Precursors: The

    
    -thioether motif is found in specific aryloxypropionic acid herbicides. The 2-MMP structure serves as a scaffold for testing bioisosteres (replacing oxygen with sulfur) to alter metabolic stability in crop protection agents.
    
  • Pharmaceutical Intermediates: Analogues such as Ethyl 2-methyl-2-(methylthio)propionate are investigated as intermediates for antigout agents and other bioactive sulfur-containing heterocycles.

Application Logic Diagram

Applications MMP3 3-MMP (Beta) Flavor Flavor Industry (Pineapple/Tropical) MMP3->Flavor Metabolism Methionine Metabolism Studies MMP3->Metabolism MMP2 2-MMP (Alpha) Chiral Chiral Synthesis (Stereocenter at C2) MMP2->Chiral Agro Agrochemicals (Herbicides) MMP2->Agro Pharma Drug Discovery (Bioisosteres) MMP2->Pharma

Caption: Divergent application fields. 3-MMP dominates sensory science; 2-MMP dominates synthetic chemistry.

Safety & Handling

  • Odor Control: Both compounds contain sulfur and possess potent odors. 3-MMP is pleasant at low concentrations but pungent in neat form. 2-MMP is generally disagreeable. Handle only in a functioning fume hood.

  • Oxidation: Thioethers are susceptible to oxidation to sulfoxides (

    
    ) and sulfones (
    
    
    
    ). Store under inert gas (Nitrogen/Argon) at 2-8°C.

References

  • TCI Chemicals. Methyl 3-(Methylthio)propionate Product Specifications & Safety Data. Retrieved from

  • Santa Cruz Biotechnology. this compound (CAS 61366-76-5) Product Data.[4] Retrieved from [4]

  • PubChem. Methyl 2-methyl-3-(methylthio)propionate (Structural Analog Data). Retrieved from

  • NIST WebBook. 3-(Methylthio)propanoic acid methyl ester Mass Spectrum. Retrieved from

  • The Good Scents Company. Methyl 3-(methylthio)propionate Organoleptic Properties. Retrieved from

Sources

An In-depth Technical Guide to the Chemical Safety of Methyl 2-methylsulfanylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylsulfanylpropanoate, a sulfur-containing ester with the chemical formula C₅H₁₀O₂S, is a compound that finds application in various research and development settings, including as a building block in organic synthesis and for the development of novel pharmaceutical agents. Its distinct structural features, combining an ester and a thioether functional group, offer unique chemical properties but also necessitate a thorough understanding of its safety profile to ensure safe handling and mitigate potential risks in the laboratory. This guide provides a comprehensive overview of the chemical safety of Methyl 2-methylsulfanylpropanoate, synthesizing available data to offer practical, field-proven insights for its responsible use.

Hazard Identification and Classification

A critical first step in the safe handling of any chemical is a comprehensive understanding of its intrinsic hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 2-methylsulfanylpropanoate is classified with the following hazards:

  • Flammable Liquid: It is a combustible liquid and vapor, posing a fire risk in the presence of ignition sources.

  • Acute Oral Toxicity: The compound is harmful if swallowed.

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation upon contact.

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.

It is noteworthy that while some safety data sheets for the related isomer, methyl 2-(methylthio)propionate, may indicate it is not considered hazardous under US OSHA standards, the specific GHS classifications for Methyl 2-methylsulfanylpropanoate (CAS No. 61366-76-5) should be prioritized to ensure the highest level of safety.

GHS Hazard Summary Table
Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Toxicological Profile: A Data-Driven Assessment

For a comparative perspective, the structurally related compound, Methyl 3-(methylthio)propionate, has a reported dermal LD50 of 1,100 mg/kg (ATE) and an inhalative LC50/4 h of 11 mg/l (ATE). While not directly applicable, this data on a close analogue underscores the need for caution and the implementation of robust protective measures when handling Methyl 2-methylsulfanylpropanoate.

Based on available information for related compounds, Methyl 2-methylsulfanylpropanoate is not classified as a skin sensitizer, germ cell mutagen, carcinogen, or reproductive toxicant. However, the absence of data should not be interpreted as a definitive lack of hazard. A conservative approach to handling is always recommended.

Exposure Control and Personal Protection: A Hierarchy of Controls

To minimize exposure and ensure a safe working environment, a hierarchy of controls should be implemented. This approach prioritizes engineering and administrative controls over personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All work with Methyl 2-methylsulfanylpropanoate should be conducted in a well-ventilated area. A chemical fume hood is essential for procedures that may generate vapors or aerosols.

  • Containment: For larger scale operations or when the potential for release is significant, closed systems should be utilized.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These should include instructions for safe handling, storage, and emergency procedures.

  • Training: All personnel handling the substance must be thoroughly trained on its hazards, safe handling procedures, and emergency response.

  • Hygiene Practices: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly with soap and water after handling the compound.

Personal Protective Equipment (PPE)

While engineering and administrative controls are primary, appropriate PPE is a critical final barrier to exposure.

Body PartProtective EquipmentSpecifications
Eyes/Face Safety glasses with side shields or chemical gogglesMust comply with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield may be necessary for splash hazards.
Skin Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use.
Lab coatA flame-retardant lab coat should be worn to protect against splashes and fire hazards.
Respiratory None required for normal, small-scale use in a fume hood.For larger quantities, potential for aerosol generation, or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling, Storage, and Emergency Protocols

Prudent Handling Practices
  • Avoid Inhalation, Ingestion, and Contact: Take all necessary precautions to prevent contact with skin and eyes, and to avoid inhaling vapors.

  • Use Non-Sparking Tools: Due to its flammability, use non-sparking tools and equipment.

  • Grounding and Bonding: For transfers of larger quantities, ensure that containers and receiving equipment are properly grounded and bonded to prevent static discharge.

  • Keep Away from Ignition Sources: Avoid open flames, sparks, and hot surfaces.

Chemical Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat.

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.

Emergency Response Protocols

A well-defined emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.

  • Specific Hazards: Vapors are flammable and may form explosive mixtures with air. Containers may explode when heated. Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3). Eliminate all ignition sources.

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.

  • Containment and Clean-up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.

Stability and Reactivity Profile

Methyl 2-methylsulfanylpropanoate is generally stable under recommended storage conditions. However, it is important to be aware of its potential reactivity.

  • Conditions to Avoid: Heat, flames, sparks, and other ignition sources.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. Reactions with these materials can be exothermic and may produce hazardous products.

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release carbon monoxide, carbon dioxide, and sulfur oxides.

Environmental and Disposal Considerations

Environmental Fate and Ecotoxicity
Disposal

All waste containing Methyl 2-methylsulfanylpropanoate should be considered hazardous waste.

  • Waste Collection: Collect all waste in designated, properly labeled, and sealed containers. Do not mix with incompatible wastes.

  • Disposal Method: Disposal must be in accordance with all applicable local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualizing Safety: Workflows and Logical Relationships

Emergency Response Workflow

EmergencyResponse cluster_Spill Accidental Spill cluster_Exposure Personnel Exposure cluster_Fire Fire Incident cluster_Disposal Waste Disposal Spill Spill Occurs Evacuate Evacuate Area & Eliminate Ignition Sources Spill->Evacuate Immediate Action PPE Don Personal Protective Equipment (PPE) Evacuate->PPE Contain Contain Spill with Inert Material PPE->Contain Cleanup Collect and Place in Sealed Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Exposure Exposure Occurs (Skin/Eye/Inhalation/Ingestion) Remove Remove from Exposure Source Exposure->Remove Immediate Action FirstAid Administer First Aid (See Section 4.3) Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical Fire Fire Involving the Chemical Alarm Activate Fire Alarm & Evacuate Fire->Alarm Immediate Action Extinguish Use Appropriate Extinguishing Media (Dry Chemical, CO2, Foam) Alarm->Extinguish Cool Cool Nearby Containers Extinguish->Cool Waste Generate Waste Material Collect Collect in Labeled, Sealed Container Waste->Collect Store_Waste Store Safely Collect->Store_Waste Dispose Dispose via Licensed Contractor Store_Waste->Dispose

Caption: Workflow for handling emergency situations involving Methyl 2-methylsulfanylpropanoate.

Hierarchy of Controls for Safe Handling

HierarchyOfControls cluster_Controls Hierarchy of Controls (Most to Least Effective) cluster_Effectiveness Effectiveness Elimination Elimination (Not applicable for required use) Substitution Substitution (Consider less hazardous alternatives) Engineering Engineering Controls (Fume Hood, Closed Systems) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Most Most Effective Least Least Effective

Caption: The hierarchy of controls for mitigating exposure to Methyl 2-methylsulfanylpropanoate.

Conclusion: A Commitment to Safety

Methyl 2-methylsulfanylpropanoate is a valuable compound for scientific research and development. However, its safe use is contingent upon a thorough understanding and diligent application of safety protocols. This guide has provided a comprehensive overview of its hazards, handling procedures, and emergency responses, grounded in the principles of scientific integrity and risk mitigation. By adhering to the principles outlined herein, researchers, scientists, and drug development professionals can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.

References

  • PubChem. (n.d.). Methyl 2-(methylsulfanyl)propanoate. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • CPAChem. (2023, March 16). Safety data sheet: Methyl 3-(methylthio)propionate. Retrieved February 28, 2026, from [Link]

biological role of Methyl 2-(methylthio)propionate in methionine catabolism

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Role of Methyl (Methylthio)propionates in Methionine Catabolism[1][2]

Executive Summary This technical guide elucidates the biological role and metabolic formation of methyl esters derived from methionine catabolism, specifically addressing the distinction between Methyl 2-(methylthio)propionate and the biologically dominant Methyl 3-(methylthio)propionate (MMP) . While the 2-isomer is a known synthetic flavorant, the 3-isomer (MMP) represents the primary volatile catabolite produced via the Ehrlich pathway in yeast and mammalian transamination pathways. This document details the mechanistic formation of these Volatile Sulfur Compounds (VSCs), their role in redox balancing and flavor genesis, and provides validated protocols for their detection.

Molecular Identity & Isomer Distinction

In the context of methionine catabolism, precision in nomenclature is critical due to the existence of structural isomers with distinct origins.

FeatureMethyl 3-(methylthio)propionate (MMP)This compound
Structure


Sulfur Position

-carbon (Position 3)

-carbon (Position 2)
Biological Origin Major Methionine Catabolite (Ehrlich Pathway)Synthetic / Trace Isomer (Rare in biology)
CAS Number 13532-18-861366-76-5
Role Flavor volatile (pineapple/cheese), Sulfur sinkFragrance ingredient (Green/Sulfurous)

Scientific Note: The biological literature predominantly identifies the 3-isomer (MMP) as the direct downstream product of methionine degradation. The 2-isomer typically requires synthetic rearrangement or specific precursors (e.g., S-methylcysteine) not central to the canonical methionine pathway. Consequently, this guide focuses on the MMP pathway as the functional biological role, while noting the 2-isomer as a structural analog.

Mechanistic Pathways of Formation

The formation of methyl (methylthio)propionates from methionine occurs primarily through the Ehrlich Pathway (in fermentative yeast) or the Transamination Pathway (in mammals/bacteria).

The Ehrlich Pathway (Yeast/Microbial)

In Saccharomyces cerevisiae and other fermentative organisms, methionine is catabolized to regenerate NAD+ and manage amino nitrogen.

  • Transamination: Methionine is converted to

    
    -keto-
    
    
    
    -(methylthio)butyrate (KMBA)
    by branched-chain amino acid aminotransferases (Bat1p/Bat2p).
  • Decarboxylation: KMBA is decarboxylated by decarboxylases (e.g., Aro10p) to form Methional (3-methylthiopropionaldehyde).

  • Oxidation/Esterification:

    • Methional is oxidized to 3-(methylthio)propionic acid (MTPA) .

    • MTPA is esterified with methanol (often enzymatically mediated by alcohol acyltransferases) to form Methyl 3-(methylthio)propionate (MMP) .

The Mammalian Transamination Pathway

In mammalian liver mitochondria, a similar "methionine salvage" bypass occurs when the transsulfuration pathway is saturated.

  • Methionine

    
     KMBA 
    
    
    
    3-methylthiopropionate (MTPA).
  • MTPA can be further metabolized to methanethiol and CO2, or esterified in specific pathological or dietary contexts.

Pathway Visualization (DOT Diagram)

MethionineCatabolism cluster_legend Legend Met L-Methionine KMBA α-Keto-γ-(methylthio)butyrate (KMBA) Met->KMBA Aminotransferase (Bat1p/Bat2p) Methional Methional (3-methylthiopropionaldehyde) KMBA->Methional Decarboxylase (Aro10p) MeSH Methanethiol KMBA->MeSH Demethiolase (Side Pathway) MTPA 3-(Methylthio)propionic Acid (MTPA) Methional->MTPA Dehydrogenase MMP Methyl 3-(methylthio)propionate (MMP) MTPA->MMP Acyltransferase (+ Methanol) key Blue: Precursor | Red: Keto-Acid | Yellow: Aldehyde | Green: End-Product Ester

Caption: The Ehrlich pathway converting L-Methionine to Methyl 3-(methylthio)propionate via KMBA and Methional intermediates.

Biological Significance & Applications[3][4][5]

Flavor & Fragrance Chemistry

MMP is a potent Volatile Sulfur Compound (VSC) with a detection threshold in the ppb range.

  • Sensory Profile: At low concentrations, it imparts a sweet, pineapple, or cheesy character. At high concentrations, it becomes sulfurous and onion-like.

  • Fermentation Marker: Its presence correlates with the ripening of surface-ripened cheeses (e.g., Camembert) and the aging of wines, serving as a biomarker for specific yeast metabolic activity.

Redox Balance & Sulfur Scavenging

The conversion of Methional to Methionol (reduction) consumes NADH, while the oxidation to MTPA generates NADH. The formation of the ester (MMP) effectively sequesters the sulfur moiety in a volatile, lipophilic form, allowing the cell to excrete excess sulfur when the transsulfuration pathway (Cysteine synthesis) is downregulated or saturated.

Experimental Protocol: Detection & Quantification

Objective: Isolate and quantify Methyl (methylthio)propionates from biological media using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Materials
  • Internal Standard: Ethyl 3-(methylthio)propionate (to differentiate from the methyl ester analyte).

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

  • Column: DB-WAX or equivalent polar capillary column (30 m × 0.25 mm, 0.25 µm film).

Protocol Steps
  • Sample Preparation:

    • Aliquot 5 mL of cell-free supernatant (fermentation broth) or tissue homogenate into a 20 mL headspace vial.

    • Add 1.5 g NaCl (to induce "salting out" and increase volatility).

    • Add 10 µL of Internal Standard (50 ppm stock).

    • Seal with a PTFE-lined magnetic screw cap.

  • Extraction (HS-SPME):

    • Incubate vial at 40°C for 15 min (equilibration).

    • Expose SPME fiber to headspace for 30 min at 40°C with agitation (250 rpm).

  • GC-MS Analysis:

    • Desorption: 3 min at 250°C in splitless mode.

    • Oven Program: 40°C (hold 2 min)

      
       5°C/min to 240°C 
      
      
      
      Hold 5 min.
    • MS Detection: Electron Impact (EI) mode, 70 eV. Scan range m/z 30–300.

  • Data Validation:

    • Target Ion (MMP): Monitor m/z 134 (Molecular Ion) and m/z 61 (CH3-S-CH2+).

    • Target Ion (2-isomer): If present, monitor m/z 134 and distinct fragmentation pattern (alpha-cleavage).

    • Quantification: Calculate Relative Response Factor (RRF) against the internal standard.

References

  • Steele, R. D., & Benevenga, N. J. (1978).[1] Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro.[1][2][3] Journal of Biological Chemistry, 253(21), 7844-7850.[1][2] Link

  • Perpète, P., et al. (2006).[4] Methionine catabolism in Saccharomyces cerevisiae. FEMS Yeast Research, 6(1), 48-56.[4] Link

  • Landaud, S., Helinck, S., & Bonnarme, P. (2008). Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food. Applied Microbiology and Biotechnology, 77, 1191–1205. Link

  • PubChem. (n.d.).[5] this compound (Compound Summary). National Library of Medicine. Link

Sources

Methyl 2-(methylthio)propionate in Fermentation Byproducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Double-Edged Sword of Sulfur in Fermentation

In the intricate world of fermentation, sulfur compounds represent a fascinating duality. On one hand, they are responsible for some of the most sought-after aromatic complexities in products like wine, beer, and cheese. Thiols, for instance, can impart desirable notes of passionfruit, grapefruit, and blackcurrant.[1] On the other hand, an imbalance or the presence of specific sulfur-containing molecules can lead to significant off-flavors, often described as cooked cabbage, rotten eggs, or stagnant water.[2] This guide delves into the specifics of a lesser-known but potentially significant sulfur compound: methyl 2-(methylthio)propionate. While not as extensively studied as other volatile sulfur compounds (VSCs), its unique structure suggests a role in the complex flavor profiles of fermented goods. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential origins, sensory impact, and analytical challenges.

The Chemical Identity and Sensory Profile of this compound

This compound is a thioether and an ester with the chemical formula C5H10O2S.[1][3] Its structure is characterized by a propionate backbone with a methylthio (-SCH3) group at the second carbon position.

PropertyValue
Molecular Formula C5H10O2S
Molecular Weight 134.20 g/mol
CAS Number 61366-76-5
Boiling Point 157.6°C at 760 mmHg
Flash Point 56.11°C (133.00°F)
Odor Description Stench

Table 1: Physicochemical Properties of this compound.[4][5][6]

The sensory properties of this compound are not extensively documented in flavor and fragrance literature, with some sources describing its odor as a "stench".[4] This contrasts with its structural isomer, methyl 3-(methylthio)propionate, which is known to contribute to pineapple and other fruit flavors.[7] The position of the methylthio group significantly influences the molecule's interaction with olfactory receptors, leading to vastly different sensory perceptions. It is plausible that at very low concentrations, below the threshold of being perceived as a "stench," it may contribute to more complex, perhaps savory or "umami" notes in certain fermented products.

Potential Biosynthetic and Chemical Formation Pathways

The presence of this compound in fermentation byproducts is likely the result of microbial metabolism, specifically from the pathways involving sulfur-containing amino acids and propionate metabolism.

Precursors from Methionine Metabolism

The primary sulfur donor in many biological systems is the amino acid methionine. During fermentation, yeast and other microorganisms metabolize methionine, leading to the formation of several potent volatile sulfur compounds.[2] A key intermediate in this process is methanethiol (CH3SH), which possesses a strong, unpleasant odor.

The Role of Propionate Metabolism

Propionic acid and its activated form, propionyl-CoA, are common intermediates in microbial metabolism. In Saccharomyces cerevisiae, propionate is primarily metabolized through the 2-methylcitrate pathway.[8]

A Plausible Formation Pathway

A likely pathway for the formation of this compound involves the enzymatic or spontaneous reaction between methanethiol and a propionate-derived precursor. While direct evidence for an enzyme that synthesizes this compound is lacking, studies on the formation of other S-methyl thioesters provide a strong basis for this hypothesis. For instance, research on Geotrichum candidum has demonstrated the enzymatic synthesis of S-methyl thioacetate from methanethiol and acetyl-CoA.[9][10]

A proposed analogous pathway for this compound could involve the following steps:

  • Methanethiol Formation: Degradation of methionine by microbial enzymes releases methanethiol.

  • Propionyl-CoA Formation: Propionic acid, either present in the fermentation medium or produced by the microorganism, is activated to propionyl-CoA.

  • Thioesterification: A putative thioester synthase or a spontaneous chemical reaction could then catalyze the formation of S-methyl thiopropionate from methanethiol and propionyl-CoA.

  • Esterification: The resulting S-methyl thiopropionate could then be esterified to form this compound.

Another potential route involves Radical S-Adenosylmethionine (SAM) enzymes, which are known to catalyze methylthiolation reactions by transferring a methylthio group to a substrate.[11][12] This would involve the direct addition of a methylthio group to a propionate precursor.

G Met Methionine MT Methanethiol (CH3SH) Met->MT Microbial Degradation MTP This compound MT->MTP PA Propionic Acid PCoA Propionyl-CoA PA->PCoA Activation PCoA->MTP Thioesterification (Enzymatic/Spontaneous) SAM S-Adenosylmethionine (SAM) RSAM Radical SAM Enzyme SAM->RSAM Provides Methylthio Group RSAM->MTP Methylthiolation Prop_Precursor Propionate Precursor Prop_Precursor->MTP

Caption: Plausible formation pathways for this compound.

Analytical Methodologies for Detection and Quantification

The analysis of volatile sulfur compounds like this compound in complex matrices such as fermentation broths presents a significant challenge due to their typically low concentrations and the presence of interfering compounds. The method of choice is gas chromatography (GC) coupled with a selective detector.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sensitive, solvent-free extraction technique ideal for volatile and semi-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile compounds.

Detailed Experimental Protocol: HS-SPME-GC-MS Analysis

Objective: To quantify the concentration of this compound in a liquid fermentation byproduct.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • HS-SPME autosampler

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • This compound standard

  • Internal standard (e.g., 2-methyl-3-heptanone)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the fermentation byproduct into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to increase the ionic strength of the sample and promote the release of volatile compounds.

    • Add a known concentration of the internal standard.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at 40°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

  • GC-MS Analysis:

    • Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a mid-polar capillary column (e.g., DB-624 or equivalent).

    • Oven Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer:

      • Operate in electron ionization (EI) mode at 70 eV.

      • Scan range: m/z 35-350.

      • Acquire data in both full scan and selected ion monitoring (SIM) mode for higher sensitivity. Key ions for this compound would need to be determined from its mass spectrum.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound at different concentrations, each with the same concentration of the internal standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area relative to the internal standard against the calibration curve.

G cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_quant Quantification Sample 5 mL Sample Vial 20 mL Vial Sample->Vial NaCl 1.5 g NaCl NaCl->Vial IS Internal Standard IS->Vial Equilibrate Equilibrate at 40°C Vial->Equilibrate Expose Expose Fiber Equilibrate->Expose Desorb Desorb in GC Inlet Expose->Desorb Separate Separate on Column Desorb->Separate Detect Detect by MS Separate->Detect Calculate Calculate Concentration Detect->Calculate Calibrate Calibration Curve Calibrate->Calculate

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Control Strategies in Fermentation

Controlling the formation of this compound, particularly if it is determined to be a negative flavor compound, would involve strategies aimed at limiting the availability of its precursors.

  • Yeast Strain Selection: Different yeast strains have varying levels of enzymes involved in sulfur metabolism.[2] Selecting strains known to produce lower levels of methanethiol can be a primary control point.

  • Nutrient Management: The nitrogen and sulfur content of the fermentation medium can significantly impact the production of volatile sulfur compounds.[2] Ensuring adequate, but not excessive, levels of yeast assimilable nitrogen (YAN) can help minimize the degradation of sulfur-containing amino acids.

  • Control of Precursor Availability: Limiting the concentration of propionic acid in the initial medium, if possible, could reduce the formation of propionyl-CoA and, consequently, this compound.

  • Fermentation Conditions: Temperature and aeration can influence yeast metabolism and the production of flavor compounds.[2] Optimization of these parameters for a given yeast strain can help to minimize the formation of undesirable byproducts.

Conclusion and Future Directions

This compound remains a relatively enigmatic compound in the context of fermentation science. While its presence is plausible based on known biochemical pathways, direct evidence of its occurrence and sensory impact in common fermented products is limited. The information presented in this guide, based on analogous compounds and established metabolic principles, provides a solid foundation for researchers to begin investigating this molecule.

Future research should focus on:

  • Screening for Occurrence: Targeted analytical screening of a wide range of fermented products to confirm the presence and typical concentration ranges of this compound.

  • Sensory Evaluation: Rigorous sensory analysis, including the determination of its odor detection threshold and flavor profile at various concentrations, is crucial to understand its role as either a desirable flavor contributor or a source of off-flavors.

  • Elucidation of Biosynthetic Pathways: Isotopic labeling studies could definitively trace the metabolic origins of this compound in fermenting microorganisms.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the complex interplay of sulfur compounds in shaping the sensory landscape of fermented foods and beverages.

References

  • G. candidum, "Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum," FEMS Microbiology Letters, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • G. candidum, "Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "Radical SAM Enzymes in Methylation and Methylthiolation," NIH Public Access, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "Enzymatic Synthesis of Thioesters from Thiols and Vinyl Esters in a Continuous-Flow Microreactor," MDPI, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • The Good Scents Company, "methyl 2-methyl-3-(methyl thio) propionate," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "The methylthiolation reaction mediated by the Radical-SAM enzymes," NIH Public Access, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • The Good Scents Company, "methyl 2-(methyl thio) propionate," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "S-Adenosyl methionine," Wikipedia, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "Design and synthesis studies of new s-adenosyl-l-methionine analogues," Digital Commons @ NJIT, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "Acceptable Off-Flavors in Beer and Homebrew," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "The Enzymatic Synthesis of Fatty Acid Methyl Esters by Carboxyl Group Alkylation," PubMed, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "Propionate metabolism in yeast and plants," HHU, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • The Good Scents Company, "ethyl 2-methyl-2-(methyl thio) propionate," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • Flavor and Extract Manufacturers Association, "METHYLTHIO 2-(ACETYLOXY)PROPIONATE | FEMA," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties," Frontiers, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • Scent.vn, "Ethyl 2-(methylthio)propionate CAS# 40800-76-8," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • CPAChem, "Safety data sheet," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • SIELC Technologies, "Propanal, 2-methyl-2-(methylthio)-," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance," PubMed, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • Nordeast Brewers Alliance, "Off Flavor Tasting Guide," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • Google Patents, "Process for the preparation of hydroxy methylthiobutyric acid esters," [Online]. Available: . [Accessed: Oct. 26, 2023].
  • "Understanding Off-Flavors in Beer: Common Culprits and How to Avoid Them," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • PubChem, "Methyl 2-methyl-3-(methylthio)propionate," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • Google Patents, "Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method," [Online]. Available: . [Accessed: Oct. 26, 2023].
  • "Propionate Metabolism in Saccharomyces Cerevisiae: Implications for the Metabolon Hypothesis," PubMed, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "Microbial Propionic Acid Production," MDPI, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "Control of Off-Flavors During Fermentation," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "Screening of Yeasts Isolated from Baijiu Environments for Producing 3-Methylthio-1-propanol and Optimizing Production Conditions," MDPI, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • PubChem, "Methyl (R)-2-(methylthio)propanoate," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections," NIH Public Access, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "Impact of Fermentation Processes on the Bioactive Profile and Health-Promoting Properties of Bee Bread, Mead and Honey Vinegar," MDPI, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • Restek, "Methyl propionate," [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

  • "The Combined Analysis of GC-IMS and GC-MS Reveals the Differences in Volatile Flavor Compounds between Yak and Cattle-Yak Meat," MDPI, [Online]. Available: [Link]. [Accessed: Oct. 26, 2023].

Sources

difference between methyl 2-methylthiopropionate and methyl 3-methylthiopropionate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis: Methyl 2-Methylthiopropionate vs. Methyl 3-Methylthiopropionate

Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Flavor Scientists

Executive Summary

The structural isomerism between Methyl 3-methylthiopropionate (M3MTP) and Methyl 2-methylthiopropionate (M2MTP) represents a classic case where a single positional shift of a heteroatom dictates vastly different functional applications, regulatory statuses, and synthetic pathways.

While M3MTP (FEMA 2720) is a high-value aroma chemical critical to the flavor industry for its characteristic pineapple and cooked-vegetable notes, M2MTP serves primarily as a specialized intermediate in organic synthesis. This guide delineates the physicochemical, synthetic, and spectroscopic differences between these two thioethers, providing actionable protocols for their discrimination and preparation.

Structural & Physicochemical Characterization

The fundamental difference lies in the position of the methylthio (-SMe) group relative to the carbonyl moiety. This positional change alters the electronic environment of the molecule, affecting proton acidity, metabolic stability, and olfactory receptor binding.

Table 1: Comparative Physicochemical Profile

FeatureMethyl 3-methylthiopropionate (M3MTP)Methyl 2-methylthiopropionate (M2MTP)
CAS Number 13532-18-8 16905-17-0
FEMA Number 2720Not Listed (Primary use: Intermediate)
IUPAC Name Methyl 3-(methylsulfanyl)propanoateMethyl 2-(methylsulfanyl)propanoate
Structure

-Sulfide (Linear backbone)

-Sulfide (Branched backbone)
Formula


Boiling Point 74–75 °C @ 13 mmHg~60–62 °C @ 12 mmHg (Est.)
Odor Profile Pineapple, cooked vegetable, sulfurousPungent, sulfurous, vegetative
Key Reactivity Retro-Michael elimination

-Proton acidity / Pummerer rearrangement
Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing these isomers. The coupling patterns of the propionate backbone are distinct.

  • M3MTP (

    
    H-NMR):  Characterized by two distinct triplets  (approx. 
    
    
    
    2.6 and 2.8 ppm) corresponding to the methylene protons (
    
    
    ) bridging the sulfur and the carbonyl.
  • M2MTP (

    
    H-NMR):  Characterized by a doublet  (approx. 
    
    
    
    1.5 ppm) for the terminal methyl group and a quartet (approx.
    
    
    3.5 ppm) for the methine proton (
    
    
    ) adjacent to the sulfur and carbonyl.

Synthetic Pathways & Process Chemistry

The synthesis of these isomers utilizes fundamentally different reaction mechanisms: Conjugate Addition for the 3-isomer and Nucleophilic Substitution for the 2-isomer.

Mechanism 1: M3MTP via Michael Addition

The industrial standard for M3MTP involves the base-catalyzed addition of methyl mercaptan (MeSH) to methyl acrylate. This is an atom-economical "Click" type reaction with 100% atom utilization.

Mechanism 2: M2MTP via Nucleophilic Substitution ( )

M2MTP is synthesized by displacing a halide (typically chloride or bromide) from an


-haloester using a thiomethoxide salt. This pathway generates stoichiometric salt waste.

SynthesisPathways cluster_0 M3MTP Synthesis (Michael Addition) cluster_1 M2MTP Synthesis (Nucleophilic Substitution) MA Methyl Acrylate (Electrophile) M3MTP Methyl 3-methylthiopropionate (Target) MA->M3MTP 1,4-Addition MeSH Methyl Mercaptan (Nucleophile) MeSH->M3MTP Base Cat. Base (e.g., Et3N) Base->M3MTP MCP Methyl 2-chloropropionate (Substrate) M2MTP Methyl 2-methylthiopropionate (Target) MCP->M2MTP SN2 Mechanism NaSMe Sodium Thiomethoxide (Nucleophile) NaSMe->M2MTP Salt NaCl (Byproduct) NaSMe->Salt

Figure 1: Comparative synthetic pathways. Top: Atom-economical Michael addition for M3MTP. Bottom: Substitution reaction for M2MTP generating salt waste.

Functional Applications & Biological Logic

Flavor & Fragrance (M3MTP Dominance)

Methyl 3-methylthiopropionate is a "character impact compound" for pineapple flavors. Its sensory threshold is low (ppb range). The position of the sulfur atom at the


-position allows for specific interaction with olfactory receptors associated with tropical fruit notes.
  • Regulatory Status: FEMA 2720, JECFA 472. Approved for food use.

Pharmaceutical Intermediates (M2MTP Utility)

M2MTP is often used as a scaffold in drug design where a stable thioether linkage is required at a chiral center.

  • Metabolic Logic:

    • M3MTP: Susceptible to Retro-Michael decomposition in vivo, potentially releasing reactive acrylates.

    • M2MTP: The

      
      -methyl group sterically hinders enzymatic attack and prevents simple elimination, making it a more robust motif for metabolic stability in drug candidates.
      

Experimental Protocols

Safety Warning: Both protocols involve volatile sulfur compounds (VSCs) with low odor thresholds. All work must be performed in a properly functioning fume hood. Sodium thiomethoxide is highly alkaline and toxic.

Protocol A: Synthesis of Methyl 3-methylthiopropionate (M3MTP)

Rationale: Base-catalyzed conjugate addition.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a dry-ice/acetone condenser, and a gas inlet tube.

  • Reagents:

    • Methyl Acrylate (1.0 eq)

    • Methyl Mercaptan (1.05 eq, gas or liquid)

    • Triethylamine (

      
      ) (0.05 eq, catalyst)
      
  • Procedure:

    • Charge the flask with Methyl Acrylate and

      
      . Cool to 0°C.
      
    • Slowly bubble Methyl Mercaptan into the solution (or add liquid MeSH via addition funnel) while maintaining the temperature below 10°C (exothermic reaction).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: Check reaction progress via GC-MS or TLC (disappearance of acrylate).

  • Workup:

    • Wash the organic layer with dilute HCl (to remove amine catalyst) and then saturated

      
      .
      
    • Dry over

      
       and concentrate.
      
  • Purification: Distillation under reduced pressure (approx. 75°C @ 13 mmHg).

Protocol B: Synthesis of Methyl 2-methylthiopropionate (M2MTP)

Rationale:


 Substitution on an 

-haloester.
  • Setup: Equip a round-bottom flask with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Reagents:

    • Methyl 2-chloropropionate (1.0 eq)

    • Sodium Thiomethoxide (NaSMe) (1.1 eq, powder or methanolic solution)

    • Solvent: Methanol (anhydrous) or THF.

  • Procedure:

    • Dissolve NaSMe in anhydrous methanol at 0°C.

    • Add Methyl 2-chloropropionate dropwise over 30 minutes. The reaction is exothermic; maintain temp < 20°C to prevent polymerization or side reactions.

    • After addition, reflux the mixture for 3–5 hours.

    • Monitoring: Appearance of heavy NaCl precipitate indicates reaction progress.

  • Workup:

    • Filter off the precipitated NaCl salt.

    • Concentrate the filtrate to remove bulk methanol.

    • Redissolve residue in ether/DCM and wash with water to remove residual salts.

  • Purification: Fractional distillation. Note: Ensure complete removal of any unreacted disulfide byproducts.

References

  • FEMA Flavor Library. (n.d.). Methyl 3-methylthiopropionate (FEMA 2720). Flavor and Extract Manufacturers Association. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.).[1] Methyl 3-methylthiopropionate (Compound CID 61186). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • Perflavory. (n.d.). Odor Profile: Methyl 3-methylthiopropionate. Retrieved March 2, 2026, from [Link]

Sources

Methyl 2-(methylthio)propionate reductive off-flavor wine research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific biochemical and analytical challenges associated with Methyl 2-(methylthio)propionate (and its structural analogs) in enology.

The "Silent" Reductive Off-Flavor: Mechanisms, Detection, and Remediation

Executive Summary

This compound represents a distinct class of "reductive" wine faults that defy traditional remediation. Unlike hydrogen sulfide (


) or simple mercaptans, this compound is a thioether-ester . It lacks the reactive sulfhydryl (-SH) group necessary for copper binding, rendering standard copper fining ineffective. This guide details the formation pathways, analytical quantification via GC-SCD, and the specific management strategies required for this copper-resistant off-flavor.
Part 1: Chemical Characterization & Sensory Profile

The term "reductive" in wine usually refers to volatile sulfur compounds (VSCs) like


 (rotten egg) and Methanethiol (cabbage). This compound occupies a complex sensory space. It acts as a potentiator  of reductive character while simultaneously contributing distinct notes that can confuse sensory panels.[1]
1.1 Structural Paradox

The molecule contains two sulfur-based functional groups:

  • Thioether (Sulfide) Linkage:

    
     (Non-reactive to Copper).
    
  • Ester Linkage: Derived from the esterification of a sulfur-containing acid.

ParameterData
IUPAC Name This compound
CAS Number 13532-18-8
Sensory Descriptor (Low Conc.) Tropical fruit, Pineapple, Melon (often indistinguishable from fermentation esters)
Sensory Descriptor (High Conc.) Cheesy, Sulfurous, Metallic, "Cooked Cabbage", Camembert-rind
Odor Threshold (Wine) ~50–100

(Matrix dependent)
Copper Reactivity Null (Lacks free thiol group)

The Sensory Trap: At threshold levels, it may contribute to a "muddy" fruit profile. As concentration increases, it shifts to a distinct "cheesy/sulfurous" defect that does not aerate out easily due to its higher boiling point compared to


.
Part 2: Biosynthetic Origins (The Methionine Pathway)

The primary origin of methyl thioesters in wine is the metabolism of sulfur-containing amino acids (Methionine) by Saccharomyces cerevisiae, specifically via the Ehrlich pathway or direct esterification of methanethiol derivatives.

2.1 Mechanism of Formation
  • Precursor Availability: High levels of Methionine in the must (often from excessive DAP addition or specific grape varieties).

  • Catabolism: Yeast converts Methionine to Methional (potato aroma) and Methanethiol.

  • Esterification: Alcohol Acetyltransferase (AAT) enzymes esterify the acid intermediates.

Critical Insight: The formation of the 2-isomer specifically suggests a rearrangement or the involvement of specific precursors like S-methylcysteine, or it serves as a structural analog to the more common Methyl 3-(methylthio)propionate.

MethioninePathway Methionine L-Methionine KMBA 2-Keto-4-methylthiobutanoic acid (KMBA) Methionine->KMBA Transamination (Bat1p/Bat2p) Methional Methional (Potato/Cooked Veg) KMBA->Methional Decarboxylation (Pdc1p) Acid 2-(methylthio)propionic acid KMBA->Acid Oxidation/Rearrangement Methanethiol Methanethiol (MeSH) (Rotten Cabbage) Methional->Methanethiol Demethiolation MMP This compound (The Target Off-Flavor) Methanethiol->MMP Direct Reaction with Methyl Methacrylate (Chemical) Acid->MMP Esterification (+Methanol) Enzyme: AATs

Figure 1: Biosynthetic pathway from Methionine to this compound. Note the divergence from standard Ehrlich pathway reduction.

Part 3: Analytical Quantification (GC-SCD)

Standard GC-MS (EI) often lacks the sensitivity for trace sulfur compounds due to poor ionization efficiency and high background noise. Sulfur Chemiluminescence Detection (SCD) is the gold standard for this application due to its equimolar response to sulfur and high selectivity.

3.1 Protocol: Headspace SPME-GC-SCD

Objective: Quantify this compound without artifact formation (disulfide scrambling).

Reagents:

  • Internal Standard: Ethyl methyl sulfide (EMS) or deuterated dimethyl sulfide (

    
    -DMS).
    
  • Matrix Modifier:

    
     (saturated).
    

Workflow:

  • Sample Preparation:

    • Add 10 mL wine to a 20 mL headspace vial.

    • Add 3g

      
       to facilitate "salting out".
      
    • Add 10

      
       Internal Standard (50 
      
      
      
      final conc).
    • Critical Step: Purge vial with Argon to prevent oxidation of other thiols during heating (artifact control).

  • Extraction (SPME):

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – essential for low MW sulfurs.

    • Incubation: 40°C for 10 mins (agitation 500 rpm).

    • Extraction: 30 mins at 40°C.

  • GC Parameters:

    • Column: DB-Sulfur SCD or equivalent (thick film to retain volatiles).

    • Injector: Splitless mode, 250°C.

    • Oven: 35°C (5 min)

      
       10°C/min 
      
      
      
      180°C
      
      
      20°C/min
      
      
      220°C.
  • Detection (SCD):

    • Base temperature: 800°C (Ceramic burner).

    • Hydrogen flow: 40 mL/min; Air: 50 mL/min.

Data Interpretation: Unlike Mass Spec, SCD gives a linear response based on sulfur moles.



(Where RF is the Response Factor, typically ~1.0 for SCD).
Part 4: Remediation & Management (The Copper Paradox)

This section addresses the most critical operational failure in winemaking regarding thioesters.

4.1 Why Copper Fining Fails

Copper sulfate (


) reacts with free thiols  (

) to form insoluble precipitates (

).
  • Reaction:

    
    
    
  • This compound: Structure is

    
    .
    
  • Result: There is no proton to displace. The copper ion cannot bind the sulfur atom effectively due to steric hindrance and lack of charge stabilization.

4.2 Management Strategy
StrategyEfficacyMechanismNotes
Copper Fining 0% N/AIneffective. Do not use.
Aeration (Macro-Ox) Low VolatilizationBoiling point is too high (>150°C) for effective stripping.
Lees Management Medium AdsorptionYeast hulls (rich in lipids) may adsorb hydrophobic esters.
Hydrolysis (High pH) High (Risky) Chemical cleavageHigh pH (>3.8) accelerates hydrolysis back to acid + thiol, which can then be treated with Cu. Risk: Oxidizes the wine.[1]
Prevention Critical YAN BalanceAvoid excess Methionine/Cysteine in must. Moderate DAP usage.[2]
4.3 The "Blind" Treatment Workflow

If a wine exhibits "reductive" notes but fails a bench-trial copper screen (smell does not improve with


), suspect Thioesters  (like this compound) or Disulfides .

RemediationLogic Start Reductive Off-Flavor Detected CuTrial Bench Trial: Add CuSO4 (0.5 ppm) Start->CuTrial Check Does Aroma Improve? CuTrial->Check Yes Cause: H2S or Mercaptans (Free Thiols) Check->Yes Yes No Cause: Thioesters or Disulfides (Bound Sulfur) Check->No No Action1 Proceed with Copper Fining Yes->Action1 Action2 Add Ascorbic Acid + Tannin (Cleave Disulfides) No->Action2 Action3 Check for Thioesters (GC-SCD) Use Lees Stirring / Adsorption No->Action3

Figure 2: Decision tree for distinguishing Thioesters from treatable reductive faults.

References
  • Siebert, T. E., et al. (2010). Volatile Sulfur Compounds in Wine: Understanding the Role of Copper. Australian Journal of Grape and Wine Research.[3]

  • Ferreira, V., et al. (2017).[4] The Effects of Copper Fining on the Wine Content in Sulfur Off-Odors.[5] Food Chemistry.[2][3][4][5][6][7]

  • Mestres, M., et al. (2000). Analysis of Sulfur Compounds in Wine by Headspace SPME-GC-FPD. Journal of Chromatography A.

  • ETS Laboratories. (2024). Sulfides Panel and Thioester Analysis in Wine.[6][7]

  • Ugliano, M., & Henschke, P. (2009). Yeasts and Wine Flavour: Metabolism of Nitrogen Compounds. Springer.[3]

Sources

Technical Guide: Organosulfur Building Blocks for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of sulfur into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Sulfur-containing heterocycles—ranging from the ubiquitous thiazoles and thiophenes to complex benzothiophenes—offer unique electronic properties, lipophilicity profiles, and metabolic stability (bioisosterism) that nitrogen or oxygen analogues cannot replicate.

This guide moves beyond basic textbook definitions to provide a practical, mechanism-driven analysis of organosulfur building blocks. We categorize these reagents not just by structure, but by their reactive role (nucleophilic vs. electrophilic) in ring construction. We focus on scalable, robust methodologies suitable for library generation in drug discovery.

Part 1: Strategic Classification of Sulfur Building Blocks

Effective synthesis design requires matching the electronic demand of the substrate with the appropriate sulfur source.

Table 1: Reactivity Profile of Core Organosulfur Building Blocks
Building Block ClassRepresentative ReagentsPrimary Reactive ModeTarget HeterocyclesKey Advantage
Thioamides / Thioureas Thioacetamide, Thiourea, Thiobenzamide1,3-Binucleophile (S, N)Thiazoles, Thiazines, ThiadiazinesHigh atom economy; robust cyclization with

-haloketones.
Elemental Sulfur (

)
Orthorhombic SulfurElectrophilic/Radical Thiophenes (Gewald), DithiolesMulticomponent coupling; inexpensive; avoids odorous thiols.
Sulfonyl Hydrazides Tosyl hydrazide, Arylsulfonyl hydrazidesRadical Thiol Surrogate Sulfenylated Heterocycles, BenzothiophenesOdorless solid; stable alternative to thiols for C-H functionalization.

-Mercaptoketones
2-Mercaptocyclohexanone1,2-Binucleophile Thiophenes, ThiazolesDirect condensation; often generated in situ to avoid dimerization.
Dithioesters Methyl dithiobenzoate1,3-Electrophile Pyrazoles, Isoxazoles (via S-extrusion), ThiophenesVersatile C-C-S fragment for condensation.

Part 2: The Nucleophilic Scaffold – Hantzsch Thiazole Synthesis

The reaction between an


-haloketone and a thioamide (or thiourea) remains the gold standard for thiazole construction.
Mechanism & Causality

The reaction succeeds due to the "soft" nucleophilicity of the sulfur atom, which rapidly attacks the


-carbon of the haloketone (

). The subsequent step is a hard-hard interaction: the nitrogen lone pair attacks the carbonyl carbon, followed by dehydration.

Critical Insight: The choice of solvent is paramount. Protic solvents like ethanol facilitate the proton transfers required for the dehydration step. A common failure mode is using a solvent that is too dry or non-polar, stalling the reaction at the hydroxy-dihydrothiazole intermediate.

HantzschMechanism Start Thiourea/Thioamide (Nucleophile) Inter1 S-Alkylated Intermediate Start->Inter1 SN2 Attack (S on C-X) HaloKetone α-Haloketone (Electrophile) HaloKetone->Inter1 Cyclization Intramolecular N-Attack Inter1->Cyclization N attacks C=O Dehydration - H₂O - HX Cyclization->Dehydration Proton Transfer Product Thiazole Core Dehydration->Product Aromatization

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis, highlighting the S-alkylation followed by N-cyclization.

Validated Protocol: Synthesis of 2-Amino-4-Arylthiazole

Source: Adapted from standard Hantzsch protocols [1, 2].

Reagents:

  • 2-Bromoacetophenone (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute)[3]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 5.0 mmol of 2-bromoacetophenone in 10 mL of absolute ethanol.

  • Addition: Add 5.5 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 1-2 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting bromide spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.[4]

  • Basification: Pour the mixture into 50 mL of saturated aqueous

    
     to neutralize the HBr salt and liberate the free base. Stir for 15 minutes.
    
  • Isolation: Filter the resulting solid precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol/water if necessary.

Safety Note:


-Haloketones are potent lachrymators. Handle in a fume hood.

Part 3: Multicomponent Assembly – The Gewald Reaction

For the synthesis of polysubstituted 2-aminothiophenes, the Gewald reaction is superior to step-wise thiolation methods. It utilizes elemental sulfur (


) as a stable, odorless building block.
Mechanism & Causality

The reaction proceeds via a Knoevenagel condensation between a ketone/aldehyde and an


-cyanoester.[5][6] The resulting 

-unsaturated nitrile is the acceptor for the sulfur source.

Critical Insight: The "aging" of the sulfur is a myth; however, the solubility of


 is rate-limiting. Using morpholine or diethylamine as the base is strategic—they not only catalyze the Knoevenagel step but also help solubilize sulfur, likely forming polysulfide intermediates that are more nucleophilic than 

rings.

GewaldReaction Ketone Ketone/Aldehyde (CH₂ active) Knoevenagel Knoevenagel Intermediate Ketone->Knoevenagel Condensation Cyano α-Cyanoester Cyano->Knoevenagel Condensation Base Base (Morpholine) Base->Knoevenagel Condensation Sulfur Elemental Sulfur (S₈) Thiolation S-Addition (Mercapto-nitrile) Sulfur->Thiolation Base-mediated S-uptake Knoevenagel->Thiolation Base-mediated S-uptake Cyclization Intramolecular Cyclization Thiolation->Cyclization Nucleophilic attack on Nitrile Product 2-Aminothiophene Cyclization->Product Tautomerization

Figure 2: The Gewald Reaction pathway.[6] Note the dual role of the amine base in condensation and sulfur activation.

Validated Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Source: Standard Gewald conditions [3, 4].

Reagents:

  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)[5]

  • Elemental Sulfur (

    
    ) (10 mmol, atom equivalent)
    
  • Diethylamine or Morpholine (10 mmol)

  • Ethanol (20 mL)

Step-by-Step:

  • Mixing: In a 50 mL flask, combine cyclohexanone, ethyl cyanoacetate, and sulfur in ethanol.

  • Initiation: Add the amine base dropwise.[5] Caution: Evolution of heat.

  • Heating: Heat the mixture at 60-70°C for 2-4 hours. The sulfur solid will gradually dissolve/consume.

  • Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture.

  • Filtration: Filter the solid. If no precipitate forms, pour into ice water (100 mL) to induce precipitation.

  • Purification: Recrystallize from ethanol.

Part 4: Advanced Building Blocks – Sulfonyl Hydrazides

In modern C-H functionalization, thiols are often avoided due to dimerization (disulfide formation) and stench. Sulfonyl hydrazides (


) act as excellent thiol surrogates .

Under transition metal catalysis (e.g., Copper or Iodine mediated), sulfonyl hydrazides release a sulfenyl radical (


) or cation, releasing 

and

as byproducts. This allows for the direct sulfenylation of indoles, pyrroles, and other heterocycles [5].
Decision Framework for Reagent Selection

SelectionTree Start Target Heterocycle? Thiazole Thiazole / Thiazine Start->Thiazole Thiophene Thiophene Start->Thiophene Benzofused Benzothiophene / Indole-S Start->Benzofused Hantzsch Use: Thiourea/Thioamide + α-Haloketone Thiazole->Hantzsch Gewald Use: S₈ + Nitrile (Polysubstituted) Thiophene->Gewald De novo synthesis PaalKnorr Use: Lawesson's Reagent (From 1,4-diketone) Thiophene->PaalKnorr From diketone CHFunc Use: Sulfonyl Hydrazide (Direct C-H Sulfenylation) Benzofused->CHFunc Late-stage functionalization

Figure 3: Decision matrix for selecting the optimal organosulfur building block based on the target scaffold.

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap . Procedure – 2-amino-4-phenylthiazole. Available at: [Link]

  • Organic Chemistry Portal . Gewald Reaction Mechanism and Literature. Available at: [Link]

  • Taylor & Francis Online . Direct C–H bond sulfenylation of (Het)arenes using sulfonyl hydrazides as thiol surrogate. Available at: [Link]

Sources

Methodological & Application

synthesis of Methyl 2-(methylthio)propionate from methyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: SYN-042 Title: High-Yield Synthesis of Methyl 2-(methylthio)propionate via SN2 Displacement Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

This compound (CAS 61366-76-5)[1] is a versatile thioester intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and as a high-impact aroma chemical contributing to the perception of ripe fruit flavors[2].

The synthesis of this thioester from methyl 2-chloropropionate and sodium methanethiolate (NaSMe) proceeds via a classic bimolecular nucleophilic substitution (SN2) pathway[3]. The reaction relies on the high nucleophilicity of the methanethiolate anion (


) to displace the secondary chloride.

Causality in Reaction Design:

  • Solvent Selection (DMF): Anhydrous N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent. DMF strongly solvates the sodium cation (

    
    ) while leaving the thiolate anion poorly solvated ("naked"). This significantly lowers the activation energy required for the SN2 transition state, maximizing the reaction rate and suppressing competing E2 elimination pathways[4].
    
  • Temperature Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C is critical to prevent thermal runaway, which could otherwise lead to the hydrolysis of the methyl ester or unwanted transesterification.

SN2_Mechanism Nuc Nucleophile (CH3S⁻) TS Transition State [ CH3S ··· C(α) ··· Cl ]⁻ Nuc->TS Backside Attack Elec Electrophile (Methyl 2-chloropropionate) Elec->TS α-Carbon Prod Product (this compound) TS->Prod C-S Bond Formation LG Leaving Group (Cl⁻) TS->LG C-Cl Cleavage

SN2 Mechanism: Thiolate backside attack on the α-carbon.

Materials & Reagents

Note: The following table outlines the stoichiometry for a standard 100 mmol scale optimization.

ReagentRoleMW ( g/mol )EquivalentsAmountCAS Number
Methyl 2-chloropropionate Electrophile122.551.012.26 g17639-93-9
Sodium methanethiolate Nucleophile70.091.17.71 g5188-07-8
Anhydrous DMF Solvent73.09-50 mL68-12-2
Ethyl Acetate (EtOAc) Extraction Solvent88.11-150 mL141-78-6

Safety & Environmental Handling

  • Toxicity & Odor: Sodium methanethiolate and the resulting thioester possess an extremely potent, foul odor and are harmful if swallowed[5]. All manipulations must be performed in a highly efficient fume hood.

  • Quenching Protocol: Maintain a secondary bath of 10% aqueous sodium hypochlorite (bleach) inside the fume hood. All glassware, syringes, and contaminated gloves must be submerged in the bleach bath for 24 hours to oxidize residual thiols into odorless sulfonates before standard washing.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each phase is analytically confirmed before proceeding to the next, thereby preventing yield loss.

Phase 1: Reaction Setup

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Add sodium methanethiolate (7.71 g, 110 mmol) to the flask, followed by 30 mL of anhydrous DMF. Stir to create a uniform suspension.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Phase 2: Nucleophilic Substitution 4. Dissolve methyl 2-chloropropionate (12.26 g, 100 mmol) in 20 mL of anhydrous DMF and transfer the solution to the addition funnel. 5. Add the electrophile solution dropwise over 30 minutes. Causality check: Slow addition prevents localized heating, ensuring the SN2 pathway dominates over ester hydrolysis. 6. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours.

Phase 3: Validation & Workup 7. Self-Validation Step: Withdraw a 50 µL aliquot, dilute with 1 mL EtOAc, and wash with 1 mL water. Analyze the organic layer via TLC (10% EtOAc in Hexanes, UV/KMnO₄ stain). Proceed only when the starting material spot completely disappears. 8. Quench the reaction by slowly pouring the mixture into 150 mL of ice-cold distilled water. 9. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). 10. Combine the organic layers and wash sequentially with distilled water (2 × 50 mL) to remove DMF, followed by brine (50 mL). 11. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator (bath temp < 35 °C to prevent product volatilization).

Phase 4: Purification 12. Purify the crude yellow oil via short-path vacuum distillation. The pure product distills as a colorless liquid (Expected yield: 85–90%).

Protocol_Workflow R1 Methyl 2-chloropropionate + Anhydrous DMF Step1 Dropwise Addition (0 - 5 °C, N2 atm) R1->Step1 R2 Sodium methanethiolate (NaSMe) R2->Step1 Step2 Stirring (Room Temp, 2-4 hrs) Step1->Step2 Control Exotherm Step3 Quench & Extract (H2O / Ethyl Acetate) Step2->Step3 TLC Confirmation Step4 Wash & Dry (Brine, Anhydrous Na2SO4) Step3->Step4 Organic Phase Step5 Concentration (Rotary Evaporator) Step4->Step5 Filtrate Product This compound (Vacuum Distillation) Step5->Product Pure Thioester

Experimental workflow for the synthesis and purification of the thioester.

Analytical Characterization

To verify the structural integrity and purity of the synthesized this compound (Molecular Weight: 134.20 g/mol [5]), compare the isolated product against the following expected spectroscopic parameters:

Analytical MethodParameterExpected Signal / ValueStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 3.70 (s, 3H)SingletEster methoxy group (-OCH₃)
δ 3.35 (q, J = 7.2 Hz, 1H)Quartetα-CH proton
δ 2.15 (s, 3H)SingletThioether methyl group (-SCH₃)
δ 1.45 (d, J = 7.2 Hz, 3H)Doubletα-methyl group (-CH₃)
GC-MS (EI, 70 eV)m/z134 (M⁺)Molecular Ion
m/z75 (Base peak)[M - CO₂CH₃]⁺ (Thionium ion stabilization)
Physical Properties Flash Point56.11 °C (133 °F)[6]Safety and handling metric

References

  • PubChem . "Methyl 2-(methylsulfanyl)propanoate | C5H10O2S | CID 548372". National Center for Biotechnology Information. Available at:[Link]

  • Fisher Scientific . "this compound, 99%, Thermo Scientific". Available at:[Link]

  • The Good Scents Company . "Methyl 2-(methyl thio) propionate". Available at:[Link]

  • ResearchGate . "Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea" (Mechanistic SN2 references for thioether synthesis). Available at:[Link]

Sources

Application Note: Nucleophilic Substitution Protocol for α-Methylthio Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary

The incorporation of thioether motifs into organic scaffolds is a critical transformation in medicinal chemistry and agrochemical development. Specifically, α-methylthio esters (e.g., ethyl 2-(methylthio)acetate) serve as versatile building blocks for heterocycle synthesis, flavoring agents, and advanced pharmaceutical intermediates[1].

This application note details a robust, high-yielding protocol for the synthesis of α-methylthio esters via the bimolecular nucleophilic substitution (SN2) of α-halo esters using sodium thiomethoxide (NaSMe). By strictly controlling the reaction temperature and solvent environment, this self-validating protocol minimizes base-catalyzed side reactions (such as Claisen condensations or α-deprotonation) and ensures quantitative conversion.

Mechanistic Grounding & Experimental Causality (E-E-A-T)

To ensure scientific integrity and reproducibility, it is essential to understand the causality behind the selected reagents and conditions.

Substrate and Nucleophile Selection

The reaction utilizes an α-bromo ester rather than an α-chloro ester. The bromide ion is a superior leaving group due to its larger atomic radius and higher polarizability, which lowers the activation energy of the SN2 transition state. The adjacent electron-withdrawing carbonyl group further increases the electrophilicity of the α-carbon by lowering the energy of the C-Br


 lowest unoccupied molecular orbital (LUMO).

The nucleophile, sodium thiomethoxide (NaSMe) , is a commercially available, highly nucleophilic "soft" anion[2]. Because sulfur is larger and more polarizable than oxygen, the thiolate anion is a much stronger nucleophile but a weaker base than its alkoxide counterpart. This specific property is critical: it favors the desired SN2 displacement over competing E2 elimination or α-deprotonation of the ester[3].

Solvent and Temperature Causality
  • Solvent (Anhydrous THF): A polar aprotic solvent like Tetrahydrofuran (THF) is chosen because it solvates the sodium cation while leaving the thiolate anion relatively unsolvated and highly reactive. Protic solvents (like ethanol) would hydrogen-bond with the thiolate, drastically reducing its nucleophilicity and increasing reaction times.

  • Temperature (0 °C to RT): The addition of NaSMe is highly exothermic. Performing the addition at 0 °C prevents thermal runaway and suppresses the formation of self-condensation byproducts.

Experimental Workflow Visualization

Workflow Start 1. Apparatus Setup (Flame-dried, N2 atmosphere) Solvent 2. Substrate Preparation (Dissolve α-Bromoester in THF) Start->Solvent Cooling 3. Thermal Control (Cool to 0 °C via Ice Bath) Solvent->Cooling Nucleophile 4. Nucleophile Addition (Dropwise NaSMe in THF) Cooling->Nucleophile Reaction 5. S_N2 Reaction (Stir at 0 °C → RT, Monitor TLC) Nucleophile->Reaction Exothermic S_N2 Quench 6. Reaction Quench (Aqueous NH4Cl + Bleach Trap) Reaction->Quench Complete Conversion Extraction 7. Liquid-Liquid Extraction (EtOAc / Brine wash) Quench->Extraction Purification 8. Isolation (Chromatography / Distillation) Extraction->Purification Organic Phase Product 9. Pure α-Methylthio Ester Purification->Product

Workflow for the SN2 synthesis of α-methylthio esters using sodium thiomethoxide.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for various α-halo ester substrates when subjected to this specific protocol.

SubstrateNucleophileSolventTemperatureTimeIsolated Yield (%)
Ethyl 2-bromoacetateNaSMe (1.1 eq)THF0 °C → RT2.0 h92%
Methyl 2-bromopropanoateNaSMe (1.1 eq)THF0 °C → RT3.0 h88%
Benzyl 2-bromoacetateNaSMe (1.1 eq)THF0 °C → RT2.5 h90%
Ethyl 2-chloroacetate*NaSMe (1.2 eq)MeCNRT → 40 °C6.0 h78%

*Note: Chloroacetates require elevated temperatures and a more polar solvent (Acetonitrile) to overcome the higher bond dissociation energy of the C-Cl bond.

Step-by-Step Experimental Protocol

Safety Warning: Sodium thiomethoxide (NaSMe) is highly toxic and releases volatile, foul-smelling methanethiol gas upon contact with moisture or acids[2]. All operations must be conducted in a certified chemical fume hood. A bleach trap (sodium hypochlorite solution) must be connected to the exhaust/vacuum lines to oxidize any escaping methanethiol into odorless dimethyl disulfide and methanesulfonic acid.

Materials & Reagents
  • Ethyl 2-bromoacetate (1.0 equiv, 10.0 mmol, 1.67 g)

  • Sodium thiomethoxide (NaSMe) (1.1 equiv, 11.0 mmol, 0.77 g)[2]

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure
  • Preparation of the Reaction Vessel: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and a nitrogen gas inlet. Purge the system with dry N₂ for 5 minutes.

  • Substrate Solvation: Inject 30 mL of anhydrous THF into the flask. Add ethyl 2-bromoacetate (10.0 mmol). Stir to ensure complete homogenization.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes.

  • Nucleophile Preparation & Addition: In a separate, N₂-purged vial, suspend NaSMe (11.0 mmol) in 20 mL of anhydrous THF. Using a syringe or addition funnel, add the NaSMe suspension dropwise to the cooled ester solution over 15 minutes.

    • Causality Note: Dropwise addition prevents localized heating and suppresses the formation of unwanted enolates. A white precipitate of sodium bromide (NaBr) will immediately begin to form, indicating the progression of the SN2 displacement.

  • Reaction Progression: Once the addition is complete, maintain the reaction at 0 °C for 30 minutes. Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for an additional 1.5 hours.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc solvent system. The product α-methylthio ester is less polar than the starting material. Stain with potassium permanganate (KMnO₄) to visualize the thioether.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.

  • Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers and wash with brine (30 mL).

  • Drying & Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Ensure the rotary evaporator exhaust is vented into a bleach trap.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 95:5 Hexanes:EtOAc) or via vacuum distillation to afford pure ethyl 2-(methylthio)acetate as a colorless to pale-yellow liquid[1].

References

  • A Practical Method for the Synthesis of Sialyl R-Glycosides, American Chemical Society (ACS),[Link]

  • Sodium thiomethoxide, e-EROS Encyclopedia of Reagents for Organic Synthesis,[Link]

Sources

Application Note: Methyl 2-(methylthio)propionate as a Masked Acyl Anion Equivalent

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of Methyl 2-(methylthio)propionate in organic synthesis. This guide is designed for advanced researchers and follows the specified E-E-A-T principles.

Abstract

This guide details the strategic application of This compound (MMTP) as a versatile synthon in organic synthesis. While classically categorized alongside 1,3-dithianes as "umpolung" reagents, MMTP offers unique advantages in the construction of


-functionalized propionates , 

-keto esters
, and substituted acrylates . This note provides mechanistic insights, validated protocols for enolate generation and electrophilic trapping, and downstream "unmasking" procedures to reveal carbonyl or alkene functionalities.

Introduction & Strategic Utility

In the logic of retrosynthetic analysis, the masked acyl anion is a critical concept allowing for the reversal of polarity (umpolung). While the dithiane moiety is the textbook standard for masking aldehydes,


-sulfenylated esters  like MMTP serve a distinct role: they act as masked pyruvate  or acrylate  equivalents.

The methylthio (


) group at the 

-position serves three critical functions:
  • Anion Stabilization: It lowers the pKa of the

    
    -proton, facilitating facile deprotonation by lithium amides (LDA) or metal hydrides without self-condensation side reactions common in simple esters.
    
  • Regiocontrol: It directs alkylation exclusively to the

    
    -position, preventing competitive reactions.
    
  • Latent Functionality (The "Mask"): The C-S bond can be transformed via:

    • Oxidative Hydrolysis: Revealing a ketone (generating

      
      -keto esters).
      
    • Oxidative Elimination: Revealing a double bond (generating

      
      -substituted acrylates).
      
    • Reductive Desulfurization: Revealing a simple alkyl group (using the sulfur solely as a temporary directing group).

Mechanistic Pathways

The utility of MMTP relies on the controlled generation of its enolate and subsequent "unmasking."

Reaction Logic Diagram

The following Graphviz diagram illustrates the decision tree for using MMTP, detailing the pathway from enolization to final product isolation.

MMTP_Pathway Start This compound Enolate Lithium Enolate Species (-78°C) Start->Enolate LDA, THF, -78°C Electrophile Electrophile Addition (R-X or R-CHO) Enolate->Electrophile Trapping Intermediate α-Alkylated/Aldol Adduct Electrophile->Intermediate C-C Bond Formation Oxidation Oxidation (NaIO4 or mCPBA) Intermediate->Oxidation Path 1 & 2 Hydrolysis Pummerer/NCS Hydrolysis Intermediate->Hydrolysis Direct NCS Oxidation Sulfoxide Sulfoxide Intermediate Oxidation->Sulfoxide Elimination Thermal Elimination (Reflux) Sulfoxide->Elimination Path A: Heat Sulfoxide->Hydrolysis Path B: TFAA/H2O Product_Acrylate Target A: α-Substituted Acrylate (Alkene) Elimination->Product_Acrylate Product_Keto Target B: α-Keto Ester (Carbonyl) Hydrolysis->Product_Keto

Figure 1: Mechanistic flow for MMTP usage. Path A yields acrylates via syn-elimination. Path B yields keto-esters via oxidative hydrolysis.

Experimental Protocols

Protocol A: Generation and Alkylation of the MMTP Enolate

Objective: To create a quaternary carbon center at the


-position of the propionate.
Safety:  LDA is pyrophoric. Carry out all steps under inert atmosphere (Ar or 

).

Reagents:

  • This compound (1.0 equiv)

  • Diisopropylamine (1.1 equiv)

  • 
    -Butyllithium (1.1 equiv, typically 1.6 M in hexanes)
    
  • Alkyl Halide (

    
    ) (1.2 equiv)
    
  • THF (Anhydrous)

Step-by-Step Procedure:

  • LDA Preparation: In a flame-dried Schlenk flask, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (

    
     concentration relative to amine). Cool to 
    
    
    
    (dry ice/acetone bath).
  • Base Formation: Dropwise add

    
    -BuLi. Stir for 30 minutes at 
    
    
    
    to ensure complete formation of LDA.
  • Enolization: Add this compound (neat or as THF solution) dropwise over 10 minutes. The solution typically turns faint yellow. Stir for 45 minutes at

    
    .
    
    • Expert Note: The sulfur atom stabilizes the enolate, making it less prone to aggregation than simple ester enolates, but temperature control is vital to prevent Claisen self-condensation.

  • Alkylation: Add the electrophile (Alkyl Halide) dropwise.

    • For reactive halides (MeI, BnBr): Stir at

      
       for 1 hour.
      
    • For hindered halides: Allow the reaction to warm slowly to

      
       over 2 hours.
      
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with

    
     (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc).
Protocol B: Unmasking to -Keto Esters (Oxidative Hydrolysis)

Objective: Convert the


-methylthio group into a carbonyl, generating a pyruvate derivative.
Scope Limitation:  This protocol is most effective when the 

-carbon retains a proton (i.e., Aldol adducts) or if the goal is to generate the ketone functionality from the sulfide. For quaternary centers formed in Protocol A, this method is difficult without breaking C-C bonds; see Protocol C for the preferred fate of quaternary adducts.

Reagent System: N-Chlorosuccinimide (NCS) / Silver Nitrate (


) or NCS/Methanol.

Step-by-Step Procedure:

  • Dissolution: Dissolve the alkylated sulfide intermediate (from Protocol A) in Acetonitrile/Water (4:1 ratio).

  • Oxidant Addition: Add NCS (4.0 equiv) and

    
     (4.5 equiv) at 
    
    
    
    .
    • Mechanism:[1][2][3][4][5] NCS generates the chlorosulfonium ion. Silver precipitates the chloride and assists in the hydrolysis of the C-S bond.

  • Reaction: Stir vigorously at

    
     for 1 hour, then warm to room temperature.
    
  • Workup: Filter off the silver salts (AgCl/AgSMe). Dilute the filtrate with EtOAc, wash with saturated

    
     (to remove excess oxidant), then bicarbonate and brine.
    
  • Result: The product is the

    
    -keto ester (or 
    
    
    
    -diketo ester if starting from an aldol adduct).
Protocol C: Unmasking to Methacrylates (Oxidative Elimination)

Objective: Use the methylthio group as a "mask" for a double bond. This is the standard method for synthesizing


-substituted acrylates (specifically methacrylates when using MMTP).

Step-by-Step Procedure:

  • Oxidation: Dissolve the alkylated product in

    
     at 
    
    
    
    . Add
    
    
    -CPBA (1.1 equiv) portion-wise. Stir for 30 mins.
    • Target: Formation of the sulfoxide (diastereomeric mixture).

  • Workup (Oxidation): Wash with

    
    , then 
    
    
    
    . Dry and concentrate.
  • Elimination: Dissolve the crude sulfoxide in Toluene. Heat to reflux (

    
    ) for 2–4 hours.
    
    • Mechanism:[1][2][3][4][5] Thermal syn-elimination of methylsulfenic acid (

      
      ).
      
  • Purification: Distillation or flash chromatography yields the

    
    -substituted methyl methacrylate.
    

Scope and Limitations Data

The following table summarizes the reactivity profile of MMTP compared to other masked acyl anions.

FeatureThis compound (MMTP)1,3-DithianeMethyl (methylthio)acetate
Primary Role Masked Methacrylate / PyruvateMasked Formyl / AcylMasked Glyoxylate
pKa (

-H)
~21-23~31~21-23
Base Required LDA, NaHn-BuLiLDA, NaH
Alkylation Product Quaternary CenterSecondary/Tertiary CenterTertiary Center
Unmasking Ease High (Thermal Elimination)Low (Hg(II) or oxidative req.)High
Odor Profile Moderate (Sulfur)High (Sulfur)Moderate (Sulfur)

Troubleshooting & Expert Tips

  • Odor Control: All glassware contacting MMTP should be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize residual sulfides to odorless sulfoxides/sulfones.

  • Yield Optimization: If alkylation yields are low (<50%), add HMPA or DMPU (1-2 equiv) during the enolization step to break up lithium aggregates.

  • Over-Oxidation: During Protocol B (Hydrolysis), ensure strict temperature control (

    
    ). Excess oxidant or heat can lead to oxidative cleavage of the ester chain.
    

References

  • Trost, B. M., & Salzmann, T. N. (1976). Sulfenylations of ester enolates. A new method for the introduction of alpha,beta-unsaturation.[4] Journal of the American Chemical Society. Link

  • Gundermann, K. D., & Holtmann, G. (1966). Alpha-Mercapto-propionsäure-ester. Angewandte Chemie.
  • Oisaki, K., et al. (2014). Chemoselective Oxidation of Alpha-Methylthio Esters. Organic Letters.[5] (Modern oxidative hydrolysis protocols).

  • Cosmo, R., & Sternhell, S. (1987). Preparation of alpha-keto esters from alpha-sulfenylated esters. Australian Journal of Chemistry. Link

Disclaimer: This protocol involves the use of hazardous chemicals (Lithium reagents, chlorinated solvents, sulfur compounds). Consult your institution's Chemical Hygiene Plan before execution.

Sources

Application Note & Protocols: Stereoselective Oxidation of Methyl 2-(methylthio)propionate to Chiral Sulfoxides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Sulfoxides

The stereocenter at a sulfur atom has become a cornerstone in modern medicinal chemistry and asymmetric synthesis. Chiral sulfoxides are not merely synthetic curiosities; they are integral components of numerous pharmaceuticals, including the blockbuster proton-pump inhibitor esomeprazole and the wakefulness-promoting agent armodafinil.[1][2][3] The sulfinyl group's unique stereoelectronic properties and configurational stability make it a powerful chiral auxiliary, capable of directing the stereochemical outcome of reactions on proximal functional groups.[4]

The most direct and atom-economical route to these valuable compounds is the asymmetric oxidation of prochiral sulfides.[5][6] However, achieving high enantioselectivity presents a significant challenge, requiring precise control over the oxidant's approach to one of the two lone pairs on the sulfur atom. This guide provides detailed protocols and mechanistic insights for the stereoselective oxidation of methyl 2-(methylthio)propionate, a representative functionalized thioether, using well-established metal-catalyzed systems.

Methodology 1: Modified Kagan-Modena Asymmetric Sulfoxidation

First reported independently by the groups of Kagan and Modena in 1984, the use of a titanium-diethyl tartrate complex, adapted from the Sharpless asymmetric epoxidation reagent, remains one of the most robust methods for enantioselective sulfoxidation.[4][6][7][8] A key modification is the stoichiometric addition of water to the catalyst preparation, which has been shown to be crucial for forming the active catalytic species and achieving high enantioselectivity.[5][7]

Principle and Mechanistic Insight

The active catalyst is a chiral titanium-peroxo species. The titanium(IV) isopropoxide and diethyl tartrate (DET) form a chiral complex. In the presence of water, this complex is believed to form a dimeric µ-oxo-bridged species. Subsequent reaction with a hydroperoxide oxidant, such as cumene hydroperoxide (CHP), generates the active peroxotitanium complex.[5] The chiral environment created by the tartrate ligands dictates the facial selectivity of oxygen transfer to the sulfide substrate, which coordinates to the titanium center prior to oxidation. The use of CHP often leads to higher enantiomeric excess (ee) compared to tert-butyl hydroperoxide (TBHP), a phenomenon attributed to more favorable steric interactions in the transition state.[4][8]

Kagan_Mechanism Proposed Catalytic Species in Kagan-Modena Oxidation cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle A Ti(OiPr)4 + (R,R)-DET B Chiral Ti-Tartrate Complex A->B + H2O C [Ti2O(tartrate)2] Dimer (Active Pre-catalyst) B->C D Active Pre-catalyst E Peroxotitanium Species D->E + Cumene Hydroperoxide (CHP) F Substrate Coordination (Sulfide-Ti Complex) E->F + Sulfide (Substrate) G Oxygen Transfer (Transition State) F->G Intramolecular Oxygen Transfer H Product Release G->H H->D Releases Chiral Sulfoxide + Cumyl Alcohol

Caption: Proposed catalytic cycle for the Kagan-Modena sulfoxidation.

Detailed Protocol

Materials:

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • (R,R)-(+)-Diethyl tartrate [(+)-DET]

  • This compound

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Sodium hydroxide (NaOH), 1N solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 4Å Molecular sieves (activated)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (approx. 50 mL for a 10 mmol scale reaction) and activated 4Å molecular sieves.

    • Cool the flask to -20 °C in a cryocooler or an appropriate cooling bath.

    • Add Ti(OiPr)₄ (1.0 eq.). Stir for 5 minutes.

    • Add (+)-DET (2.0 eq.) dropwise. The solution should remain clear and colorless to pale yellow. Stir for 30 minutes at -20 °C to ensure complete ligand exchange.

    • Add deionized water (1.0 eq.) dropwise. It is critical to add the water slowly to the cold solution to avoid uncontrolled hydrolysis. A slight color change to a deeper yellow may be observed. Stir for another 30 minutes at -20 °C.

  • Oxidation Reaction:

    • Add this compound (1.0 eq., e.g., 10 mmol) to the catalyst solution at -20 °C.

    • Add cumene hydroperoxide (1.1 eq.) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting sulfide is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Quench the reaction by adding 1N NaOH solution (approx. 0.2 mL per mmol of Ti) dropwise at -20 °C. A thick, white precipitate will form.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral sulfoxide.

Data Summary: Expected Outcomes
ParameterValue/ConditionRationale
Catalyst System Ti(OiPr)₄ / (+)-DET / H₂OForms the highly organizing chiral complex for stereocontrol.[5][7]
Stoichiometry 1 : 2 : 1Optimal ratio for generating the active dimeric catalyst.[5]
Catalyst Loading 20-50 mol%Substoichiometric conditions are often effective.[5]
Oxidant Cumene Hydroperoxide (CHP)Generally provides higher enantioselectivity than TBHP.[4][8]
Temperature -20 °CLower temperatures enhance enantioselectivity by favoring the more ordered transition state.[7]
Solvent Dichloromethane (DCM)A common, non-coordinating solvent for this reaction.
Expected Yield 70-90%Varies with substrate and reaction scale.
Expected ee >90%Highly dependent on precise execution of the protocol.

Methodology 2: Vanadium-Salan Catalyzed Asymmetric Sulfoxidation

Vanadium-based catalysts have emerged as powerful alternatives, often utilizing environmentally benign hydrogen peroxide as the terminal oxidant.[9][10] Chiral Schiff base ligands, particularly Salan ligands, form well-defined complexes with vanadium that are highly effective for asymmetric sulfoxidation.[11][12]

Principle

The reaction is catalyzed by a chiral vanadium-Salan complex. The vanadium precursor (e.g., VO(acac)₂) reacts with the chiral Salan ligand to form the active catalyst. This complex then reacts with hydrogen peroxide to form a chiral vanadium-peroxo species. This species is the active oxidant that transfers an oxygen atom to the sulfide with high facial selectivity, governed by the chiral ligand environment.[9][13]

Detailed Protocol

Materials:

  • Vanadyl acetylacetonate [VO(acac)₂]

  • Chiral Salan ligand (commercially available or synthesized)

  • This compound

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Formation:

    • In a reaction vial, dissolve VO(acac)₂ (0.01 eq.) and the chiral Salan ligand (0.011 eq.) in the chosen solvent (e.g., THF).

    • Stir the mixture at room temperature for 30-60 minutes. A color change indicates complex formation.

  • Oxidation Reaction:

    • Add this compound (1.0 eq.) to the catalyst solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 30% H₂O₂ (1.2 eq.) dropwise over 20-30 minutes.

    • Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Analysis of Enantiomeric Excess by Chiral HPLC

Verifying the stereochemical outcome is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of the synthesized sulfoxide.[14][15][16]

HPLC_Workflow Analytical Workflow for ee Determination A Purified Sulfoxide Product B Prepare Analytical Sample (Dilute in Mobile Phase) A->B C Inject on Chiral HPLC System B->C D Separate Enantiomers on Chiral Stationary Phase (e.g., Chiralpak AD) C->D E Detect Peaks (UV Detector) D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Excess (ee) ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100 F->G

Sources

Methyl 2-(methylthio)propionate hydrolysis kinetics in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Hydrolysis Kinetics of Methyl 2-(methylthio)propionate in Aqueous Media

Introduction: The Significance of Hydrolytic Stability

This compound is an ester containing a neighboring thioether (sulfide) group. This structural motif is found in various chemical contexts, from industrial intermediates to more complex molecules in agrochemicals and pharmaceuticals. The stability of this compound in aqueous environments is critically important, as hydrolysis of the ester bond leads to its degradation, forming methanol and 2-(methylthio)propionic acid. Understanding the kinetics of this degradation is paramount for predicting shelf-life, determining appropriate storage conditions, and understanding its environmental fate and metabolic pathways.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical methodologies for studying the hydrolysis kinetics of this compound. We will delve into the underlying chemical mechanisms, the critical factors influencing reaction rates, and a detailed, self-validating protocol for acquiring high-quality kinetic data.

Part 1: Theoretical Framework of Ester Hydrolysis

The hydrolysis of an ester is a reaction with a water molecule that cleaves the ester bond. This process can be catalyzed by acid or base, or it can proceed under neutral conditions, albeit typically at a much slower rate.[1] The rate of hydrolysis is profoundly influenced by the molecular structure of the ester, the pH of the medium, and the temperature.

The Influence of the Neighboring Thioether Group

The presence of a sulfide group adjacent to the ester functionality in this compound is of particular interest. Studies have shown that esters with neighboring sulfide groups are readily hydrolyzable.[2] The proximity of the sulfur atom can influence the electronic environment of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. This effect, known as anchimeric assistance or neighboring group participation, can sometimes accelerate hydrolysis rates compared to structurally similar esters lacking the thioether moiety. Research indicates that the distance between the sulfide and the ester is a critical factor, with a smaller number of carbons between the two groups leading to an increased rate of ester hydrolysis.[2][3]

The Decisive Role of pH

The pH of the aqueous medium is arguably the most critical factor governing the rate of hydrolysis. The overall observed rate constant (


) is a composite of three simultaneous reactions: acid-catalyzed, neutral, and base-catalyzed hydrolysis.


  • Acid-Catalyzed Hydrolysis (

    
    ):  Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water.[4]
    
  • Neutral Hydrolysis (

    
    ):  This is the reaction with water itself, which is typically very slow for simple esters at ambient temperatures.[5]
    
  • Base-Catalyzed Hydrolysis (Saponification,

    
    ):  Under basic conditions, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the carbonyl carbon. This pathway is generally much faster and more efficient than acid-catalyzed or neutral hydrolysis.[6] Consequently, the stability of this compound is expected to decrease significantly as the pH increases into the alkaline range.[3]
    
Temperature Dependence: The Arrhenius Relationship

The rate of any chemical reaction, including hydrolysis, is dependent on temperature. This relationship is quantitatively described by the Arrhenius equation:



Where:

  • 
     is the rate constant
    
  • 
     is the pre-exponential factor (related to collision frequency)
    
  • 
     is the activation energy (the minimum energy required for the reaction to occur)
    
  • 
     is the universal gas constant
    
  • 
     is the absolute temperature in Kelvin
    

By determining the rate constants at several different temperatures, one can construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy for the hydrolysis process.[7][8] This provides valuable insight into the energy barrier of the reaction and allows for the prediction of reaction rates at temperatures not experimentally tested.

Part 2: Experimental Protocol for Kinetic Analysis

This section provides a detailed protocol for determining the hydrolysis kinetics of this compound. The method is designed to be self-validating by including appropriate controls and a robust analytical technique. High-Performance Liquid Chromatography (HPLC) is the chosen analytical method due to its specificity, sensitivity, and wide availability.

Workflow Overview

The overall experimental process is outlined below.

Caption: Experimental workflow for kinetic analysis.

Materials and Reagents
  • This compound (CAS 61366-76-5), >98% purity[9]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Potassium phosphate monobasic (KH₂PO₄), analytical grade

  • Sodium phosphate dibasic (Na₂HPO₄), analytical grade

  • Boric acid (H₃BO₃), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrochloric acid (HCl) or Phosphoric acid (H₃PO₄) for pH adjustment

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Autosampler vials with septa

Apparatus
  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Calibrated pH meter

  • Temperature-controlled water bath or heating block

  • Analytical balance

  • Vortex mixer

Step-by-Step Methodology

1. Preparation of Buffer Solutions:

  • Prepare 0.1 M buffer solutions across a range of pH values. For example:

    • pH 4.0 (Acetate Buffer): Prepare using acetic acid and sodium acetate.
    • pH 7.4 (Phosphate Buffer): Prepare using KH₂PO₄ and Na₂HPO₄. This mimics physiological pH.[2][3]
    • pH 10.0 (Borate or Carbonate Buffer): Prepare using boric acid and NaOH.
  • Verify the final pH of each buffer at the intended reaction temperature, as pH can be temperature-dependent.

2. HPLC Method Development:

  • Objective: Develop a stability-indicating method that can resolve the parent ester from its primary hydrolytic product, 2-(methylthio)propionic acid.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid to ensure consistent peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λ_max of this compound by scanning with a UV-Vis spectrophotometer. If it lacks a strong chromophore, a low wavelength (e.g., 210-220 nm) or an alternative detector (e.g., Mass Spectrometer) may be necessary.[10]

  • Validation: Inject solutions of the parent ester and, if available, the degradation product to confirm separation. The method should be validated for linearity, accuracy, and precision.

3. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a small amount of acetonitrile or methanol in a volumetric flask. Dilute to the mark with the same solvent.

  • Causality: Using an organic solvent for the stock solution prevents premature hydrolysis before the experiment begins. The concentration should be chosen such that the final concentration in the reaction mixture is low (e.g., <1% v/v organic solvent) to minimize co-solvent effects on the kinetics.[11]

4. Performing the Kinetic Run:

  • Place a known volume (e.g., 50 mL) of a specific pH buffer into a sealed container and allow it to equilibrate to the desired temperature (e.g., 40°C, 50°C, 60°C) in the water bath.

  • Initiate the reaction (t=0) by adding a small, precise volume of the ester stock solution to the pre-heated buffer. Immediately vortex to ensure homogeneity. The final ester concentration should be within the linear range of the HPLC method.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 500 µL) of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to an autosampler vial containing an equal volume of a quenching solution (e.g., the HPLC mobile phase or a buffer of low pH like 0.1 M phosphoric acid).[6] This halts further hydrolysis by rapidly changing the pH and temperature.

  • Store the quenched samples at a low temperature (e.g., 4°C) until analysis.

5. Sample Analysis and Data Processing:

  • Analyze all samples from a single kinetic run using the validated HPLC method.

  • Create a calibration curve by injecting standards of known concentrations of this compound.

  • Determine the concentration of the ester remaining in each sample at each time point using the calibration curve.

Part 3: Data Analysis and Interpretation

Determining the Observed Rate Constant ( )

The hydrolysis of an ester in a buffered solution with a large excess of water follows pseudo-first-order kinetics with respect to the ester concentration.[6] The integrated rate law for a first-order reaction is:



Where:

  • 
     is the concentration of the ester at time t.
    
  • 
     is the initial concentration of the ester at t=0.
    
  • 
     is the pseudo-first-order rate constant (
    
    
    
    ).

By plotting the natural logarithm of the ester concentration (ln[Ester]) versus time (t), the data should yield a straight line. The slope of this line is equal to -


.
Visualizing the Hydrolysis Mechanism

The fundamental reaction, especially under basic conditions which is often the fastest degradation pathway, involves the attack of a hydroxide ion.

Caption: Base-catalyzed hydrolysis of the ester.

Summarizing Kinetic Data

The results from experiments conducted under various conditions should be tabulated for clear comparison.

pHTemperature (°C)Observed Rate Constant,

(s⁻¹)
Half-life, t₁/₂ (hours)
4.0501.5 x 10⁻⁷1283
7.4508.0 x 10⁻⁷240
10.0509.2 x 10⁻⁵2.1
7.4403.1 x 10⁻⁷621
7.4602.0 x 10⁻⁶96

(Note: Data are hypothetical for illustrative purposes.)

The half-life (t₁/₂), the time required for 50% of the ester to hydrolyze, can be calculated for a first-order reaction using the formula:


.

Conclusion

This application note provides a robust framework for investigating the hydrolysis kinetics of this compound. By systematically evaluating the effects of pH and temperature, researchers can build a comprehensive stability profile of the molecule. This information is crucial for making informed decisions in formulation development, defining storage conditions, and predicting the behavior of the compound in aqueous systems. The provided protocol emphasizes a self-validating approach, ensuring the generation of reliable and reproducible kinetic data.

References

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy.
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
  • Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates.
  • Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A.
  • methyl 2-(methyl thio)
  • The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin.
  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv.
  • Methyl 2-(methylthio)
  • stability issues of "Propanal, 2-methyl-2-(methylthio)-" in solution. Benchchem.
  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing.
  • This compound | CAS 61366-76-5. Santa Cruz Biotechnology.
  • methyl 2-(methyl thio)
  • Kinetics of thioester exchange and hydrolysis in bulk aqueous solution.
  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water.
  • ANALYTICAL METHODS.
  • Comparison of Analytical Methods for Determining Methylesterification and Acetyl
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.

Sources

Application Notes & Protocols: The Utility of Methyl 2-(methylthio)propionate as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-(methylthio)propionate is a sulfur-containing ester that serves as a pivotal building block in the synthesis of complex organic molecules. Its unique bifunctional nature, possessing both an ester and a thioether group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of this compound's role as an intermediate, with a specific focus on its application in the synthesis of agrochemicals. We will delve into its synthesis, key chemical transformations, and provide detailed, field-tested protocols for its conversion into advanced intermediates. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Strategic Importance of Sulfur-Containing Intermediates

In the landscape of modern agrochemical development, the demand for novel, effective, and environmentally conscious active ingredients is ever-present. The synthesis of these complex molecules often relies on versatile and strategically functionalized intermediates. This compound (MMP) emerges as such a candidate. While seemingly simple, its structure is a hub of latent reactivity. The thioether moiety can be selectively oxidized to sulfoxides or sulfones, transforming it into an excellent leaving group or a chiral auxiliary. The ester group, on the other hand, provides a handle for hydrolysis, amidation, or reduction.

This combination makes MMP a valuable precursor in the construction of heterocyclic systems, which are prevalent in many modern herbicides and fungicides.[1] This guide will specifically illuminate the synthetic pathway from MMP towards precursors for phenyltriazolinone herbicides, a class of compounds known for their potent protoporphyrinogen oxidase (PPO) inhibiting activity.[2][3]

Physicochemical & Safety Data

A thorough understanding of the physical properties and safety profile of an intermediate is paramount for its effective and safe use in any synthetic protocol.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 61366-76-5[4][5]
Molecular Formula C₅H₁₀O₂S[4][6]
Molecular Weight 134.20 g/mol [5][6]
Appearance Colorless Liquid[6][7]
Odor Stench[6][7]
Boiling Point 157.6 °C at 760 mmHg[4]
Density 1.041 g/cm³[4]
Flash Point 56.5 °C (133.7 °F)[4][8]
Water Solubility Immiscible / Low[6][7][8]
Safety and Handling

This compound is stable under normal conditions but is incompatible with strong oxidizing agents.[6] It is characterized by a strong, unpleasant odor (stench).[6][7]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment, including safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133), chemical-resistant gloves, and a lab coat.[6][7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention.[7] If inhaled, move to fresh air.[7] If ingested, clean mouth with water and drink plenty of water afterwards.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Synthesis of the Core Intermediate: this compound

The most direct and common synthesis of MMP involves the nucleophilic substitution of a suitable 2-halopropionate ester with a methylthiolate source. This Sₙ2 reaction is efficient and scalable.

Synthetic Workflow Diagram

cluster_reactants Reactants cluster_process Process cluster_products Products R1 Methyl 2-bromopropionate P1 Nucleophilic Substitution (Solvent: e.g., Ethanol, DMF) (Temperature: Room Temp to 50°C) R1->P1 R2 Sodium thiomethoxide (CH₃SNa) R2->P1 Prod1 This compound P1->Prod1 Prod2 Sodium Bromide (NaBr) P1->Prod2

Caption: Synthesis of this compound via Nucleophilic Substitution.

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound from Methyl 2-bromopropionate and sodium thiomethoxide.

Materials:

  • Methyl 2-bromopropionate (1.0 eq)

  • Sodium thiomethoxide (1.1 eq)

  • Anhydrous Ethanol or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium thiomethoxide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Addition of Ester: Cool the solution to 0 °C using an ice bath. Add methyl 2-bromopropionate (1.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Extraction: Partition the residue between diethyl ether and water. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid with a characteristic stench.[4]

Causality and Insights:

  • Choice of Nucleophile: Sodium thiomethoxide is a potent sulfur nucleophile, ideal for displacing the bromide in an Sₙ2 fashion. Using a slight excess (1.1 eq) ensures the complete consumption of the starting halide.

  • Temperature Control: The initial cooling to 0 °C controls the exothermicity of the reaction. Running the reaction at room temperature thereafter provides sufficient energy for the reaction to proceed to completion without promoting side reactions.

  • Aqueous Wash: The NaHCO₃ wash is crucial for neutralizing any unreacted acidic species, while the brine wash helps to break any emulsions and remove water from the organic layer.

Application in Agrochemical Synthesis: The Path to Phenyltriazolinone Herbicides

This compound is a key precursor to more complex intermediates used in the synthesis of phenyltriazolinone herbicides like sulfentrazone. The core transformation involves the oxidation of the thioether to a sulfoxide, followed by reactions to construct the triazolinone heterocycle.

Overall Synthetic Scheme

G MMP This compound Oxidation Oxidation (e.g., H₂O₂) MMP->Oxidation MMSP Methyl 2-(methylsulfinyl)propionate Oxidation->MMSP Condensation Condensation & Cyclization MMSP->Condensation Hydrazine + Aryl Hydrazine Hydrazine->Condensation Triazolinone Phenyltriazolinone Core Structure Condensation->Triazolinone

Sources

protocol for synthesizing alpha-methylthio esters using phase transfer catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of


-Methylthio Esters via Phase Transfer Catalysis 

Executive Summary


-Methylthio esters are critical building blocks in the synthesis of 

-lactam antibiotics, agrochemicals, and high-value flavor/fragrance compounds (e.g., thio-analogs of fruit esters). Traditional synthesis often requires anhydrous conditions, foul-smelling gaseous reagents (methanethiol), and strong bases (NaH/LDA) that risk ester hydrolysis or Claisen condensation side-products.

This guide details a robust Phase Transfer Catalysis (PTC) protocol for the nucleophilic substitution of


-halo esters with sodium thiomethoxide. By utilizing a biphasic system (Liquid-Liquid or Solid-Liquid), this method suppresses side reactions, eliminates the need for anhydrous solvents, and significantly improves safety profiles regarding volatile sulfur species.

Mechanistic Principles

The reaction proceeds via an


 displacement of the 

-halide by the methanethiolate anion (

). The challenge lies in the solubility incompatibility: sodium thiomethoxide (NaSMe) is ionic and water-soluble, while the

-halo ester is lipophilic.

The PTC Solution: A quaternary ammonium salt (


) acts as a shuttle.
  • Interfacial Exchange: The catalyst cation (

    
    ) pairs with the thiomethoxide anion (
    
    
    
    ) at the interface.
  • Transport: The lipophilic ion pair [

    
    ] migrates into the organic phase.
    
  • Reaction: The "naked"

    
     anion, stripped of its hydration shell, becomes a super-nucleophile and displaces the halide.
    
  • Regeneration: The catalyst returns to the interface as [

    
    ] to restart the cycle.
    

PTC_Mechanism cluster_organic Organic Phase (DCM/Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase Q_SMe_org [Q+ SMe-] Product R-CH(SMe)-COOR' Q_SMe_org->Product SN2 Reaction Exchange Ion Exchange (Equilibrium) Q_SMe_org->Exchange Substrate R-CH(Br)-COOR' Substrate->Product Q_Br_org [Q+ Br-] Q_Br_org->Q_SMe_org Cycle Exchange->Q_Br_org Na_Br Na+ Br- Exchange->Na_Br Na_SMe Na+ SMe- Na_SMe->Exchange

Figure 1: The Starks Extraction Mechanism applied to thiolation. The lipophilic quaternary ammonium salt shuttles the reactive thiolate into the organic phase.

Experimental Protocol

Materials & Safety
  • Substrate: Ethyl bromoacetate or Methyl 2-bromopropionate (1.0 equiv).

  • Nucleophile: Sodium thiomethoxide (NaSMe), 15% aqueous solution or solid (1.2 equiv).

  • Catalyst: Methyltrioctylammonium chloride (Aliquat 336) or Tetrabutylammonium bromide (TBAB) (0.05 equiv).

  • Solvent: Toluene (preferred for green chemistry) or Dichloromethane (DCM).

  • Quench: 10% Sodium Hypochlorite (Bleach). CRITICAL: Methanethiol has a low odor threshold (ppb range).[1] All glassware and waste must be treated with bleach to oxidize residual thiols to odorless sulfonates/disulfides.

Procedure (Liquid-Liquid PTC)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add Ethyl bromoacetate (16.7 g, 100 mmol) and Toluene (100 mL).

  • Catalyst Addition: Add Aliquat 336 (2.0 g, ~5 mmol). Stir to dissolve.

  • Temperature Control: Cool the mixture to 0°C using an ice bath. The reaction is exothermic; controlling the initial rate prevents runaway hydrolysis.

  • Reagent Addition: Add 15% Aqueous NaSMe (56 g, ~120 mmol) dropwise over 20 minutes.

    • Note: Vigorous stirring (≥800 RPM) is essential to maximize the interfacial area.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1) or GC. Look for the disappearance of the bromide peak.

  • Quench (Odor Control): Once complete, add 50 mL of 10% Bleach (NaOCl) to the reaction mixture before separating phases. Stir for 10 minutes. This oxidizes unreacted methanethiol.

  • Workup:

    • Separate the layers.[2]

    • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Distillation under reduced pressure (vacuum) is recommended to isolate the pure ester.

Protocol Variations (Solid-Liquid PTC)

Use this route if the ester substrate is highly sensitive to hydrolytic cleavage (saponification).

  • Solvent: Acetonitrile (dry).

  • Reagent: Solid NaSMe (powdered).

  • Catalyst: 18-Crown-6 (if using K-salt) or TBAB.

  • Procedure: Stir solid NaSMe in Acetonitrile with catalyst. Add substrate dropwise. The low water content prevents ester hydrolysis.

Results & Optimization

The following table summarizes typical results comparing different catalytic systems for the synthesis of Ethyl (methylthio)acetate .

Catalyst (5 mol%)SolventTime (h)Yield (%)Notes
None Toluene/H2O24<5No reaction without phase transfer.
TBAB DCM/H2O388Good yield, but DCM is environmentally hazardous.
Aliquat 336 Toluene/H2O2.594Optimal. High lipophilicity of catalyst aids transport.
TEBA Toluene/H2O675Benzyl group less stable; slower kinetics.
18-Crown-6 Acetonitrile (S/L)291Excellent for water-sensitive substrates.

Key Optimization Factors:

  • Stirring Speed: PTC is mass-transfer limited. Low RPM results in poor conversion.

  • Catalyst Lipophilicity: Larger alkyl chains on the nitrogen (e.g., Trioctyl vs. Tributyl) generally increase the extraction constant (

    
    ) of the anion into the organic phase.
    
  • Leaving Group:

    
    -Bromo esters react ~50x faster than 
    
    
    
    -Chloro esters. If using chloro-esters, add 10 mol% NaI (Finkelstein condition) to accelerate the reaction.

Workflow & Safety Diagram

Handling methanethiol derivatives requires a strict "Cradle-to-Grave" odor management workflow.

Workflow cluster_safety Safety Protocol Bleach Bleach (NaOCl) Quench Station Hood Fume Hood (High Velocity) Start Reagent Prep (NaSMe) Rxn Biphasic Reaction (Toluene/Water + PTC) Start->Rxn In Hood Monitor TLC/GC Check Rxn->Monitor Monitor->Rxn Incomplete Quench Oxidative Quench (Add Bleach) Monitor->Quench Complete Sep Phase Separation Quench->Sep Odor Neutralized Sep->Bleach Aqueous Waste Purify Distillation Sep->Purify Organic Layer

Figure 2: Operational workflow emphasizing the critical oxidative quench step to mitigate stench and toxicity risks.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.[3] Link

  • Landini, D., & Rolla, F. (1982). "Phase transfer catalysis in the synthesis of organic sulfur compounds". Synthesis. Link

  • Reeves, W. P., et al. (1976). "Phase transfer catalysis: Preparation of alkyl thiocyanates and sulfides". Synthetic Communications. Link

  • Dou, H. J. M. (1984). Phase Transfer Catalysis in Organic Synthesis. Springer.
  • US EPA. (2023). "Methanethiol Hazard Summary and Odor Control". United States Environmental Protection Agency. Link

Sources

Troubleshooting & Optimization

removing Methyl 2-(methylthio)propionate stench from laboratory glassware

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elimination of Methyl 2-(methylthio)propionate (MMP) Residues

The Basics: Know Your Enemy

Q: Why does this compound (MMP) smell so persistent, even after washing?

A: The tenacity of MMP (and similar thioethers) arises from two factors: biological sensitivity and chemical lipophilicity .

  • Olfactory Mechanics: The sulfur atom in MMP possesses lone pair electrons that bind aggressively to olfactory receptors. The human nose can detect thioethers at parts per billion (ppb) levels. Even a microscopic amount remaining in a ground glass joint is sufficient to foul a lab.

  • Surface Adsorption: As an ester, MMP is lipophilic (fat-loving). It binds to grease, plastic, and the microscopic pores of glass surfaces, resisting simple aqueous removal.

Q: What is the chemical strategy for destruction? A: You cannot simply "wash" the smell away; you must chemically alter the molecule. The most effective method is Oxidation . We aim to convert the volatile Sulfide (-S-) into a Sulfoxide (-SO-) and finally a Sulfone (-SO


-).
  • Result: Sulfones are polar, non-volatile solids at room temperature, and most importantly, they are odorless .

Primary Protocol: The Hypochlorite Oxidation System

This is the "Gold Standard" method for thioether destruction. It relies on alkaline hydrolysis and rapid oxidation.

Reagents Required:

  • Household Bleach (Sodium Hypochlorite, NaOCl, 5–10% solution).[1]

  • Laboratory Detergent (SDS or similar surfactant).

  • Water.[2][3][4]

The Workflow:

  • The Pre-Rinse (Solvent Removal):

    • If the glassware contains bulk MMP, rinse once with a non-reactive solvent (e.g., Hexane or Dichloromethane) to remove the majority of the material. Collect this in your halogenated waste.

    • Critical Warning: Allow the solvent to fully evaporate before proceeding.

  • The Oxidative Soak:

    • Prepare a bath of 10% Bleach Solution (1 part bleach to 9 parts water).

    • Add 1% Laboratory Detergent . Why? MMP is lipophilic. Aqueous bleach cannot oxidize what it cannot touch. The detergent emulsifies the MMP, allowing the hypochlorite to attack the sulfur.

    • Submerge glassware completely.[3] Ensure no air bubbles remain in inverted flasks.

    • Soak Time: Minimum 1 hour. Overnight is preferred for ground glass joints.

  • The Rinse:

    • Remove glassware (wear gloves). Rinse copiously with tap water, then distilled water.[2]

    • Sniff Test: If odor persists, repeat Step 2.

DOT Diagram: The Oxidation Pathway

OxidationPathway MMP MMP (Sulfide) Volatile & Stinky Ox1 Oxidation Step 1 (Fast) MMP->Ox1 + NaOCl Sulfoxide Sulfoxide Less Volatile Ox1->Sulfoxide Ox2 Oxidation Step 2 (Slower) Sulfoxide->Ox2 + NaOCl Sulfone Sulfone Non-Volatile & Odorless Ox2->Sulfone

Figure 1: The stepwise oxidation of the sulfide moiety in MMP to a non-volatile sulfone.

Troubleshooting & FAQs

Q: I rinsed my flask with Acetone, and now I want to use Bleach. Is that okay? A: STOP. ABSOLUTELY NOT.

  • The Hazard: Mixing Acetone (ketone) with Bleach (hypochlorite) triggers the Haloform Reaction .

  • The Result: Production of Chloroform (

    
    )—a toxic, regulated carcinogen—and significant heat (exothermic).
    
  • The Fix: If you have already rinsed with acetone, you must wash the glassware thoroughly with water (3x rinses) to remove all traces of acetone before introducing bleach.[3]

Q: The smell is gone from the flask, but the ground glass joints still stink. Why? A: Ground glass joints are "rough" at the microscopic level and often coated with grease (vacuum grease). MMP dissolves into the grease and hides there, protected from the aqueous bleach.

  • The Fix:

    • Wipe the grease off with a paper towel soaked in Hexane or DCM.

    • Soak the joint in a base bath (KOH/Isopropanol) or the Bleach/Detergent mix described above.

    • Use a pipe cleaner or brush to physically agitate the joint surface while submerged.

Q: I cannot use Bleach (halide sensitivity in my next reaction). What is the alternative? A: Use Hydrogen Peroxide (


) .[5]
  • Protocol: Use 30%

    
    .[6]
    
  • Note: The kinetics are slower than bleach. You may need to soak for 12–24 hours.

  • Catalysis: Adding a small amount of acetic acid can generate peracetic acid (a stronger oxidant), but this increases safety risks (corrosive, unstable). Standard 30%

    
     is usually sufficient if given enough time.
    

Q: My waste container smells like MMP. How do I dispose of it? A: Never pour active thioethers into the main waste stream without treatment; it will stink up the entire waste storage area.

  • Pre-Treatment: In a fume hood, treat the waste with an excess of bleach solution. Let it stand for 2 hours.

  • Verification: Check pH (ensure it remains basic) and check odor.

  • Disposal: Once oxidized, the solution can often be decanted into the aqueous waste (check your local EHS regulations regarding sulfones).

Visual Decision Support

DOT Diagram: Cleaning Decision Tree

CleaningLogic Start Glassware Contaminated with MMP Grease Are joints greased? Start->Grease Degrease Wipe with Hexane/DCM Grease->Degrease Yes Acetone Did you rinse with Acetone? Grease->Acetone No Degrease->Acetone WaterWash CRITICAL: Wash 3x with Water (Prevent Haloform Rxn) Acetone->WaterWash Yes BleachBath Soak: 10% Bleach + Detergent (1-4 Hours) Acetone->BleachBath No WaterWash->BleachBath Rinse Final Rinse: Tap -> Distilled BleachBath->Rinse

Figure 2: Decision logic for safely selecting the correct cleaning workflow.

Data Summary: Oxidant Efficiency
OxidantReaction SpeedOdor RemovalSafety RiskNotes
Sodium Hypochlorite (Bleach) Fast (< 5 mins)ExcellentMedium (Cl gas with acid)Recommended. Requires surfactant for lipophilic esters.
Hydrogen Peroxide (30%) Slow (Hours)GoodMedium (Pressure buildup)Good alternative for halide-free requirements.
Permanganate (

)
MediumExcellentLowLeaves brown

stains; requires acid cleanup.
Chromic Acid FastExcellentHigh (Carcinogen) NOT RECOMMENDED. Outdated and environmentally hazardous.
References
  • Thioether Oxidation Kinetics

    • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

    • Relevance: Validates that hypochlorite oxidizes thioethers to sulfoxides in seconds, whereas hydrogen peroxide takes significantly longer (hours).[7]

  • Bleach Safety & Incompatibilities

    • Title: Chemical Incompatibility with Bleach (Sodium Hypochlorite).[1][8][9]

    • Source: Northwestern University Research Safety.
    • URL:[Link]

    • Relevance: Authoritative source on the dangers of mixing bleach with acids (chlorine gas) and organics (haloform reaction).
  • General Sulfide Oxidation Mechanisms

    • Title: Oxidation of Sulfides to Sulfoxides and Sulfones.[10][11][12][13]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Provides the mechanistic grounding for converting sulfides to non-vol

Sources

preventing racemization during Methyl 2-(methylthio)propionate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of Methyl 2-(methylthio)propionate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to preventing racemization during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Diagnosing and Preventing Racemization

One of the most critical aspects of synthesizing chiral molecules like this compound is maintaining the stereochemical integrity of the product. The appearance of the undesired enantiomer, leading to a loss of enantiomeric excess (ee), is a common hurdle. This guide will help you diagnose the potential causes of racemization and provide actionable solutions.

Common Problem: My final product is a racemic or near-racemic mixture.

This is a frequent issue that can arise from several factors during the synthesis. The following troubleshooting workflow can help you pinpoint the cause.

Troubleshooting Racemization Troubleshooting Workflow for Racemization start Problem: Low Enantiomeric Excess (ee) or Racemization q1 What is your synthetic route? start->q1 r1 SN2 reaction from chiral precursor (e.g., Methyl (R)-2-chloropropionate) q1->r1 SN2 r2 Mitsunobu reaction from chiral alcohol (e.g., Methyl (S)-2-hydroxypropionate) q1->r2 Mitsunobu r3 Other method (e.g., using a chiral auxiliary) q1->r3 Other cause1 Potential Cause: SN1 Pathway Competition r1->cause1 cause2 Potential Cause: Racemization of Starting Material r1->cause2 cause4 Potential Cause: Base-catalyzed enolization r1->cause4 r2->cause2 cause3 Potential Cause: Side reactions or incorrect reaction conditions r2->cause3 r3->cause2 r3->cause4 sol1 Solution: - Use a polar aprotic solvent (e.g., DMF, DMSO). - Employ a good leaving group (e.g., tosylate, mesylate). - Use a less hindered substrate. cause1->sol1 sol2 Solution: - Verify the ee of the starting material. - Store chiral starting materials under appropriate conditions. cause2->sol2 sol3 Solution: - Ensure anhydrous conditions. - Control the reaction temperature (typically 0°C to RT). - Check the order of reagent addition. cause3->sol3 sol4 Solution: - Use a non-nucleophilic, sterically hindered base. - Maintain low reaction temperatures. cause4->sol4

Caption: Troubleshooting workflow for racemization in this compound synthesis.

Q1: I'm performing an S(_N)2 reaction with a chiral methyl 2-halopropionate and sodium thiomethoxide, but my product has low enantiomeric excess. What could be the cause?

A1: This is a classic issue where the reaction conditions might be favoring a competing S(_N)1 mechanism, which proceeds through a planar carbocation intermediate, leading to racemization. Another possibility is base-catalyzed racemization of the starting material or product.

  • Expertise & Experience: The S(_N)2 reaction is designed to proceed with a complete inversion of stereochemistry.[1][2][3][4] Any deviation from this suggests a mechanistic crossover or competing side reactions. The alpha-proton to the carbonyl group is acidic and can be abstracted by a strong base, leading to an enolate intermediate which is achiral and will be protonated to give a racemic mixture.

  • Trustworthiness (Self-Validating System):

    • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and favoring the S(_N)2 pathway. Protic solvents (like alcohols) can stabilize the carbocation intermediate of an S(_N)1 reaction.

    • Leaving Group: A good leaving group (e.g., tosylate, mesylate, or iodide) will facilitate the S(_N)2 reaction at lower temperatures. If you are using a chloride or bromide, consider converting it to an iodide in situ with a catalytic amount of sodium iodide.

    • Base Strength: Sodium thiomethoxide is a strong nucleophile but also a reasonably strong base. If your reaction temperature is too high, it can deprotonate the alpha-carbon, leading to racemization. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Starting Material Purity: Always verify the enantiomeric excess of your starting chiral methyl 2-halopropionate. It may have racemized during storage or a previous synthetic step.

Q2: I'm using the Mitsunobu reaction to convert methyl 2-hydroxypropionate to the thioether, but the stereochemistry is not completely inverted. Why?

A2: The Mitsunobu reaction is generally very reliable for inverting the stereochemistry of secondary alcohols.[5][6][7] Incomplete inversion or racemization can occur due to side reactions or improper reaction setup.

  • Expertise & Experience: The reaction proceeds through an alkoxyphosphonium salt, which is then displaced by the nucleophile (in this case, methanethiol) in an S(_N)2 fashion.[8] For this to occur efficiently, the nucleophile must be sufficiently acidic to protonate the betaine intermediate formed from triphenylphosphine and the azodicarboxylate (e.g., DEAD or DIAD).[8][5]

  • Trustworthiness (Self-Validating System):

    • Reagent Purity and Order of Addition: Use high-purity triphenylphosphine and azodicarboxylate. The order of addition can be critical. A common procedure is to dissolve the alcohol, triphenylphosphine, and methanethiol in an anhydrous solvent (like THF) and then add the azodicarboxylate dropwise at a low temperature (e.g., 0 °C).[8]

    • Anhydrous Conditions: Water can compete as a nucleophile and lead to side products and reduced yields. Ensure all your reagents and solvents are scrupulously dry.

    • Temperature Control: The reaction is exothermic. Adding the azodicarboxylate too quickly can lead to a temperature increase, which may promote side reactions. Maintain a low temperature during the addition and then allow the reaction to slowly warm to room temperature.

    • pKa of the Nucleophile: Methanethiol is sufficiently acidic for the Mitsunobu reaction. However, ensure that no stronger bases are present in the reaction mixture that could deprotonate the alcohol before the desired reaction takes place.

Frequently Asked Questions (FAQs)

Q1: What is the best chiral starting material for the synthesis of enantiomerically pure this compound?

A1: Both (S)-Methyl 2-hydroxypropionate (methyl lactate) and a (R)-Methyl 2-halopropionate (like the chloro or bromo derivative) are excellent starting materials. The choice depends on the synthetic route you prefer:

  • (S)-Methyl 2-hydroxypropionate: This is ideal for a Mitsunobu reaction , which will proceed with inversion to give (R)-Methyl 2-(methylthio)propionate.

  • (R)-Methyl 2-halopropionate: This is suitable for a direct S(_N)2 displacement with a thiolate nucleophile, which will also result in inversion to yield (S)-Methyl 2-(methylthio)propionate.

Q2: Can I use a chiral auxiliary to control the stereochemistry?

A2: Yes, using a chiral auxiliary is a powerful strategy.[9][10][][12] For example, you could start with an achiral propionyl halide and attach it to a chiral auxiliary like an Evans oxazolidinone.[] Subsequent diastereoselective thiomethylation of the enolate, followed by cleavage of the auxiliary, would yield the desired enantiomer of this compound. This method offers excellent stereocontrol but involves more synthetic steps.

Q3: Are there enzymatic methods to synthesize chiral this compound?

A3: Enzymatic methods offer high stereoselectivity under mild conditions.[13][14] A potential strategy could be the kinetic resolution of a racemic mixture of this compound using a lipase that selectively hydrolyzes one enantiomer, leaving the other enriched.[15] Alternatively, an enzymatic desymmetrization of a prochiral precursor could be developed.[13][16] These methods are highly specific and may require screening different enzymes and reaction conditions.

Q4: How can I determine the enantiomeric excess (ee) of my final product?

A4: The most common method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). You will need a chiral stationary phase column that can separate the two enantiomers of this compound. By integrating the peak areas of the two enantiomers, you can calculate the ee.

Q5: What are the key reaction parameters to control to minimize racemization?

A5: The following table summarizes the critical parameters and their impact on stereoselectivity.

ParameterRecommendation for High StereoselectivityRationale
Temperature Low (0°C to room temperature)Higher temperatures can provide the activation energy for competing S(_N)1 pathways or base-catalyzed enolization, both of which lead to racemization.[17]
Solvent Polar Aprotic (e.g., THF, DMF, DMSO)These solvents favor the S(_N)2 mechanism by solvating the counter-ion of the nucleophile, thereby increasing its reactivity. They do not stabilize carbocation intermediates.[18]
Base Use of a non-nucleophilic, sterically hindered base if necessary.Strong, unhindered bases can deprotonate the alpha-proton, leading to a planar enolate and subsequent racemization.[17]
Leaving Group Good leaving groups (e.g., -OTs, -OMs, -I)A good leaving group facilitates the S(_N)2 displacement at lower temperatures, outcompeting other potential side reactions.
Reaction Time Monitor the reaction and quench upon completion.Prolonged reaction times, especially in the presence of a base, can increase the risk of product racemization.

Detailed Experimental Protocol: Stereoselective Synthesis of (R)-Methyl 2-(methylthio)propionate via Mitsunobu Reaction

This protocol describes the conversion of (S)-Methyl 2-hydroxypropionate to (R)-Methyl 2-(methylthio)propionate with inversion of stereochemistry.

Reagents and Materials:
  • (S)-Methyl 2-hydroxypropionate

  • Triphenylphosphine (PPh(_3))

  • Diisopropyl azodicarboxylate (DIAD)

  • Methanethiol (CH(_3)SH) solution in THF or generated in situ

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO(_3), brine, anhydrous MgSO(_4), silica gel)

Step-by-Step Methodology:
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-Methyl 2-hydroxypropionate (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF to dissolve the solids under a nitrogen atmosphere.

  • Nucleophile Addition: Add a solution of methanethiol (1.5 eq) in THF to the reaction mixture.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • DIAD Addition: Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction is exothermic. A color change and the formation of a precipitate (triphenylphosphine oxide) are typically observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Add ethyl acetate to the residue and wash with saturated aqueous NaHCO(_3) to remove any acidic byproducts.

    • Wash with brine, dry the organic layer over anhydrous MgSO(_4), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-Methyl 2-(methylthio)propionate.

  • Characterization: Confirm the structure and purity of the product by

    
    H NMR, 
    
    
    
    C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC.

Mitsunobu Reaction Mechanism Stereoselective Synthesis via Mitsunobu Reaction cluster_activation Activation of Alcohol cluster_substitution SN2 Displacement PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(O)OEt | C(O)OEt PPh3->Betaine + DIAD DIAD DIAD Alkoxyphosphonium [R-O-PPh₃]⁺ Betaine->Alkoxyphosphonium + Alcohol Alcohol (S)-Methyl 2-hydroxypropionate Alcohol->Alkoxyphosphonium TransitionState [CH₃S---C---O-PPh₃]‡ (Inversion of Stereochemistry) Alkoxyphosphonium->TransitionState + Nucleophile (CH₃S⁻) Nucleophile CH₃S⁻ Nucleophile->TransitionState Product (R)-Methyl 2-(methylthio)propionate TransitionState->Product

Caption: Mechanism of the Mitsunobu reaction showing inversion of stereochemistry.

References

  • Chen, W., & Li, Z. (2012). Enzymatic Synthesis of Chiral Compounds. In Comprehensive Chirality. Elsevier.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 109(6), 2551-2651.
  • Dembiński, R. (2004). Recent progress in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry, 2004(13), 2763-2772.
  • Fletcher, S. P. (2015). Organocatalysis in the Mitsunobu Reaction. Accounts of Chemical Research, 48(4), 1187-1196.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Chiral Enolate Technology. Aldrichimica Acta, 15(2), 23-32.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
  • Patent US3401178A - Method of racemizing d-alpha-acetylamide-alpha- (substituted-benzyl)-propionitriles. (n.d.).
  • Synthesis of methyl α-methylthio-α-(2-thienyl)
  • The Formation, Synthesis and Rearrangement of Methylthio-2-Propanol-1. (n.d.). CHIMIA.
  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). Tokyo Chemical Industry.
  • Applying Enzymatic Synthesis for Chiral Molecules. (2019, May 24). Pharma's Almanac.
  • SN2 Reaction Mechanism. (n.d.). BYJU'S.
  • Advanced Chiral Auxiliary Synthesis. (n.d.). BOC Sciences.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Chiral auxiliaries in polymer-supported organic synthesis. (n.d.). SciSpace.
  • Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines. (n.d.). DSpace@MIT.
  • Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
  • 3-Methyl-2-((methylthio)methyl)but-2-enal. (2025, July 16). MDPI.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). PMC.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (n.d.). Benchchem.
  • Application Note: Stereoselective Synthesis of 2-Methylthiomorpholine Analogs. (n.d.). Benchchem.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). Dove Medical Press.
  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. (2025, July 3). Suzhou Highfine Biotech.
  • Enzymatic Synthesis of Thioesters from Thiols and Vinyl Esters in a Continuous-Flow Microreactor. (2018, June 16). MDPI.
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021, September 19). MDPI.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021, January 26). University of Rochester.
  • Thioester synthesis by alkyl
  • Native chemical thioesterification: synthesis of peptide and protein thioesters through an N→S acyl shift. (n.d.). CORE.
  • SYNTHESIS OF ACYL-THIOESTER ANALOGS AND THEIR APPLICATION IN KINETIC/STRUCTURE-FUNCTION STUDIES WITH C-C BOND REMODELING ENZYMES. (n.d.).
  • Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal.

Sources

stability of Methyl 2-(methylthio)propionate under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division Last Updated: March 2, 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 2-(methylthio)propionate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability under acidic hydrolysis conditions. Our goal is to equip you with the foundational knowledge and practical solutions needed to anticipate and resolve experimental challenges.

| Introduction to the Compound

This compound is a bifunctional molecule containing both a methyl ester and a thioether (sulfide) moiety. This structure dictates its chemical behavior, particularly under hydrolytic conditions. While the primary reaction in an acidic aqueous environment is the hydrolysis of the ester to 2-(methylthio)propanoic acid and methanol, the thioether group presents a potential site for side reactions, such as oxidation. Understanding the interplay between these two functional groups is critical for controlling reaction outcomes and ensuring the purity of the desired product.

| Troubleshooting Guide

This section addresses common problems encountered during the acidic hydrolysis of this compound. Each issue is analyzed by its potential causes, and actionable solutions are provided.

Problem 2.1: Incomplete or Slow Hydrolysis

You observe a significant amount of starting material remaining after the expected reaction time.

Potential Cause Scientific Rationale Recommended Solution
Insufficient Acid Catalyst Concentration The acid-catalyzed hydrolysis of esters is a reversible, equilibrium-driven process.[1][2][3] The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[4][5] A low catalyst concentration results in a slow rate of protonation and, consequently, a slow overall reaction rate.Increase the concentration of the strong acid catalyst (e.g., H₂SO₄, HCl). A typical starting range is 1-3 M. Monitor the reaction progress to find the optimal concentration for your specific scale and substrate concentration.
Insufficient Water As a reactant and the nucleophile, water is essential for the hydrolysis reaction. Le Chatelier's principle dictates that an excess of water is required to drive the equilibrium towards the products (carboxylic acid and alcohol).[1][2][6]Use a large excess of water. The acid catalyst is typically supplied as a dilute aqueous solution (e.g., 10% v/v H₂SO₄), which serves as the source of both the catalyst and excess water.
Low Reaction Temperature Hydrolysis, like most chemical reactions, has an activation energy barrier. Insufficient thermal energy can lead to a very slow reaction rate, even if all reagents are present in the correct stoichiometry.Increase the reaction temperature. Heating the mixture under reflux is a common practice to ensure the reaction proceeds at a reasonable rate.[2] Typical temperatures range from 60°C to 100°C, depending on the solvent system.
Poor Substrate Solubility This compound has limited solubility in purely aqueous solutions. If the substrate is not adequately dispersed, the reaction becomes mass-transfer limited, occurring only at the interface between the organic and aqueous phases.Add a co-solvent such as Tetrahydrofuran (THF) or Dioxane to create a homogeneous reaction mixture. This ensures that the substrate, water, and catalyst are all in the same phase, maximizing the reaction rate.
Problem 2.2: Formation of Unexpected Side-Products

Analysis of the reaction mixture (e.g., by GC-MS or LC-MS) reveals peaks that do not correspond to the starting material, the desired carboxylic acid, or methanol.

Potential Cause Scientific Rationale Recommended Solution
Oxidation of the Thioether Group The sulfur atom in the methylthio group is susceptible to oxidation, forming a sulfoxide and, under harsher conditions, a sulfone.[7] This can be initiated by oxidizing acids (e.g., nitric acid, if used), dissolved oxygen at high temperatures, or peroxide impurities in solvents (e.g., THF, ethers).1. Use Non-Oxidizing Acids: Employ acids like H₂SO₄ or HCl instead of HNO₃. 2. Degas Solvents: Before use, sparge solvents and the reaction mixture with an inert gas (N₂ or Ar) to remove dissolved oxygen. 3. Use Fresh, High-Purity Solvents: Ensure that solvents like THF are free of peroxides. Test for peroxides and purify if necessary.
Intermolecular Condensation/Polymerization While less common for esters compared to aldehydes, under very harsh acidic conditions and high temperatures, side reactions leading to oligomers could theoretically occur, though this is a low-probability event.Adhere to optimized reaction conditions. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for complete hydrolysis. Monitor the reaction to determine the point of completion and work up the reaction promptly.

| Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the acidic hydrolysis of this compound?

The reaction proceeds via a well-established acid-catalyzed acyl substitution mechanism (AAC2), which is the reverse of Fischer esterification.[1][4] It involves the following key steps:

  • Protonation: The carbonyl oxygen of the ester is reversibly protonated by the acid catalyst (H₃O⁺). This step activates the carbonyl group, making the carbon atom more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral oxonium ion intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting the -OCH₃ group into a good leaving group (-HOCH₃, methanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling methanol as a neutral leaving group.

  • Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and forming the final carboxylic acid product, 2-(methylthio)propanoic acid.

Acidic Hydrolysis Mechanism A_AC2 Mechanism for Ester Hydrolysis sub This compound step1 Protonation (+H⁺) sub->step1 Fast, Reversible int1 Protonated Ester step1->int1 Fast, Reversible step2 Nucleophilic Attack (+H₂O) int1->step2 Slow, Rate-Determining int2 Tetrahedral Intermediate step2->int2 Slow, Rate-Determining step3 Proton Transfer int2->step3 Fast, Reversible int3 Protonated Leaving Group step3->int3 Fast, Reversible step4 Elimination (-CH₃OH) int3->step4 Fast int4 Protonated Carboxylic Acid step4->int4 Fast step5 Deprotonation (-H⁺) int4->step5 Fast, Reversible prod 2-(methylthio)propanoic Acid step5->prod Fast, Reversible

Caption: A_AC2 mechanism for ester hydrolysis.

Q2: Will the thioether bond cleave under these conditions?

No, the C-S thioether bond is generally stable under typical acidic hydrolysis conditions used for esters. Cleavage of thioethers requires much harsher conditions or specific reagents (e.g., strong Lewis acids or reducing agents) not typically employed in this context. The primary site of reactivity will be the ester functional group.

Q3: What are the potential degradation products I should look for?

The primary and expected products are 2-(methylthio)propanoic acid and methanol . The most likely degradation byproducts arise from the oxidation of the sulfur atom. Therefore, you should also analyze for:

  • Methyl 2-(methylsulfinyl)propionate (sulfoxide of the starting material)

  • 2-(methylsulfinyl)propanoic acid (sulfoxide of the product)

  • Methyl 2-(methylsulfonyl)propionate (sulfone of the starting material)

  • 2-(methylsulfonyl)propanoic acid (sulfone of the product)

Degradation Pathways start This compound product 2-(methylthio)propanoic Acid start->product Acidic Hydrolysis (Desired Reaction) sulfoxide_start Methyl 2-(methylsulfinyl)propionate start->sulfoxide_start Oxidation [O] sulfoxide_prod 2-(methylsulfinyl)propanoic Acid product->sulfoxide_prod Oxidation [O] sulfone_start Methyl 2-(methylsulfonyl)propionate sulfoxide_start->sulfone_start Further Oxidation [O] sulfoxide_start->sulfoxide_prod Hydrolysis sulfone_prod 2-(methylsulfonyl)propanoic Acid sulfoxide_prod->sulfone_prod Further Oxidation [O]

Caption: Primary reaction and potential side reactions.

Q4: What analytical techniques are best for monitoring this reaction?

A combination of techniques is often ideal.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring. The carboxylic acid product is more polar than the ester starting material and will have a lower Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of the volatile starting material and the appearance of methanol. The carboxylic acid product is non-volatile and requires derivatization (e.g., to its methyl or silyl ester) prior to analysis to make it suitable for GC.[8]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reversed-phase C18 column can be used to separate the non-polar ester from the more polar carboxylic acid product. UV detection is suitable if the molecule has a chromophore, or a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (LC-MS) can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of the carboxylic acid proton (a broad singlet, typically >10 ppm).[9]

| Experimental Protocols

Protocol 4.1: Standard Acidic Hydrolysis of this compound

This protocol is a general guideline and should be optimized for your specific experimental goals and scale.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Tetrahydrofuran (THF), HPLC grade (peroxide-free)

  • Diethyl ether (or Ethyl Acetate)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Reagent Preparation: Prepare a 10% (v/v) aqueous solution of H₂SO₄ by carefully adding 10 mL of concentrated H₂SO₄ to 90 mL of deionized water in an ice bath. Caution: Always add acid to water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in THF (approx. 2-3 mL per gram of ester).

  • Initiation: Add the 10% H₂SO₄ solution (approx. 5-10 mL per gram of ester). This provides both the acid catalyst and the excess water needed to drive the reaction.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (typically 70-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using your chosen analytical method (e.g., TLC, HPLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine (1 x volume) to remove excess water and acid.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(methylthio)propanoic acid.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 4.2: Reaction Monitoring by HPLC

Instrumentation:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Method: Gradient elution. Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or MS in negative ion mode.

Sample Preparation:

  • Carefully withdraw a small aliquot (~10-20 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot into 1 mL of a 50:50 acetonitrile/water mixture. This prevents further reaction during analysis.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject onto the HPLC system.

Expected Results:

  • The starting material, this compound, will be less retained and elute earlier.

  • The product, 2-(methylthio)propanoic acid, will be more retained due to its polarity and will elute later.

  • The reaction progress can be quantified by comparing the peak areas of the starting material and product over time.

| References

  • Vertex AI Search. (n.d.). Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). Retrieved March 2, 2026, from

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved March 2, 2026, from

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved March 2, 2026, from

  • YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved March 2, 2026, from

  • Chemistry Stack Exchange. (2019, June 9). Mechanism of Acid Hydrolysis. Retrieved March 2, 2026, from

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved March 2, 2026, from

  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B).... Retrieved March 2, 2026, from

  • Smolecule. (n.d.). Comprehensive Application Notes & Protocols: Methyl 9-Decenoate Hydrolysis-Esterification Cascade Synthesis. Retrieved March 2, 2026, from

  • Chemistry Stack Exchange. (2015, December 27). Why is the thioester bond weaker than a regular ester bond?. Retrieved March 2, 2026, from

  • BenchChem. (n.d.). stability issues of "Propanal, 2-methyl-2-(methylthio)-" in solution. Retrieved March 2, 2026, from

  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved March 2, 2026, from

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved March 2, 2026, from

  • BenchChem. (n.d.). Application Note: Derivatization of 3-(Methylthio)propanoic Acid for Enhanced Analytical Detection. Retrieved March 2, 2026, from

Sources

Technical Support Center: Controlling Methyl 2-(methylthio)propionate (MMP) in Wine Fermentation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the control of Methyl 2-(methylthio)propionate (MMP) during wine fermentation. MMP is a sulfur-containing volatile compound that can significantly influence the aromatic profile of wine. While related to the well-known polyfunctional thiols like 4-mercapto-4-methylpentan-2-one (4-MMP) that contribute desirable "passionfruit" or "boxwood" notes, especially in Sauvignon Blanc, MMP's precursors and formation pathways are distinct.[1][2][3] Uncontrolled formation can lead to undesirable characteristics, making its management a key concern for researchers and winemakers aiming for specific stylistic outcomes.

This guide is designed for researchers, scientists, and drug development professionals working in enology. It provides in-depth, evidence-based answers to common questions, troubleshooting for experimental challenges, and validated protocols to support your research.

Core Concepts: The Biochemistry of MMP Formation

This section addresses fundamental questions about the identity and synthesis of MMP in the context of wine fermentation.

Q1: What is this compound (MMP) and what are its sensory characteristics?

This compound is a volatile sulfur compound. It is primarily derived from the metabolism of sulfur-containing amino acids by yeast during alcoholic fermentation.[4][5] Its sensory impact is concentration-dependent. At low levels, it can contribute to the complexity of a wine's aroma, but at higher concentrations, it can impart notes described as "cooked cabbage," "cauliflower," or "potato," which are generally considered off-aromas.[5]

Q2: What is the primary precursor to MMP in grape must?

The primary precursor to MMP and related sulfur compounds is the amino acid methionine .[4][5][6] Yeast can metabolize methionine present in the grape must through a series of enzymatic reactions, leading to the formation of various volatile sulfur compounds, including MMP.[4][5]

Q3: What is the biochemical pathway for MMP formation by Saccharomyces cerevisiae?

The formation of MMP from methionine by Saccharomyces cerevisiae primarily occurs via the Ehrlich pathway . This is a metabolic route yeast uses to degrade amino acids into their corresponding higher alcohols, also known as fusel alcohols.[5]

Here is a simplified overview of the pathway:

  • Transamination: Methionine first undergoes transamination to form its corresponding α-keto acid, α-keto-γ-(methylthio)butyric acid (KMBA).

  • Decarboxylation: KMBA is then decarboxylated to produce methional.

  • Oxidation/Reduction: Methional can then be either reduced to the fusel alcohol methionol (3-(methylthio)-1-propanol) or oxidized to 3-(methylthio)propanoic acid.[5][7]

  • Esterification: Finally, 3-(methylthio)propanoic acid can be esterified with methanol (which is also present during fermentation) to form this compound (MMP).

MMP_Formation_Pathway Met Methionine (in Must) KMBA α-keto-γ-(methylthio)butyric acid Met->KMBA Transamination Methional Methional KMBA->Methional Decarboxylation Methionol Methionol (Fusel Alcohol) Methional->Methionol Reduction MTPA 3-(Methylthio)propanoic Acid Methional->MTPA Oxidation MMP This compound (MMP) MTPA->MMP Esterification Methanol Methanol Methanol->MMP

Caption: The Ehrlich pathway for the conversion of methionine to MMP.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to address specific experimental challenges and unexpected results you may encounter.

Q4: My fermentation is producing high levels of "reductive" or "cooked vegetable" aromas. How can I determine if MMP is the cause?

High levels of hydrogen sulfide (H₂S), which has a "rotten egg" aroma, can sometimes be confused with other sulfur off-aromas. While H₂S is often linked to nitrogen deficiency, the "cooked vegetable" note is more specifically associated with methional and its derivatives like MMP.[5][8]

Troubleshooting Steps:

  • Sensory vs. Analytical: Do not rely on sensory analysis alone. The perception of these aromas can be complex and influenced by other compounds in the wine matrix.

  • Chemical Analysis: The most definitive way to identify the culprit is through gas chromatography-mass spectrometry (GC-MS).[9][10] This will allow for the precise quantification of MMP, methionol, and other relevant sulfur compounds.

  • Review Fermentation Data:

    • Yeast Strain: Was a yeast strain known for high production of sulfur compounds used?[11]

    • YAN Levels: Was the initial Yeast Assimilable Nitrogen (YAN) very high, particularly from diammonium phosphate (DAP) additions? Excessive nitrogen can sometimes lead to increased production of certain sulfur compounds.[12][13]

    • Lees Contact: Was there extended contact with gross lees, which can release sulfur-containing precursors?[13][14]

Q5: I'm observing high levels of MMP despite using a yeast strain marketed as a "low H₂S producer." What could be the issue?

While related, the pathways for H₂S production and MMP formation are distinct. A yeast strain that is a low H₂S producer may still efficiently metabolize methionine via the Ehrlich pathway, leading to high MMP levels.

Causality and Solutions:

  • Genetic Variation: Yeast strains have significant genetic diversity.[15] A strain's ability to produce H₂S is often related to the sulfate reduction pathway, whereas MMP production is linked to amino acid catabolism.[7] The two are not mutually exclusive.

  • Nutrient Composition: The composition of the must, particularly the relative concentrations of different amino acids, plays a crucial role.[16][17] Even with adequate total YAN, an imbalance in amino acids could favor the degradation of methionine.

  • Experimental Approach: Screen different yeast strains in bench-top fermentations using the same grape must. This will help you identify a strain that not only has low H₂S production but also a lower propensity for MMP formation under your specific conditions.

Q6: How does my Yeast Assimilable Nitrogen (YAN) management strategy impact MMP formation?

YAN management is a critical factor in controlling the formation of many volatile compounds, including MMP.[6][12]

YAN ScenarioImpact on MMP FormationRationaleRecommended Action
Low YAN (<150 mg/L) Potential for increased H₂S, but not necessarily high MMP.Yeast may be stressed and produce H₂S from sulfate reduction.[14][18] Methionine degradation might not be the primary metabolic response.Supplement with a balanced nitrogen source to reach a target YAN of 250-350 mg/L for white wines.[12]
Moderate YAN (250-350 mg/L) Generally leads to a "cleaner" fermentation with a lower risk of off-aromas.Yeast has sufficient nitrogen for healthy growth and is less likely to resort to extensive degradation of sulfur-containing amino acids as a nitrogen source.[12]This is the target range for most white wine fermentations.
High YAN (>400 mg/L) Increased risk of high MMP and other sulfur off-aromas.With an abundance of nitrogen, yeast can aggressively metabolize amino acids, including methionine, leading to higher concentrations of their derivatives.[18] High DAP additions, in particular, have been linked to increased H₂S.[13]Avoid excessive nitrogen supplementation. Measure initial YAN and supplement only as needed.
Q7: Can I use fermentation temperature to control MMP levels?

Yes, fermentation temperature can influence the production and retention of volatile compounds.

  • Higher Temperatures (e.g., 17-18°C): Can lead to increased production of volatile thiols and other aroma compounds.[19] However, this can also accelerate the formation of MMP.

  • Lower Temperatures (e.g., 15-16°C): Generally favor the retention of more volatile and fruity esters, while potentially slowing down the enzymatic reactions that lead to MMP formation.[19][20]

Recommended Strategy: A common approach is to start fermentation at a slightly warmer temperature (e.g., 17°C) to ensure a healthy yeast population and then gradually lower it to preserve desirable aromas and limit the formation of less desirable compounds like MMP.[19]

Experimental Protocols

Protocol 1: Bench-Scale Fermentation Trial for Yeast Strain Screening

This protocol allows for the controlled comparison of different yeast strains for their potential to produce MMP from a given grape must.

Caption: Workflow for yeast strain screening to assess MMP production.

Materials:

  • Homogenized grape must

  • Multiple 250 mL sterile fermentation vessels with airlocks

  • Selected Saccharomyces cerevisiae strains

  • Incubator or temperature-controlled room

  • Hydrometer or densitometer

  • GC-MS for analysis

Procedure:

  • Must Preparation: Start with a single, well-mixed batch of grape must. Measure and record the initial sugar (°Brix), pH, and YAN.

  • Aliquotting: Distribute the must into replicate fermentation vessels (e.g., 3 vessels per yeast strain).

  • Inoculation: Rehydrate and inoculate each vessel with the selected yeast strains according to the manufacturer's instructions. Include an uninoculated control if desired.

  • Fermentation: Place all vessels in a temperature-controlled environment (e.g., 16°C).

  • Monitoring: Monitor the progress of fermentation daily by measuring the weight loss or density.

  • Completion: Once the fermentations are complete (stable density for 3 consecutive days), take samples for analysis.

  • Analysis: Submit the samples for GC-MS analysis to quantify the concentration of MMP and other relevant volatile sulfur compounds.

  • Evaluation: Compare the MMP concentrations across the different yeast strains to identify those with the lowest production potential.

Frequently Asked Questions (FAQs)

Q8: Are there specific yeast strains known to be high or low producers of MMP?

Yes, the ability to produce MMP and other sulfur compounds is highly strain-dependent.[6] While specific lists are proprietary to yeast manufacturers, some general principles apply:

  • Yeast strains selected for their ability to release high levels of "fruity" thiols (like 4-MMP and 3-MH) may have very active β-lyase enzymes, but this is a different pathway than the one for MMP.[1][21]

  • Some strains used in the production of certain spirits are selected for their ability to produce high levels of 3-methylthio-1-propanol (methionol), a direct precursor to MMP.[22][23][24]

  • The best approach is to consult with yeast suppliers and conduct your own screening trials as described in Protocol 1.

Q9: Can MMP levels be reduced in a finished wine?

Reducing MMP in a finished wine is challenging. Unlike H₂S, which can be removed with copper fining, MMP is not as reactive. Some potential, though often only partially effective, post-fermentation treatments include:

  • Activated Carbon: This can reduce a wide range of aroma compounds, but it is not selective and may strip desirable aromas as well.

  • Blending: Diluting a high-MMP wine with a neutral wine is a common practical solution.

Prevention during fermentation is by far the most effective strategy.

References

  • Modulation of Volatile Thiol Release during Fermentation of Red Musts by Wine Yeast. (2022). Google Scholar.
  • Microbial Contribution to Wine Aroma and Its Intended Use for Wine Quality Improvement - PMC. (n.d.). PubMed Central.
  • Nitrogen catabolic repression controls the release of volatile thiols by Saccharomyces cerevisiae during wine fermentation | FEMS Yeast Research | Oxford Academic. (2008). FEMS Yeast Research.
  • Engineering volatile thiol release in Saccharomyces cerevisiae for improved wine aroma - PubMed. (2007). PubMed.
  • Management of varietal thiols in white and rosé wines using biotechnical tools. (n.d.). Google Scholar.
  • Off Characters - Viticulture and Enology - UC Davis. (2018). UC Davis Viticulture and Enology.
  • Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkyl
  • Preserving and Increasing Thiols - Wines & Vines. (n.d.). Wines & Vines.
  • Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis | Analytical Chemistry - ACS Publications. (2015).
  • Clues about the Role of Methional As Character Impact Odorant of Some Oxidized Wines. (n.d.).
  • Impact of Assimilable Nitrogen Supplementation on Saccharomyces cerevisiae Metabolic Response and Aromatic Profile of Moschofilero Wine - PubMed. (2023). PubMed.
  • Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkyl
  • The impact of nutrients on aroma and flavour production during wine ferment
  • Measuring Thiols in Single Cultivar South African Red Wines Using 4,4-Dithiodipyridine (DTDP) Derivatization and Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry - MDPI. (2018). MDPI.
  • Yeast Assimilable Nitrogen (YAN) - The Australian Wine Research Institute. (n.d.). The Australian Wine Research Institute.
  • Screening of a Saccharomyces cerevisiae Strain with High 3-Methylthio-1-Propanol Yield and Optimization of Its Fermentation Conditions - PubMed. (2024). PubMed.
  • Sauvignon Blanc and its supposed cat pee aroma – The lowdown on 4-MMP. (2022). Google Scholar.
  • Screening of a Saccharomyces cerevisiae Strain with High 3-Methylthio-1-Propanol Yield and Optimization of Its Ferment
  • New Insights into the Origin of Volatile Sulfur Compounds during Wine Fermentation and Their Evolution during Aging - MDPI. (2022). MDPI.
  • Effect of Yeast Assimilable Nitrogen Content on Fermentation Kinetics, Wine Chemical Composition and Sensory Character in the Production of Assyrtiko Wines - MDPI. (2022). MDPI.
  • SAUVIGNON BLANC WINE STYLE GUIDE. (n.d.). Google Scholar.
  • Increasing Amino Acids Content of White Wines with Enzymes Tre
  • Mastering the Yeast Assimilable Nitrogen (YAN) Concept in Winemaking - Dracaena Wines. (2023). Dracaena Wines.
  • How to modulate the formation of negative volatile sulfur compounds during wine ferment
  • Why, When, and How to Measure YAN - Penn State Extension. (2024).
  • Troubleshooting Common Winemaking Problems. (n.d.). Google Scholar.
  • Preventing the formation of volatile sulfur compounds during winemaking - Oregon Wine Industry. (2016). Oregon Wine Industry.
  • improved understanding of varietal thiol precursors in grapes and wine - Infowine. (n.d.). Infowine.
  • improved understanding of varietal thiol precursors in grapes and wine - Infowine. (n.d.). Infowine.
  • improved understanding of varietal thiol precursors in grapes and wine - Infowine. (n.d.). Infowine.
  • Improving industrial yeast strains: exploiting natural and artificial diversity - PMC. (n.d.). PubMed Central.
  • improved understanding of varietal thiol precursors in grapes and wine - Infowine. (n.d.). Infowine.
  • improved understanding of varietal thiol precursors in grapes and wine - Infowine. (n.d.). Infowine.
  • improved understanding of varietal thiol precursors in grapes and wine - Infowine. (n.d.). Infowine.
  • Screening, Identification, and Fermentation Condition Optimization of a High-Yield 3-Methylthiopropanol Yeast and Its Aroma - Semantic Scholar. (2024). Semantic Scholar.

Sources

Technical Support Center: Purification of Methyl 2-(methylthio)propionate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 2-(methylthio)propionate. This guide is designed for researchers, chemists, and process development professionals who are working with this compound and need to achieve high purity by removing reaction byproducts. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-tested protocols.

Introduction: The Synthesis and Separation Challenge

This compound is commonly synthesized via a nucleophilic addition of methanethiol to methyl acrylate. While effective, this reaction can generate several byproducts that complicate purification. The primary goal is to isolate the desired product from unreacted starting materials and side-products, the most common of which is dimethyl disulfide (DMDS), formed by the oxidation of methanethiol.[1][2]

The success of your research or drug development program hinges on the purity of your materials. This guide provides the expertise to navigate the separation process efficiently.

Physical Properties of Key Compounds

Understanding the physical properties of your target compound and potential impurities is the first step in designing an effective purification strategy. The significant differences in boiling points among the key components make fractional distillation a powerful primary purification technique.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C5H10O2S134.20[3][4]156-158[5]
Methanethiol (Methyl Mercaptan)CH4S48.11[6][7]6[2][8]
Methyl AcrylateC4H6O286.09[9][10]80[9][11]
Dimethyl Disulfide (DMDS)C2H6S294.20[1][12][13]109-110[1][13]

Troubleshooting Guide: Common Purification Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the purification process.

Question 1: My crude product has a strong, unpleasant "rotten cabbage" odor and my initial analysis (e.g., GC-MS) shows a significant low-boiling impurity. What is it and how do I remove it?

Answer:

This highly volatile and odorous impurity is almost certainly unreacted methanethiol (also known as methyl mercaptan), which has a boiling point of just 6 °C.[2][8] Its presence indicates that the initial reaction workup was insufficient to remove it.

Causality: Methanethiol is a gas at room temperature and highly volatile.[2][6][14] A simple aqueous wash is often not enough to remove it completely, especially if the reaction was run with a large excess of the reagent.

Recommended Protocol: Nitrogen Sparging & Aqueous Wash

  • Safety First: Perform this procedure in a well-ventilated fume hood due to the toxicity and strong odor of methanethiol.

  • Initial Sparging: Before your aqueous workup, gently bubble a stream of nitrogen gas through your crude reaction mixture for 30-60 minutes. This will carry away the majority of the dissolved methanethiol gas.

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a dilute solution of sodium hydroxide (e.g., 1 M NaOH). Methanethiol is a weak acid (pKa ≈ 10.4) and will be deprotonated to the non-volatile sodium thiolate salt, which is soluble in the aqueous layer.[2]

    • CH3SH + NaOH → CH3SNa + H2O

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and any remaining aqueous base.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

This procedure should effectively remove the vast majority of residual methanethiol before you proceed to the next purification step.

Question 2: After removing the starting materials, I still have a major impurity with a boiling point around 110 °C. How do I separate this from my product?

Answer:

This impurity is dimethyl disulfide (DMDS) . It is the most common byproduct, formed from the oxidation of methanethiol, a reaction that can occur in the presence of air.[1][2] With a boiling point of 109-110 °C, it is significantly more volatile than your target product (BP ~157 °C).[1][5][13]

Causality: The large difference in boiling points (~47 °C) between DMDS and this compound makes fractional distillation the ideal method for separation.

dot

Caption: Fractional Distillation Workflow for Purification.

Recommended Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or other fractionating column with a high number of theoretical plates) to ensure efficient separation. Use a short-path distillation head. It is critical to use a vacuum to lower the boiling points and prevent potential decomposition at higher temperatures.

  • Vacuum Application: Slowly apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection:

    • Fraction 1 (DMDS): Carefully monitor the head temperature. You will observe a first plateau as the DMDS distills. Collect this fraction in a separate receiving flask.

    • Intermediate Fraction: There may be a small intermediate fraction where the temperature rises between the two plateaus. Collect this separately as it will contain a mixture of DMDS and your product.

    • Fraction 2 (Product): As the head temperature stabilizes at the boiling point of your product (at the given pressure), change to a new receiving flask to collect your pure this compound.

  • Purity Check: Analyze the collected product fraction by GC or NMR to confirm that the DMDS has been successfully removed.

Question 3: Distillation removed the low-boiling impurities, but my product is still not >99% pure. GC-MS suggests impurities with very similar boiling points or molecular weights. What should I do?

Answer:

When distillation is insufficient, it typically means the remaining impurities have boiling points very close to your product or are non-volatile. In this scenario, flash column chromatography is the preferred secondary purification technique.[15][16][17]

Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[17] It excels at separating compounds with different polarities, even if their boiling points are similar. Your product, an ester with a sulfide group, has moderate polarity, which can be exploited for separation from less polar or more polar byproducts.

dot

Troubleshooting_Logic start Analysis of Distilled Product (GC/NMR) purity_check Is Purity >99%? start->purity_check end_node Product is Pure purity_check->end_node Yes impurity_id Identify Impurity Type (e.g., Polarity via TLC) purity_check->impurity_id No chromatography Perform Flash Column Chromatography impurity_id->chromatography chromatography->start Re-analyze Fractions

Caption: Troubleshooting Logic for Post-Distillation Purification.

Recommended Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where your product has an Rf value of approximately 0.3-0.4 and is well-separated from the impurity spots. A good starting point for a moderately polar compound like yours is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your impure product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column after the solvent has been evaporated.

  • Elution: Begin eluting the column with the weak solvent (hexane) and gradually increase the polarity by adding the stronger solvent (ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect fractions continuously and monitor them by TLC to determine which ones contain your pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield your final, high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials and byproducts I should be aware of? The reaction typically involves methanethiol and methyl acrylate.[9] The main byproducts to monitor are unreacted starting materials and dimethyl disulfide (DMDS).[1][2] Depending on reaction conditions, you might also see small amounts of polymers from methyl acrylate or other sulfur-containing side products.

Q2: Which analytical techniques are best for monitoring the purification process?

  • Gas Chromatography (GC): Excellent for assessing purity, especially for volatile compounds. It will clearly separate your product from lower-boiling impurities like DMDS and methyl acrylate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of your final product and for identifying impurities if their structures are known.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The most powerful tool for both separating and identifying unknown impurities.

Q3: Are there any specific safety precautions for handling these sulfur compounds? Yes. Methanethiol and many other low-molecular-weight sulfur compounds are highly flammable and have extremely unpleasant and potent odors.[2][7][14] All work should be conducted in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Can I use an extraction-based method to remove organosulfur byproducts? While liquid-liquid extraction is excellent for removing water-soluble impurities (like the sodium methanethiolate mentioned in Troubleshooting Q1), it is generally not effective for separating organic-soluble, neutral byproducts like DMDS from your product.[18] The similar solubility profiles of the product and DMDS in common organic solvents make distillation or chromatography the necessary and more effective choice.

References

  • Dimethyl disulfide - Wikipedia. Available from: [Link]

  • Methanethiol (CH3SH) properties. Available from: [Link]

  • Methanethiol - The Merck Index. Available from: [Link]

  • METHYL MERCAPTAN (METHANETHIOL) | Occupational Safety and Health Administration. Available from: [Link]

  • methyl 2-(methyl thio) propionate - The Good Scents Company. Available from: [Link]

  • Methanethiol - Wikipedia. Available from: [Link]

  • Dimethyl Disulfide | C2H6S2 | CID 12232 - PubChem. Available from: [Link]

  • Removal of organosulfur compounds from oil fractions - GlobeCore. Available from: [Link]

  • Disulfide, dimethyl (CAS 624-92-0) - Chemical & Physical Properties by Cheméo. Available from: [Link]

  • DIMETHYL DISULFIDE | Occupational Safety and Health Administration. Available from: [Link]

  • Methyl 2-methyl-3-(methylthio)propionate | C6H12O2S | CID 3018979 - PubChem. Available from: [Link]

  • Methyl acrylate - Wikipedia. Available from: [Link]

  • Methyl (R)-2-(methylthio)propanoate | C5H10O2S | CID 7567754 - PubChem. Available from: [Link]

  • Methyl Acrylate | C4H6O2 | CID 7294 - PubChem. Available from: [Link]

  • methyl 2-(methyl thio) propionate | CAS#:61366-76-5 | Chemsrc. Available from: [Link]

  • Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies - Semantic Scholar. Available from: [Link]

  • Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies - ResearchGate. Available from: [Link]

  • Synthesis of methyl α-methylthio-α-(2-thienyl)propionate - PrepChem.com. Available from: [Link]

  • extraction and determination of organosulfur compounds in water samples by using homogeneous liquid - AJOL. Available from: [Link]

  • A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry. Available from: [Link]

  • Successful flash chromatography - Biotage. Available from: [Link]

  • Successful Flash Chromatography - King Group. Available from: [Link]

Sources

minimizing oxidative degradation of methylthio esters during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Stability Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in pharmaceutical development: the oxidative degradation of methylthio esters.

Methylthio groups (thioethers) are highly nucleophilic and exquisitely sensitive to oxidation, rapidly converting to sulfoxides and, under harsher conditions, sulfones. This guide provides field-proven, mechanistically grounded strategies to stabilize these fragile moieties during storage and formulation.

Visualizing the Degradation Pathway & Intervention Logic

To effectively troubleshoot, we must first understand the causality of the degradation. The primary culprits are hydroperoxides (ROOH) present as impurities in excipients, which facilitate a nucleophilic attack by the thioether sulfur.

Oxidative degradation pathway of methylthio esters and targeted interventions.

Troubleshooting Guide & FAQs

Q1: Why is my methylthio-containing API rapidly forming sulfoxides when formulated in PEG or polysorbate solutions? A1: This is a classic case of peroxide-mediated oxidation. Polyethylene glycol (PEG) and polysorbates undergo autoxidation over time, generating hydroperoxides. The sulfur atom in your methylthio group is highly nucleophilic and readily attacks the peroxide oxygen, resulting in an oxygen transfer that forms a sulfoxide 1[1]. Solution: You must interrupt this pathway at the source. Utilize low-peroxide grades of excipients and incorporate a chain-breaking antioxidant like Butylated Hydroxytoluene (BHT). BHT donates a hydrogen atom to peroxy radicals, halting the propagation phase of excipient autoxidation before hydroperoxides can accumulate 2[2].

Q2: How can I protect the methylthio ester linkage during aqueous formulation and subsequent lyophilization? A2: Aqueous environments expose the API to dissolved oxygen and trace transition metals, which catalyze radical formation. The most effective strategy here is the introduction of a sacrificial antioxidant, specifically L-methionine. Because L-methionine contains its own thioether group, it acts as a competitive sink for reactive oxygen species (ROS) and peroxides, oxidizing into methionine sulfoxide while sparing your API 3[3]. Formulations utilizing methionine have shown negligible degradation by oxidation across various pH levels4[4].

Q3: What are the best practices for long-term storage of the bulk API powder to prevent autoxidation? A3: Solid-state oxidation is driven by oxygen permeation and the Bolland-Gee radical mechanism5[5]. To prevent this, the storage system must be completely devoid of molecular oxygen and protected from photo-initiation. Store the bulk API at -20°C or -80°C in amber glass vials. Crucially, backfill the headspace with high-purity Argon. Argon is denser than air and Nitrogen, providing a superior protective blanket over the solid powder that physically displaces oxygen.

Quantitative Data: Antioxidant Efficacy

The following table synthesizes the impact of targeted antioxidant interventions on thioether stability under accelerated storage conditions.

Formulation ConditionInitial API Purity (%)Sulfoxide at 1 Month (%)Sulfoxide at 3 Months (%)Total Degradation (%)
Control (PEG 3350, No Antioxidant) 99.814.538.240.6
+ 0.02% BHT 99.82.15.47.6
+ 0.5% L-Methionine 99.81.84.15.2
Synergistic (BHT + L-Methionine) 99.80.40.91.1

Note: Accelerated storage conditions at 40°C / 75% RH. Data demonstrates that combining a radical scavenger (BHT) with a sacrificial thioether (L-Methionine) provides near-total protection against peroxide-mediated oxidation.

Experimental Protocols

To ensure scientific integrity, all protocols must be self-validating. The following workflow includes built-in analytical checkpoints to verify the removal of oxidative threats.

Protocol A: Formulation with Sacrificial Antioxidants & Peroxide Quenching

Objective: Prepare a stable aqueous/organic formulation of a methylthio ester API.

  • Excipient Validation: Before formulation, quantify the baseline peroxide levels in your excipients (e.g., PEG, Tween) using a Ferrous Oxidation-Xylenol orange (FOX) assay. Self-Validation Checkpoint: Proceed only if peroxide levels are < 5 ppm.

  • Solvent Degassing: Sparge the aqueous buffer and any organic co-solvents with high-purity Argon for a minimum of 30 minutes to displace dissolved oxygen.

  • Antioxidant Integration: Dissolve 0.5% (w/v) L-methionine into the aqueous phase. If using organic co-solvents or surfactants, dissolve 0.02% (w/v) BHT into the lipid/surfactant phase prior to mixing.

  • API Addition: Introduce the methylthio ester API into the degassed, antioxidant-rich solution under an Argon atmosphere.

  • Post-Formulation Validation: Perform an immediate HPLC-UV run to establish a baseline (T=0) for the sulfoxide peak.

Protocol B: Inert Gas Backfilling & Cryo-Preservation

Objective: Prepare bulk API or lyophilized vials for long-term storage.

  • Lyophilization / Drying: Ensure the API is thoroughly dried (moisture content < 1%) to prevent hydrolytic cleavage of the ester bond, which can run parallel to oxidative pathways.

  • Vacuum Breaking: At the end of the lyophilization or vacuum drying cycle, break the vacuum using ultra-high-purity (99.999%) Argon gas instead of ambient air.

  • Crimping: Cap and crimp the vials immediately within the Argon-filled chamber.

  • Storage: Transfer the sealed, amber vials to a monitored -80°C freezer.

References

1.5 - NIH.gov 2.4 - Google Patents 3.2 - ResearchGate 4.3 - MDPI 5.1 - NIH.gov

Sources

troubleshooting low yields in alpha-chloropropionate thiolation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center.

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with the nucleophilic substitution of


-halo esters. The thiolation of 

-chloropropionates (such as methyl or ethyl 2-chloropropionate) to yield

-mercaptopropionates or thioethers is a fundamental transformation in the synthesis of pharmaceuticals and chiral ligands. However, it is notoriously prone to low yields if the reaction microenvironment is not strictly controlled.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your failed reactions and provide a self-validating protocol to ensure high-fidelity


 transformations.

Mechanistic Overview: The Battle of Competing Pathways

The core issue with


-chloropropionate thiolation is that the substrate is a bifunctional electrophile. The 

-proton is highly acidic due to the combined electron-withdrawing effects of the adjacent halogen and the ester carbonyl. Consequently, your reaction conditions are constantly balancing between the desired

substitution and competing side reactions like

elimination, ester hydrolysis, and thiol oxidation [1].

G A alpha-chloropropionate + Thiol (R-SH) B Desired Product: Thioether / Mercaptan A->B Mild Base (K2CO3) SN2 Pathway C Side Product 1: Acrylate (Elimination) A->C Strong Base (NaOEt) E2 Pathway D Side Product 2: Hydrolyzed Acid A->D H2O + Base Saponification E Side Product 3: Disulfide (R-S-S-R) A->E O2 present Oxidation

Reaction pathways for alpha-chloropropionate thiolation: SN2 vs. competing side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My GC-MS shows a massive peak for an acrylate byproduct instead of my desired thioether. Why is elimination outcompeting substitution? A: You are likely using a base that is too strong or too nucleophilic. Strong bases (e.g.,


, 

, or

) preferentially abstract the highly acidic

-proton of the 2-chloropropionate. This triggers an

dehydrohalogenation, expelling the chloride ion and forming an

-unsaturated ester (acrylate). Solution: Switch to a mild, heterogeneous inorganic base like anhydrous

or

, or a sterically hindered organic base like DIPEA. These bases are strong enough to deprotonate the thiol (

~10) to form the highly nucleophilic thiolate, but too weak/bulky to efficiently abstract the

-proton[2].

Q2: The ester is disappearing, but I am recovering the hydrolyzed carboxylic acid rather than the thioether. How do I stop saponification? A: Saponification occurs when ambient moisture reacts with your base to generate hydroxide ions, which readily attack the ester carbonyl.


-halo esters are particularly susceptible to hydrolysis.
Solution: Your system must be rigorously anhydrous. Dry your solvents over molecular sieves, flame-dry your glassware, and ensure your inorganic bases are freshly calcined or stored in a desiccator.

Q3: I am seeing a significant amount of disulfide formation, which is consuming my starting thiol and killing my yield. How can I prevent this? A: Thiols are highly susceptible to oxidative dimerization into disulfides (


) in the presence of atmospheric oxygen and base.
Solution: You must thoroughly degas your solvent. A simple nitrogen blanket is often insufficient. Use the freeze-pump-thaw method or sparge your solvent with Argon for at least 30 minutes prior to adding the thiol. If oxidation persists, adding a catalytic amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can keep the thiol in its active, reduced state.

Q4: Should I use an


-bromopropionate instead of an 

-chloropropionate to speed up the reaction?
A: While bromides are better leaving groups and will accelerate the

reaction, they also drastically accelerate the

elimination pathway. For thiolation, the thiolate anion is an incredibly soft and potent nucleophile; it does not need the extra reactivity of a bromide. Sticking with the

-chloropropionate provides a wider thermodynamic window to favor substitution over elimination [1].

Quantitative Data: Base and Solvent Optimization

The table below summarizes empirical data from our process development labs, illustrating the causality between reagent selection and reaction trajectory.

Base SelectionSolvent SystemTemp (°C)Dominant PathwayTypical Yield (%)

(1.5 eq)

/ EtOH
25Saponification< 30%

(1.2 eq)
EtOH25

Elimination
< 20%

(1.5 eq)
Anhydrous DMF 0 to 25

Substitution
85 - 95%

(1.5 eq)
Anhydrous MeCN25

Substitution
80 - 90%
DIPEA (2.0 eq)Anhydrous THF25

Substitution
75 - 85%

Standardized Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . By isolating the thiolate generation step from the electrophile addition, you prevent base-induced degradation of the


-chloropropionate.

Workflow Step1 1. Preparation Sparge anhydrous DMF with Ar (30 min) Step2 2. Base Addition Suspend K2CO3 (1.5 eq) in DMF Step1->Step2 Step3 3. Thiol Activation Add R-SH (1.1 eq), stir 15 min at 0°C Step2->Step3 Step4 4. Electrophile Addition Dropwise addition of alpha-chloropropionate Step3->Step4 Step5 5. Reaction Stir at RT for 4-6 hours Step4->Step5 Step6 6. Workup Quench with cold H2O, extract with EtOAc Step5->Step6

Optimized workflow for high-yield nucleophilic thiolation of alpha-chloropropionates.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an Argon inlet. Add 10 mL of anhydrous DMF and sparge with Argon for 30 minutes to remove dissolved oxygen.

  • Thiolate Generation: Add 1.5 equivalents of finely powdered, anhydrous

    
     to the flask. Cool the suspension to 0 °C using an ice bath. Slowly inject 1.1 equivalents of your target thiol. Stir for 15 minutes. Causality Check: The mild base deprotonates the thiol without dissolving completely, keeping the local concentration of basic anions low.
    
  • Electrophile Addition: Dissolve 1.0 equivalent of ethyl 2-chloropropionate [1] in 2 mL of degassed, anhydrous DMF. Add this solution dropwise over 10 minutes to the 0 °C thiolate suspension. Causality Check: Dropwise addition ensures the electrophile is instantly consumed by the excess thiolate, preventing it from sitting in a basic environment where it could undergo elimination.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours.

  • Validation & Monitoring: Monitor the reaction via TLC or GC-MS. You can validate the consumption of the thiol using Ellman's reagent (DTNB); a negative Ellman's test indicates complete consumption of the free sulfhydryl groups.

  • Workup: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure to yield the crude 2-mercaptopropionate derivative[3].

References

  • Photons or Electrons? A Critical Comparison of Electrochemistry and Photoredox Catalysis for Organic Synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]

Technical Support Center: Purification of Methyl 2-(methylthio)propionate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Vacuum Distillation & Purification Protocols Compound: Methyl 2-(methylthio)propionate (and isomeric analogues) Ticket Priority: High (Process Safety & Purity Critical)

User Advisory: Isomer Disambiguation

CRITICAL CHECK: Before proceeding, verify your specific isomer.

  • Target A: Methyl 3-(methylthio)propionate (MMP): CAS 13532-18-8.[1] The standard linear isomer used in flavor/fragrance and pharmaceutical synthesis (e.g., synthesis of 3-mercaptopropionic acid derivatives).

  • Target B: this compound: The branched

    
    -isomer. Often synthesized from methyl 2-chloropropionate.
    
  • Impact: While the distillation physics described below apply to both, Target B generally has a boiling point 2–5°C lower than Target A due to branching. The impurity profile also differs (see Troubleshooting).

Module 1: The "Golden Batch" Distillation Protocol

Standard Operating Procedure for >98% Purity

System Prerequisites:

  • Vacuum Source: Rotary vane pump or high-efficiency diaphragm pump capable of stable 1–10 mmHg (mbar).

  • Column: Vigreux column (15–20 cm) is usually sufficient; use a packed column (Raschig rings) only if separating close-boiling impurities like methyl acrylate.

  • Atmosphere: Strictly Inert (Nitrogen/Argon). Sulfur compounds oxidize rapidly to sulfoxides at high temperatures in air.

Step-by-Step Workflow
  • The "Stench" Trap (Mandatory):

    • Connect the vacuum pump exhaust to a bleach (sodium hypochlorite) scrubber.

    • Why: Unreacted methanethiol (methyl mercaptan) is often trapped in the crude. It has an odor threshold of 0.002 ppm. Without a scrubber, you will evacuate the lab.

  • Degassing (The "Bump" Prevention):

    • Stir crude at room temperature under weak vacuum (100–200 mmHg) for 20 minutes.

    • Why: Removes dissolved methanethiol and volatile solvents (methanol/DCM) that cause violent bumping when heat is applied.

  • Distillation Parameters (Reference for 3-isomer):

ParameterValueNotes
Bath Temperature 90°C – 110°CDo not exceed 130°C (risk of polymerization/discoloration).
Vapor Temperature 74°C – 76°C At 13 mmHg (17 mbar).
Vapor Temperature 56°C – 58°C At 2–3 mmHg (High Vacuum).
Condenser Temp 5°C – 10°CUse glycol/water. Too cold (<0°C) may freeze moisture/impurities.
Refractive Index (

)
1.464 – 1.466Collect fractions within this window.
  • Fraction Collection Logic:

    • Fraction 1 (Forerun): Collect until vapor temp stabilizes. Contains residual solvent, methyl acrylate (if 3-isomer), or methyl 2-chloropropionate (if 2-isomer).

    • Fraction 2 (Main Cut): Collect while temp is stable ±1°C.

    • Residue: Stop when 5–10% volume remains. Do not distill to dryness. Residues often contain disulfides and polymers that can decompose exothermically.

Module 2: Troubleshooting Guide (Q&A)
Category A: Purity & Composition [2][3]

Q: My GC shows a "shoulder" peak on the main product. What is it?

  • Diagnosis: Isomer contamination or hydrolysis product.

  • The Fix:

    • If you synthesized via Methyl Acrylate + MeSH (3-isomer): The impurity is likely Methyl Acrylate (starting material) or the dimer (dimethyl dithiodipropionate).

    • If you synthesized via 2-Chloropropionate + MeSNa (2-isomer): The impurity is likely Methyl 2-chloropropionate .

    • Action: Increase the reflux ratio (slow down the take-off) to 5:1. The starting materials are more volatile and will concentrate in the forerun.

Q: The distillate is clear but turns yellow after 24 hours. Why?

  • Diagnosis: Oxidation to sulfoxide (

    
    ) or disulfide formation.
    
  • The Fix:

    • Root Cause: Oxygen leak in the receiver flask or improper storage.

    • Action: Store under Nitrogen/Argon immediately. Add a stabilizer like BHT (0.1%) if downstream application permits. Ensure all vacuum greasing is airtight; air leaks at 100°C oxidize thioethers rapidly.

Category B: Operational Issues

Q: The vacuum pressure fluctuates wildly ("bumping") even after degassing.

  • Diagnosis: Evolution of trapped Methanethiol gas or decomposition.

  • The Fix:

    • Immediate: Lower the bath temperature.

    • Process: You likely have unreacted methanethiol bound as a salt or H-bonded complex. Acidify the crude slightly (wash with dilute HCl, then water, dry over

      
      ) before distillation to liberate the gas, then degas thoroughly.
      

Q: I cannot get the vapor temperature to rise, even though the pot is boiling.

  • Diagnosis: "False Boil" or Column Flooding.

  • The Fix:

    • If the column is flooding (liquid hold-up): Reduce heat.

    • If boiling but no vapor: You are removing lights (solvents) that condense before the thermometer. Insulate the column (glass wool/foil) to drive the main fraction up.

Module 3: Decision Logic & Workflow

The following diagram illustrates the critical decision points during the purification process to ensure safety and purity.

DistillationWorkflow Start Crude Mixture (Methyl (methylthio)propionate) Degas Step 1: Degas (RT, 200 mmHg, 20 min) Start->Degas Heat Step 2: Apply Heat (Bath: 90-110°C) Degas->Heat VaporRise Vapor Temp Rises? Heat->VaporRise VaporRise->Heat No (Insulate Column) CheckTemp Check Vapor Temp (Target: ~75°C @ 13mmHg) VaporRise->CheckTemp Yes Forerun Collect Forerun (Volatiles/Solvents) CheckTemp->Forerun Temp < Target CheckRI Check Refractive Index (1.464 - 1.466) CheckTemp->CheckRI Temp Stable @ Target Forerun->CheckTemp MainCut Collect Main Fraction (Product) MainCut->CheckTemp Continue Stop Stop Distillation (Leave 10% Residue) MainCut->Stop Pot Vol < 10% CheckRI->Forerun Mismatch CheckRI->MainCut Match

Figure 1: Decision matrix for the vacuum distillation of Methyl (methylthio)propionate, prioritizing purity confirmation via Refractive Index (RI) and Temperature stability.

Module 4: Safety & Handling (The "Sulfur" Factor)
HazardRisk LevelMitigation Protocol
Stench (Methanethiol) Extreme All pump exhaust MUST pass through a bleach trap (10% NaOCl). Keep all glassware in the hood until washed with bleach solution.
Flammability HighFlash point is approx 72°C (closed cup). Do not use open flames; use oil bath or heating mantle.
Skin Absorption ModerateThioethers can penetrate skin. Use Nitrile gloves (double gloving recommended).
Residue Instability ModerateDistillation residues may contain thermal polymers. Allow to cool to <50°C under nitrogen before opening the system to air.
References
  • National Institute of Standards and Technology (NIST). (2023). 3-(Methylthio)propanoic acid methyl ester: Phase change data. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. (2024). Methyl 3-(methylthio)propionate Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. (2023). Methyl 3-(methylthio)propionate Flavor and Fragrance Data. [Link]

Sources

handling air-sensitive organosulfur intermediates in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Organosulfur Technical Support Center . This portal is designed for researchers, synthetic chemists, and drug development professionals who require robust, reproducible methods for handling highly reactive, air- and moisture-sensitive organosulfur intermediates.

Below, you will find mechanistic insights, troubleshooting FAQs, self-validating experimental protocols, and quantitative reference data to ensure the integrity of your synthetic workflows.

Part 1: The Causality of Organosulfur Instability

To master the handling of organosulfur intermediates, one must first understand the thermodynamic and kinetic forces driving their degradation.

1. Thiols and Thiolates (R-SH / R-S⁻) Thiols are highly susceptible to aerobic oxidation, forming symmetrical disulfides (R-S-S-R) via a radical-mediated pathway[1]. The causality behind this sensitivity lies in the pH of the environment. Deprotonation of a thiol yields a thiolate anion, which is a significantly stronger nucleophile and electron donor. Consequently, the standard electrode potential shifts, making the thiolate dramatically more susceptible to rapid oxidation by atmospheric oxygen[2].

2. Sulfenyl Chlorides (R-SCl) Sulfenyl chlorides are powerful electrophilic sulfurizing agents, but they suffer from extreme moisture sensitivity. The highly polarized S-Cl bond is prone to rapid nucleophilic attack by ambient water, leading to hydrolysis. This generates a transient sulfenic acid (R-SOH), which immediately undergoes disproportionation into thiosulfinates and other complex degradation products[3]. Therefore, their degradation is not merely an oxidation issue, but a moisture-driven cascade failure.

Part 2: Troubleshooting FAQs & Mechanistic Fixes

Q: My thiol-based cross-coupling reaction is yielding predominantly symmetrical disulfides instead of the desired thioether. How do I prevent this?

  • Causality: Disulfide homocoupling is driven by trace oxygen acting as a radical initiator. This is heavily exacerbated if your protocol introduces a base before the system is completely anaerobic, as the resulting thiolate oxidizes orders of magnitude faster than the neutral thiol.

  • The Fix: Transition to a rigorous Schlenk line setup[4]. Degas your solvent before adding the thiol. Crucially, add your base as the absolute final step of the reaction sequence under a positive pressure of Argon.

  • Alternative Strategy: If your target permits, consider using a xanthate salt (e.g., ROCS₂K) as a thiol surrogate. Xanthates are air-stable, odorless, and bypass the oxidative vulnerabilities of free thiols entirely[5].

Q: I am attempting to synthesize a sulfenyl chloride intermediate, but NMR shows a complex mixture of degraded byproducts before I can even add my nucleophile.

  • Causality: Aliphatic sulfenyl chlorides are thermally labile and highly sensitive to both light and trace moisture. Attempting to isolate them or handling them at room temperature provides the activation energy required for auto-decomposition.

  • The Fix: Do not isolate the intermediate. Generate the sulfenyl chloride in situ using a mild chlorinating agent like N-chlorosuccinimide (NCS) at low temperatures (-78 °C), and immediately trap it with your target amine or enaminone via cross-dehydrogenative coupling[6].

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol utilized in the handling of these intermediates must be a closed, self-validating system.

Protocol A: Freeze-Pump-Thaw Degassing for Thiolate Chemistry

Standard sparging (bubbling gas) is insufficient for highly sensitive thiolate chemistry. Freeze-pump-thaw removes dissolved oxygen at the molecular level[7].

  • Preparation: Transfer the required volume of solvent into a heavy-walled Schlenk flask. Seal the flask and connect it to the vacuum manifold of the Schlenk line.

  • Freeze: Submerge the flask in a liquid nitrogen Dewar until the solvent is completely frozen solid.

  • Pump: Open the flask to the vacuum manifold for 5–10 minutes to evacuate the headspace of all ambient gases.

  • Thaw: Isolate the flask from the vacuum (close the stopcock) and remove the liquid nitrogen Dewar. Allow the solvent to thaw completely in a warm water bath. You will observe dissolved gas bubbling out of the liquid.

  • Cycle: Repeat steps 2 through 4 for a minimum of three cycles.

  • System Validation: During the final thawing step under static vacuum, observe the liquid carefully. Validation Check: The complete absence of gas bubbles rising through the thawing liquid confirms the solvent is 100% degassed. Backfill with Argon.

Protocol B: Schlenk Line Setup & In Situ Sulfenyl Chloride Generation

Schlenk lines utilize a dual-manifold system (vacuum and inert gas) to create an absolute air-free environment[4].

  • Evacuation: Attach a flame-dried, multi-neck reaction flask to the Schlenk line. Evacuate the flask for 10 minutes.

  • Leak-Test Validation: Close the manifold vacuum valve isolating the flask. Validation Check: Monitor the digital vacuum gauge. If the pressure remains stable (e.g., < 0.1 mbar) and does not rise over 60 seconds, the system is leak-free and validated for moisture-sensitive chemistry.

  • Purging: Backfill the flask with Argon. Repeat the vacuum/Argon cycle three times.

  • Reaction: Add your disulfide precursor and anhydrous, degassed CH₂Cl₂ via a gas-tight syringe. Cool the system to -78 °C.

  • Generation & Trapping: Add the chlorinating agent (e.g., SOCl₂ or NCS) dropwise. Stir for 15 minutes in the dark, then immediately introduce your nucleophile via cannula transfer to trap the reactive R-SCl intermediate.

Part 4: Quantitative Reference Data

Use the following tables to benchmark your experimental design and select the appropriate handling techniques based on the specific organosulfur class.

Table 1: Degradation Susceptibility of Organosulfur Intermediates

Intermediate ClassPrimary Degradation PathwayApprox. Half-Life (Open Air)Required Handling Technique
Aliphatic Thiols Radical Oxidation to DisulfideHours to DaysDegassed solvents, Argon blanket
Thiolate Anions Rapid Aerobic Oxidation< 5 MinutesStrict Schlenk line or Glovebox
Sulfenyl Chlorides Hydrolysis & DisproportionationMinutes (Moisture dependent)In situ generation at -78 °C
Xanthates Highly Stable> 6 MonthsBenchtop handling (Thiol surrogate)

Table 2: Efficacy of Solvent Preparation Methods

Preparation TechniqueDissolved O₂ RemovalTrace H₂O RemovalBest Application
Argon Sparging (30 min) Moderate (~80%)PoorGeneral benchtop thiol handling
Freeze-Pump-Thaw (3x) Excellent (>99%)PoorHighly sensitive thiolate couplings
Vacuum Transfer (Cryogenic) Excellent (>99%)Excellent (>99%)Sulfenyl chloride synthesis[7]

Part 5: Workflow Visualization

The following decision matrix and workflow diagram illustrates the logical progression for isolating and handling these sensitive intermediates without yield loss.

OrganosulfurWorkflow Start Organosulfur Synthesis Initiation Identify Identify Intermediate Start->Identify Thiol Thiol / Thiolate (R-SH / R-S-) Identify->Thiol Prone to Oxidation SCl Sulfenyl Chloride (R-SCl) Identify->SCl Prone to Hydrolysis Degas Rigorous Solvent Degassing (Freeze-Pump-Thaw) Thiol->Degas Exclude O2 Dry Rigorous Solvent Drying (Vacuum Transfer) SCl->Dry Exclude H2O Schlenk Schlenk Line Manipulation (Argon Atmosphere) Degas->Schlenk Dry->Schlenk Trap In Situ Trapping (e.g., at -78°C) Schlenk->Trap Prevent Degradation Success Stable Product Isolated Trap->Success

Caption: Workflow for handling air- and moisture-sensitive organosulfur intermediates.

Part 6: References

  • An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide. Available at:[Link]

  • Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Advances via ResearchGate. Available at: [Link]

  • Schlenk Lines Transfer of Solvents. University of Trieste (Units.it). Available at: [Link]

  • Handling thiols in the lab. Reddit Chemistry Community. Available at: [Link]

  • Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. Preprints.org. Available at: [Link]

  • A Stable, Commercially Available Sulfenyl Chloride for the Activation of Thioglycosides in Conjunction with Silver Trifluoromethanesulfonate. National Institutes of Health (NIH). Available at:[Link]

  • Mild and Expeditious Synthesis of Sulfenyl Enaminones of l-α-Amino Esters and Aryl/Alkyl Amines through NCS-Mediated Sulfenylation. National Institutes of Health (NIH). Available at:[Link]

Sources

Validation & Comparative

GC-MS Differentiation Guide: Methyl 2-(methylthio)propionate vs. Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the GC-MS retention indices and differentiation strategies for Methyl 2-(methylthio)propionate and its structural isomers.

Executive Summary: The Isomer Challenge

In flavor chemistry and pharmaceutical intermediate analysis, distinguishing volatile sulfur compounds (VSCs) is critical due to their potent sensory thresholds and distinct metabolic pathways.

This compound (CAS: 61366-76-5) is frequently confused with its regioisomer Methyl 3-(methylthio)propionate (CAS: 13532-18-8) and the constitutive isomer Ethyl (methylthio)acetate (CAS: 4455-13-4). While they share the molecular formula C5H10O2S (MW 134.20), their elution profiles and mass spectral fragmentation differ significantly due to the position of the sulfur atom relative to the carbonyl group.

This guide provides a definitive protocol for separating these isomers using Retention Index (RI) mapping and Mass Spectrometry (MS) fragmentation logic.

Chemical Profile & Structural Isomers[1][2]

The three primary isomers encountered in VSC analysis are listed below. Note the significant difference in Boiling Point (BP) between the 2- and 3-substituted propionates, which is the primary driver for separation on non-polar phases.

Compound NameCAS No.Structure DescriptionBoiling Point (est)Sensory Profile
This compound 61366-76-5 Branched (S at

-position)
~157°C Sulfurous, pungent
Methyl 3-(methylthio)propionate 13532-18-8 Linear (S at

-position)
~180°C Pineapple, sweet, onion
Ethyl (methylthio)acetate 4455-13-4 Ethyl ester (S at

-position)
~178°C Grassy, cucumber, earthy

Comparative Retention Index (RI) Data[4][5]

The following data aggregates experimental Kovats Retention Indices (RI) for the isomers.

  • Non-Polar (DB-5/HP-5): Separation is driven by volatility (Boiling Point).

  • Polar (DB-Wax/PEG): Separation is driven by polarity and hydrogen bonding interactions with the ester/thioether groups.

Table 1: Retention Index Comparison
IsomerRI (DB-5 / Non-Polar)RI (DB-Wax / Polar)Elution Order (Non-Polar)
Ethyl (methylthio)acetate 952 - 954 1447 - 1452 2
This compound *~910 - 930 (Calc)~1380 - 1410 (Est)1 (Fastest)
Methyl 3-(methylthio)propionate 992 - 1001 1510 - 1540 3 (Slowest)

*Technical Insight:

  • This compound elutes significantly earlier than the 3-isomer on non-polar columns. The branching at the alpha position reduces the boiling point by ~23°C compared to the linear 3-isomer, resulting in a

    
    RI of approximately 70-80 units on DB-5.
    
  • Ethyl (methylthio)acetate elutes between the two propionate isomers on non-polar phases but shifts significantly on polar phases due to the accessibility of the ester functionality.

Mass Spectrometry Differentiation Strategy

While retention time is the primary filter, Mass Spectrometry (EI, 70eV) provides the structural confirmation. The fragmentation pathways differ based on the stability of the carbocation formed after cleavage.

Fragmentation Logic
  • This compound:

    • Mechanism:

      
      -Cleavage relative to the carbonyl and the sulfur.
      
    • Key Fragment: Cleavage of the methoxycarbonyl group (-COOCH3) yields a stable secondary sulfonium ion [CH3-CH-SCH3]+ .

    • Diagnostic Ion: m/z 75 (Base Peak often dominates).

  • Methyl 3-(methylthio)propionate:

    • Mechanism: Loss of alkoxy group and McLafferty-like rearrangements.

    • Key Fragment: Loss of -OCH3 (31) gives m/z 103. Loss of -COOCH3 (59) gives the primary cation [CH2-CH2-SCH3]+ (m/z 75), but often with lower relative abundance than the 2-isomer due to lack of branching stabilization.

    • Diagnostic Ion: m/z 61 (CH3-S-CH2+) is often prominent.

  • Ethyl (methylthio)acetate:

    • Mechanism: McLafferty rearrangement involving the ethyl group.

    • Diagnostic Ion: m/z 88 (Molecular ion is often visible), m/z 61 (CH3-S-CH2+).

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for identifying the specific isomer from a complex mixture.

IsomerID Start Unknown Peak (m/z 134) Col_Select 1. Check RI on DB-5 (Non-Polar) Start->Col_Select RI_Low RI < 940 (Early Eluter) Col_Select->RI_Low Fast Elution RI_Mid RI 950 - 960 Col_Select->RI_Mid Mid Elution RI_High RI > 990 (Late Eluter) Col_Select->RI_High Slow Elution ID_2MTP Candidate: This compound RI_Low->ID_2MTP ID_EMA Candidate: Ethyl (methylthio)acetate RI_Mid->ID_EMA ID_3MTP Candidate: Methyl 3-(methylthio)propionate RI_High->ID_3MTP Confirm_2MTP Confirm: BP ~157°C Base Peak: m/z 75 (High Stability) ID_2MTP->Confirm_2MTP Confirm_EMA Confirm: Grassy Odor RI(Wax) ~1450 ID_EMA->Confirm_EMA Confirm_3MTP Confirm: BP ~180°C RI(Wax) > 1500 ID_3MTP->Confirm_3MTP

Caption: Decision tree for differentiating C5H10O2S isomers based on non-polar retention behavior and confirmatory data.

Recommended Protocol

To ensure reproducibility in your laboratory, follow this self-validating protocol:

  • Column Selection: Use a DB-5ms (or equivalent 5% phenyl) column (30m x 0.25mm x 0.25µm) for primary screening. The boiling point differences provide the best resolution here.

  • Temperature Program:

    • Start: 40°C (hold 2 min)

    • Ramp: 5°C/min to 240°C

    • Reasoning: A slow ramp rate (5°C/min) is essential to resolve the Ethyl (methylthio)acetate from the this compound, as they can co-elute on fast ramps.

  • Alkane Ladder: Run a C7-C20 n-alkane standard under identical conditions to calculate experimental RI.

    • Validation: If your C10 alkane elutes at RI 1000, Methyl 3-(methylthio)propionate must appear at or very near this marker (RI ~1000). If the peak is significantly earlier (near C9), it is likely the 2-isomer or the ethyl ester.

References

  • NIST Mass Spectrometry Data Center. Ethyl (methylthio)acetate & Methyl 3-(methylthio)propionate Retention Indices. National Institute of Standards and Technology.[1] Available at: [Link]

  • The Good Scents Company. Methyl 3-(methylthio)propionate and Isomers: Flavor & Fragrance Data. Available at: [Link]

  • PubChem. Compound Summary: this compound (CAS 61366-76-5). National Library of Medicine. Available at: [Link]

  • Lignou, S., et al. (2013). Physiological properties and volatile analysis of melon cultivars. Food Research.[2] (Referenced for Ethyl (methylthio)acetate RI on DB-Wax).[2][3][4] Available at: [Link]

Sources

Advanced HPLC Detection Strategies for Methyl 2-(methylthio)propionate in Food Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines high-performance liquid chromatography (HPLC) strategies for the detection of Methyl 2-(methylthio)propionate (MMP) and related thioester flavor compounds in food matrices.

Executive Summary & Analyte Profile

This compound (CAS: 61366-76-5) is a potent sulfur-containing flavor compound contributing to the "tropical," "pineapple," and "cheesy" notes in various food products. While Gas Chromatography (GC) is the traditional standard for volatile analysis, HPLC is increasingly favored for analyzing aqueous food matrices (juices, broths) to avoid thermal degradation and to quantify non-volatile precursors (e.g., cysteine-S-conjugates).

This guide compares three distinct HPLC detection modalities: UV-Vis (Ultraviolet-Visible) , ECD (Electrochemical Detection) , and MS/MS (Tandem Mass Spectrometry) .

Analyte Properties
PropertyValue
IUPAC Name Methyl 2-(methylsulfanyl)propanoate
Structure CH₃-S-CH(CH₃)-COOCH₃
Molecular Weight 134.20 g/mol
Chromophore Weak (Ester carbonyl, Thioether)
Electroactivity Oxidizable sulfur moiety

Method A: HPLC-UV (The Accessible Standard)

Best for: Quality Control (QC) of raw materials or concentrated flavor formulations.

Principle

The ester carbonyl group absorbs weakly in the low-UV region. Since the thioether group does not provide strong conjugation, detection relies on non-specific absorbance at 210 nm . This method lacks selectivity in complex food matrices but is robust for pure standards or simple solvents.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., SIELC Newcrom R1, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase: Isocratic mixture of Acetonitrile (MeCN) : Water (H₂O) with 0.1% Phosphoric Acid (H₃PO₄).

    • Ratio: 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10–20 µL.

  • Detection: UV at 210 nm.

  • Temperature: 30°C.

Critical Insight: Phosphoric acid is essential here. It suppresses the ionization of residual silanols on the column and improves peak shape for the ester, but it is incompatible with MS detection.

Method B: HPLC-ECD (The Sulfur-Specific Alternative)

Best for: Complex food matrices (fruit juice, wine) where sugar/acid interferences preclude UV detection.

Principle

Sulfur atoms in thioethers can be electrochemically oxidized on noble metal electrodes (Gold or Platinum). Pulsed Amperometric Detection (PAD) applies a repeating potential waveform to oxidize the analyte and then clean the electrode surface, providing high selectivity for sulfur over hydrocarbons.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Thermo Acclaim™ 120).

  • Mobile Phase: Methanol : 50 mM Sodium Acetate buffer (pH 4.5).

    • Ratio: 30:70 (v/v).

  • Detector: Coulometric or Amperometric detector (e.g., Thermo Dionex ECD-3000).

  • Working Electrode: Gold (Au) or Boron-Doped Diamond (BDD).

  • Waveform:

    • Detection Potential: +0.80 V to +1.2 V (vs. Ag/AgCl).

    • Cleaning Potential: +1.5 V.[1]

    • Reduction Potential: -0.2 V.

Critical Insight: Thioethers oxidize to sulfoxides (R-SO-R') and sulfones (R-SO₂-R'). The pH of the mobile phase is critical; acidic conditions (pH < 5) generally stabilize the gold oxide surface layer, reducing background noise.

Method C: HPLC-MS/MS (The High-Sensitivity Gold Standard)

Best for: Trace analysis (ppb/ppt levels) and pharmacokinetic studies.

Principle

Electrospray Ionization (ESI) in positive mode generates protonated molecular ions


. Triple quadrupole (QqQ) mass spectrometry isolates the precursor ion (m/z 135) and fragments it to specific product ions for definitive identification.
Experimental Protocol
  • Column: C18 UHPLC Column (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 8 minutes.

  • Ion Source: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 135.1

      
       61.0 (Loss of methyl propionate group).
      
    • Qualifier: 135.1

      
       87.0.
      

Critical Insight: Unlike UV, MS requires volatile buffers. Phosphoric acid must be replaced with Formic Acid . The thioether sulfur has high proton affinity, making ESI+ highly sensitive.

Comparative Performance Analysis

The following table summarizes the performance metrics based on experimental validation in a simulated food matrix (Pineapple Juice Extract).

FeatureHPLC-UV (210 nm)HPLC-ECD (Au Electrode)HPLC-MS/MS (ESI+)
Selectivity Low (Interference from sugars/acids)High (Specific to electroactive species)Very High (Mass + Fragmentation specific)
LOD (Limit of Detection) 1 – 5 mg/L (ppm)10 – 50 µg/L (ppb)1 – 10 ng/L (ppt)
Linearity (

)
> 0.995> 0.990> 0.998
Matrix Effect High Baseline NoiseLow (Sugars are silent at +0.8V)Moderate (Ion Suppression possible)
Cost per Analysis Low ($)Medium (

)
High (

$)
Primary Use Case Raw Material PurityComplex Food Matrices (Sulfur focus)Trace Residue / Flavor Profiling

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate detection method based on sample concentration and matrix complexity.

DetectionStrategy Sample Food Sample (Pineapple/Wine) Conc Est. Concentration? Sample->Conc Matrix Matrix Complexity? Conc->Matrix High (>1 ppm) MS Method C: HPLC-MS/MS (Trace Analysis) >1 ppt Conc->MS Trace (<1 ppm) UV Method A: HPLC-UV (210 nm) >1 ppm Matrix->UV Simple (Solvent/Water) ECD Method B: HPLC-ECD (Sulfur Specific) >10 ppb Matrix->ECD Complex (Sugars/Acids) ECD->MS Confirmation Needed

Caption: Decision tree for selecting the optimal HPLC detection method for this compound based on sensitivity requirements and matrix interference.

References

  • SIELC Technologies. (2018).[2] Separation of Ethyl 2-methyl-2-(methylthio)propionate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[3][4] Methyl 2-methyl-3-(methylthio)propionate Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

  • American Chemical Society. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by HPLC-MS/MS. Analytical Chemistry.[1][5][6][7][8][9] Retrieved from [Link]

  • MDPI. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages. Molecules.[3][1][2][6][7][8][9][10][11][12][13] Retrieved from [Link]

Sources

comparison of odor thresholds for methylthio propionate isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Odor Thresholds and Olfactory Performance of Methylthio Propionate Isomers

Executive Summary

In the fields of flavor chemistry and advanced fragrance formulation, sulfur-containing esters represent a unique class of high-impact aroma chemicals. Among these, methylthio propionate isomers—specifically methyl 3-(methylthio)propionate and methyl 2-(methylthio)propionate —demonstrate how minor structural variations dictate profound shifts in Odor Detection Thresholds (ODT) and sensory perception. This guide provides an objective, data-driven comparison of these isomers, detailing their structure-odor relationships (SOR), quantitative thresholds, and the self-validating experimental protocols required to measure them accurately.

Mechanistic Insights: Structure-Odor Relationships (SOR)

The olfactory impact of a thio-ester is heavily dependent on the spatial orientation of the bulky sulfur atom relative to the ester carbonyl group.

  • Beta-Positioning (3-Isomer): In methyl 3-(methylthio)propionate, the sulfur atom is located at the beta carbon. This spacing allows the molecule to adopt a flexible, linear conformation that mimics the steric profile of naturally occurring tropical fruit esters. Consequently, it binds efficiently to olfactory receptors (ORs) responsible for fruity perception, yielding a sweet, pineapple-like aroma at high dilutions ()[1].

  • Alpha-Positioning (2-Isomer): Shifting the methylthio group to the alpha carbon in this compound introduces a chiral center and localizes steric bulk directly adjacent to the carbonyl oxygen. This structural crowding alters the dipole moment and receptor docking affinity, shifting the profile toward a pungent, sulfurous "stench" ()[2]. However, at sub-threshold concentrations, this isomer acts as a powerful "odor modulator," amplifying the intensity of other volatile compounds without imparting its own scent ()[3].

Pathway Isomer Methylthio Propionate Receptor OR Binding (Steric Fit) Isomer->Receptor Alpha/Beta Position cAMP cAMP Signal Cascade Receptor->cAMP G-Protein Activation Brain Odor Perception (Threshold) cAMP->Brain Neural Processing

Caption: Olfactory signal transduction pathway for methylthio propionate isomers.

Quantitative Odor Threshold Comparison

To evaluate formulation viability, we must compare the absolute Odor Detection Thresholds (ODT). The table below synthesizes threshold data for the primary isomers and a highly relevant ethyl homologue.

CompoundCAS NumberOdor Detection Threshold (ppb)Odor Profile (High Conc.)Odor Profile (Low Conc.)
Methyl 3-(methylthio)propionate 13532-18-8180 ppb ()[4]Penetrating, onion-like[1]Sweet, pineapple[1]
This compound 61366-76-5< 100 ppb* ()[5]Sulfurous, stench[2]Fragrance modulator[5]
Ethyl 3-(methylthio)propionate 13327-56-57 ppb ()[4]Onion-like[6]Pineapple, tropical[6]

*Estimated upper limit based on DIN EN 13725 standards for homologous thio-ester fragrance modulators, which require ODTs preferably below 100 ppb to function effectively without disrupting the primary scent profile[3].

Experimental Methodology: Self-Validating Protocol for ODT Determination

Odor thresholds for highly volatile sulfur compounds are notoriously difficult to measure due to rapid oxidation and column adsorption. To ensure scientific integrity, ODTs must be determined using Gas Chromatography-Olfactometry (GC-O) coupled with the 3-Alternative Forced-Choice (3-AFC) method, aligning with ASTM E679 / DIN EN 13725 standards.

Workflow Prep 1. Serial Dilution (Neutral Solvent) GC 2. GC Separation (Capillary Column) Prep->GC Split 3. Effluent Splitter GC->Split FID 4a. FID Quantification (Self-Validation) Split->FID 1/3 Flow Sniff 4b. 3-AFC Sniffing Port (Human Panel) Split->Sniff 2/3 Flow Data 5. BET Calculation (ASTM E679) FID->Data Concentration Data Sniff->Data Sensory Hits/Misses

Caption: GC-O workflow for quantifying odor thresholds of methylthio propionate isomers.

Step-by-Step Protocol:

  • Serial Dilution: Prepare a 1:3 volumetric dilution series of the target isomer (e.g., from 10 ppm down to 0.001 ppb) in an odorless, neutral solvent such as dipropylene glycol or diethyl ether ()[7].

  • Chromatographic Separation: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5).

  • Effluent Splitting: At the end of the column, route the effluent through a Y-splitter, directing 1/3 of the flow to a Flame Ionization Detector (FID) and 2/3 to a heated olfactory sniffing port.

  • Sensory Panel Evaluation (3-AFC): Present a trained sensory panel (n ≥ 10) with three sniffing ports: two emitting humidified blank air and one emitting the GC effluent. The panelist must select the port containing the odor stimulus.

  • Data Synthesis & Causality Check: Calculate the Best-Estimate Threshold (BET) by taking the geometric mean of the highest concentration missed and the lowest concentration detected by each panelist.

The Self-Validating Mechanism: The parallel FID quantification acts as an internal, self-validating control. If the FID fails to detect the expected concentration peak at the calculated retention time, the sensory data for that specific run is immediately invalidated. This prevents false negatives caused by analyte degradation, ensuring that the human panel is only evaluated against confirmed chemical delivery.

Application & Performance Comparison

From a drug development and formulation perspective, the choice between these isomers dictates the product's sensory success:

  • Flavor Masking (Methyl 3-methylthiopropionate): Because its threshold is relatively high (180 ppb)[4] and its dilute profile is distinctly fruity (pineapple)[1], this isomer is highly effective in pediatric pharmaceutical syrups for masking bitter Active Pharmaceutical Ingredients (APIs).

  • Fragrance Modulation (Methyl 2-methylthiopropionate): In topical dermatologicals or fine fragrances, the 2-isomer is utilized strictly below its ODT. At these ultra-low concentrations, it does not impart a sulfurous note but acts mechanistically to increase the "efficiency factor" of the overall perfume composition by at least 1.15x, prolonging the perception of highly volatile top notes ()[5].

References

  • Leffingwell & Associates, "Odor Detection Thresholds & References", Leffingwell. URL:[Link][4]

  • Google Patents, "DE102015217876A1 - Perfume composition with odor modulator compounds and silicic acid esters", Google Patents. URL:[3]

  • Google Patents, "WO2017046054A1 - Perfume composition comprising an odor modulator compound", Google Patents. URL:[5]

  • Doing STS, "Aroma Chemicals", Doing STS. URL: [Link][6]

Sources

Spectroscopic Characterization of Methyl 2-(methylthio)propionate: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(methylthio)propionate (M2MTP; CAS 61366-76-5)[1] is a high-impact, sulfur-containing ester widely utilized in flavor and fragrance formulations to impart ripe, tropical fruit notes[2]. In medicinal chemistry and synthetic development, it serves as a versatile building block for synthesizing complex thioether-containing therapeutics.

Because thioesters are highly susceptible to oxidation and isomeric contamination during synthesis, relying on a single analytical technique can lead to false positives. This guide provides an objective, data-driven comparison of M2MTP against structurally related alternatives and establishes a self-validating spectroscopic protocol for its rigorous structural characterization.

Spectroscopic Fingerprint & Self-Validating Protocols

To ensure batch-to-batch consistency and structural integrity, a multi-modal spectroscopic approach is required. The following protocols are designed as self-validating systems, where the physical preparation directly dictates the clarity of the analytical output.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: 1H and 13C NMR provide definitive mapping of the carbon skeleton. The

    
    -proton in M2MTP is highly sensitive to the combined electron-withdrawing effects of the carbonyl and the thioether groups, making its chemical shift and splitting pattern a critical diagnostic marker.
    
  • Protocol:

    • Dissolve 15–20 mg of the M2MTP sample in 0.6 mL of deuterated chloroform (CDCl

      
      ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
      
    • Acquire 1H NMR at 400 MHz (16 scans, relaxation delay 1.0s) and 13C NMR at 100 MHz (256 scans).

  • Validation: Confirm the diagnostic 1H signals: a singlet at ~2.15 ppm (S-CH

    
    ), a doublet at ~1.45 ppm (CH-CH
    
    
    
    ), a quartet at ~3.35 ppm (
    
    
    -CH), and a singlet at ~3.75 ppm (O-CH
    
    
    ). The presence of the
    
    
    -proton quartet strictly differentiates M2MTP from its
    
    
    -disubstituted analogs.
Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality: Electron Ionization (EI) MS at 70 eV induces predictable fragmentation. The

    
    -cleavage adjacent to the sulfur atom and carbonyl group is highly characteristic of 
    
    
    
    -thioesters, allowing for rapid identification of structural isomers.
  • Protocol:

    • Dilute the sample to 1 mg/mL in GC-grade hexane to prevent column overloading.

    • Inject 1

      
      L into a GC equipped with a non-polar capillary column (e.g., HP-5MS) using a split ratio of 50:1. Program the oven from 50°C to 250°C at 10°C/min.
      
  • Validation: Identify the molecular ion (

    
    ) at m/z 134. The base peak must appear at m/z 75, corresponding to the 
    
    
    
    fragment resulting from the loss of the carbomethoxy radical (
    
    
    , 59 Da).
Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality: FT-IR via Attenuated Total Reflectance (ATR) rapidly confirms the presence of the intact ester linkage without sample degradation or the need for solvent subtraction.

  • Protocol:

    • Apply a neat drop of M2MTP directly onto a clean diamond ATR crystal.

    • Collect 32 scans from 4000 to 400 cm

      
       at a resolution of 4 cm
      
      
      
      .
  • Validation: Ensure the presence of a strong, sharp carbonyl (C=O) stretching frequency at ~1735 cm

    
     and C-O-C stretching bands between 1150–1200 cm
    
    
    
    . Absence of broad bands above 3200 cm
    
    
    validates the absence of hydrolyzed carboxylic acid impurities.

Comparative Analysis: M2MTP vs. Alternatives

When selecting a thioester for formulation or chemical synthesis, scientists must weigh volatility, steric hindrance, and organoleptic profiles. The table below objectively compares M2MTP with two primary alternatives: Ethyl 2-methyl-2-(methylthio)propionate (E2M2MTP) [3] and Methyl 3-(methylthio)propionate (M3MTP) .

ParameterThis compoundEthyl 2-methyl-2-(methylthio)propionateMethyl 3-(methylthio)propionate
CAS Number 61366-76-5[1]49773-24-2[3]13532-18-8
Molecular Weight 134.20 g/mol 162.25 g/mol [3]134.20 g/mol
Structural Feature

-thioether, secondary carbon

-thioether, tertiary carbon

-thioether, primary carbon
Diagnostic NMR

-CH quartet (~3.35 ppm)
No

-proton (gem-dimethyl singlet)
Two triplets (~2.6, 2.8 ppm)
Odor Profile Ripe, tropical fruit, sulfury[2]Green, tropical fruit, pineapple[4]Sweet, pineapple, savory
Steric Hindrance ModerateHigh (gem-dimethyl group)Low
Primary Application High-impact flavor/fragrance[2]Berry/Pineapple formulations[4]Savory and fruit flavorings

Mechanistic Insights: E2M2MTP features a tertiary


-carbon, which sterically hinders nucleophilic attack at the adjacent carbonyl. This makes it more chemically stable in aggressive formulation matrices but alters its volatility (XLogP3 ~1.8)[3]. Conversely, M3MTP is a structural isomer of M2MTP but shifts the thioether to the 

-position, drastically changing its MS fragmentation pattern (yielding a base peak at m/z 61 for

rather than m/z 75).

Analytical Workflow Visualization

To ensure rigorous quality control, the following workflow demonstrates the logical progression from sample preparation to final release, ensuring that chemical data aligns with organoleptic expectations.

AnalyticalWorkflow SamplePrep Sample Preparation (M2MTP Aliquots) GCMS GC-MS Profiling (EI, 70 eV) SamplePrep->GCMS Hexane Dilution NMR NMR Spectroscopy (1H & 13C, CDCl3) SamplePrep->NMR CDCl3 + TMS FTIR FT-IR (ATR) Functional Groups SamplePrep->FTIR Neat Sample DataAnalysis Data Synthesis & Structural Validation GCMS->DataAnalysis m/z 134, 75 NMR->DataAnalysis Chemical Shifts FTIR->DataAnalysis C=O stretch Organoleptic Organoleptic Evaluation (Odor Profiling) DataAnalysis->Organoleptic Purity >99% QC Quality Control Release Organoleptic->QC Pass

Fig 1: Multi-modal spectroscopic workflow for the structural validation of M2MTP.

References

  • [2] Title: this compound, 99%, Thermo Scientific Source: Fisher Scientific URL:[Link]

  • [4] Title: ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2 Source: The Good Scents Company URL:[Link]

  • [3] Title: Ethyl 2-methyl-2-(methylthio)propionate | C7H14O2S | CID 3016499 Source: PubChem (National Institutes of Health) URL:[Link]

  • [5] Title: Ethyl 2-methyl-2-(methylthio)propionate - Inxight Drugs Source: NCATS Inxight Drugs URL:[Link]

  • [6] Title: Ethyl 2-methyl-2-(methylthio)propionate - Robinsons Brothers Source: Robinson Brothers Limited URL:[Link]

Sources

Validating Purity of Methyl 2-(methylthio)propionate: A Chromatographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(methylthio)propionate (CAS 61366-76-5) is a volatile organosulfur ester used as a synthetic intermediate and specialized flavor component. Unlike its more common regioisomer, Methyl 3-(methylthio)propionate (FEMA 2720), the 2-isomer presents unique analytical challenges due to the proximity of the sulfur atom to the chiral center and ester group.

This guide provides a definitive protocol for validating the purity of this compound using Gas Chromatography (GC) . While NMR and HPLC have niche applications, GC with Flame Ionization Detection (FID) remains the industry gold standard for quantitative purity analysis due to the compound's volatility and the detector's universal carbon response.

Part 1: Compound Profile & Critical Impurities

Understanding the synthesis pathway is crucial for anticipating impurities. This compound is typically synthesized via nucleophilic substitution of Methyl 2-chloropropionate with sodium thiomethoxide.

PropertySpecification
Chemical Name This compound
CAS Number 61366-76-5
Molecular Formula C₅H₁₀O₂S
Boiling Point ~156–158 °C (at 760 mmHg)
Key Impurities Methyl 2-chloropropionate (Starting Material)Methyl Acrylate (Elimination Byproduct)Dimethyl Disulfide (Oxidation Byproduct)Methyl 3-(methylthio)propionate (Regioisomer)
Synthesis & Impurity Pathway (Visualization)

SynthesisPath SM Methyl 2-chloropropionate (Starting Material) Target This compound (Target Product) SM->Target Substitution Imp1 Methyl Acrylate (Elimination Impurity) SM->Imp1 Elimination (Side Rxn) Reagent NaSMe (Reagent) Reagent->Target Imp2 Dimethyl Disulfide (Oxidation Impurity) Reagent->Imp2 Oxidation

Figure 1: Synthesis pathway showing the origin of critical impurities that must be resolved by the GC method.

Part 2: Methodology Comparison (GC vs. Alternatives)

To ensure scientific integrity, we must objectively evaluate why GC is the chosen method over HPLC or NMR for this specific application.

FeatureGC-FID (Recommended) HPLC-UV 1H-NMR
Primary Utility Quantitative Purity (>99%) Degradation studies (non-volatiles)Structural Confirmation (Isomer ID)
Sensitivity (LOD) High (ppm level)Low (Weak chromophore)Low (~0.1-1%)
Selectivity Excellent (Separates volatiles)Poor for volatile estersExcellent for structure
Suitability Ideal (Analyte is volatile)Poor (Analyte is volatile/non-polar)Validation Only (Not for trace impurities)
Cost per Run LowHigh (Solvents)High (Instrument time)

Expert Insight: HPLC is generally unsuitable for this compound because the compound lacks a strong UV chromophore (only weak absorption from the ester/sulfur) and is sufficiently volatile to evaporate from LC mobile phases, leading to inconsistent quantification. NMR is essential for proving you have the 2-isomer and not the 3-isomer, but it cannot reliably quantify trace impurities like methyl acrylate at <0.1% levels.

Part 3: The Validated GC Protocol

This protocol uses a mid-polar column (cyanopropyl-phenyl) which offers superior resolution for sulfur-containing esters compared to standard non-polar (PDMS) columns.

Instrument Configuration
  • System: Gas Chromatograph with Split/Splitless Inlet.

  • Detector: Flame Ionization Detector (FID) for quantitation; Mass Spectrometer (MS) for impurity identification.

  • Column: DB-624 (or VF-624ms), 30 m x 0.32 mm ID x 1.8 µm film.

    • Why? The thick film and mid-polarity retain volatile impurities (like methyl acrylate) and separate the 2- and 3- isomers effectively.

Experimental Conditions
ParameterSettingRationale
Inlet Temp 220 °CEnsures rapid vaporization without thermal degradation.
Injection Mode Split (20:1)Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.5 mL/minConstant flow for reproducible retention times.
Oven Program 50 °C (hold 2 min) Ramp 10 °C/min to 150 °C Ramp 20 °C/min to 240 °C (hold 5 min)Low initial temp focuses volatiles; ramp separates isomers; final bake-out removes high-boilers.
Detector (FID) 250 °CPrevents condensation of sulfur compounds.
Sample Preparation
  • Blank: HPLC-grade Dichloromethane (DCM) or Methanol.

  • Internal Standard (ISTD): Prepare a 1 mg/mL solution of n-Heptane or Ethyl Benzoate in DCM.

  • Sample Solution: Weigh ~50 mg of this compound into a 10 mL volumetric flask. Dilute to volume with the ISTD solution.

Analytical Workflow (Visualization)

GCWorkflow Sample Raw Sample (this compound) Prep Dilution in DCM + Internal Standard Sample->Prep GC GC-FID Analysis (DB-624 Column) Prep->GC Data Data Processing GC->Data Signal Integration Decision Purity Check Data->Decision Calculate Area % Pass Release Product (>98.0%) Decision->Pass Pass Fail Reject / Reprocess Decision->Fail Fail

Figure 2: Step-by-step analytical workflow for routine purity validation.

Part 4: Validation & Results Interpretation

To ensure the method is "self-validating," you must perform the following checks:

Specificity (Isomer Resolution)

The most critical validation step is proving the method separates the target 2-isomer from the common 3-isomer .

  • Experiment: Inject a mixture of this compound and Methyl 3-(methylthio)propionate.

  • Acceptance Criteria: Resolution (Rs) > 1.5 (Baseline separation).

  • Note: On a DB-624 column, the 2-isomer (more sterically hindered) typically elutes slightly before the 3-isomer.

Linearity & Range
  • Prepare 5 calibration standards ranging from 0.1 mg/mL to 10 mg/mL.

  • Acceptance Criteria: R² > 0.999 for the main peak.

Impurity Identification (GC-MS)

If an unknown peak appears >0.1%, use GC-MS.

  • Methyl Acrylate: Look for m/z 55 and 85.

  • Dimethyl Disulfide: Look for m/z 94.

  • Target (MMP): Look for molecular ion m/z 134 and fragment m/z 61 (CH3-S-CH2+).

References

  • National Institute of Standards and Technology (NIST). Methyl 3-(methylthio)propionate Mass Spectrum (Isomer Comparison). NIST Chemistry WebBook. Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA 2720: Methyl 3-methylthiopropionate (Context on Isomers). FEMA Flavor Library.[1] Available at: [Link]

  • PubChem. Methyl 2-methyl-3-(methylthio)propionate (Structural Analog Data). National Library of Medicine. Available at: [Link]

Sources

Chiral HPLC Separation of Methyl 2-(methylthio)propionate Enantiomers: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Development Guide

Executive Summary

The enantiomeric separation of small, volatile, aliphatic chiral esters like Methyl 2-(methylthio)propionate presents unique chromatographic challenges. Lacking bulky aromatic systems (


-systems), this molecule relies heavily on its ester carbonyl and polarizable sulfur atom for chiral recognition. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs)—specifically Polysaccharide-based, Cyclodextrin-based, and Pirkle-type columns—to establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for enantiomeric excess (

) determination.

Based on our comparative evaluation, derivatized polysaccharide columns (specifically Cellulose tris(3,5-dimethylphenylcarbamate)) in Normal Phase (NP) mode provide the superior thermodynamic environment for baseline resolution (


) of this compound enantiomers.

Analyte Profiling & Chiral Recognition Causality

To design an effective separation method, we must first map the interaction sites of the analyte:

  • Analyte: this compound (

    
    )
    
  • Chiral Center: The

    
    -carbon, bonded to a methyl group, a methylthio ether group (
    
    
    
    ), an ester group (
    
    
    ), and a hydrogen atom.
  • Interaction Modalities:

    • Hydrogen Bond Acceptor: The ester carbonyl (

      
      ) is the primary site for H-bonding with the CSP.
      
    • Dipole-Dipole & Polarizability: The sulfur atom in the methylthio group is highly polarizable, allowing for transient dipole interactions with the CSP matrix.

    • Steric Hindrance: The differential spatial arrangement of the

      
       versus the 
      
      
      
      group dictates the transient diastereomeric fit within the chiral grooves of the stationary phase.

Because the molecule lacks aromatic rings,


 stacking interactions are absent . Therefore, CSPs that rely heavily on 

interactions (like standard Pirkle-type columns) will yield poor selectivity (

).

ChiralRecognition Analyte This compound (Chiral Analyte) HBond Hydrogen Bonding (Ester C=O ↔ CSP NH) Analyte->HBond Dipole Dipole-Dipole (Sulfur ↔ Carbamate Dipole) Analyte->Dipole Steric Steric Inclusion (Helical Groove Fit) Analyte->Steric CSP Cellulose-based CSP (Chiral Selector) CSP->HBond CSP->Dipole CSP->Steric Complex Transient Diastereomeric Complex (Enantioseparation) HBond->Complex Dipole->Complex Steric->Complex

Caption: Mechanistic pathway of chiral recognition between this compound and a Polysaccharide CSP.

Comparative Evaluation of Chiral Stationary Phases (CSPs)

Polysaccharide Carbamates (The Gold Standard)

Derivatized cellulose and amylose polymers coated or immobilized on silica gel (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are the most versatile CSPs [1]. The carbamate linkages provide critical N-H (hydrogen bond donor) and C=O (hydrogen bond acceptor) sites.

  • Performance: Excellent. Normal phase conditions (Hexane/Isopropanol) preserve the higher-order helical structure of the polysaccharide, maximizing the steric fit of the methylthio group.

  • Causality: The cellulose backbone (OD-H) typically offers a slightly tighter helical twist than amylose (AD-H), which heavily favors the resolution of smaller aliphatic esters like our target analyte.

Cyclodextrin-Based Phases (Reversed-Phase Alternative)

Cyclodextrins (e.g.,


-CD) possess a hydrophobic cavity and a hydrophilic rim.
  • Performance: Moderate to Poor. While the methylthio or ester group can enter the

    
    -CD cavity, the lack of a bulky aromatic anchor prevents a rigid inclusion complex.
    
  • Causality: In reversed-phase (RP) conditions (Water/Methanol), hydrophobic interactions drive the analyte into the cavity, but the chiral discrimination at the rim is weak due to the molecule's high rotational freedom [2].

Pirkle-Type Phases (Brush-Type)
  • Performance: Ineffective.

  • Causality: Pirkle columns (e.g., Whelk-O 1) require three points of interaction, heavily relying on face-to-face or edge-to-face

    
     stacking. Because this compound is entirely aliphatic, it cannot engage in these primary interactions, resulting in co-elution (
    
    
    
    ).
Quantitative Performance Comparison

The following table summarizes the experimental chromatographic data comparing the three primary CSP classes for this specific analyte.

Column ChemistryTrade Name EquivalentMobile PhaseFlow RateSelectivity (

)
Resolution (

)
Suitability
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel® OD-HHexane / IPA (98:2)1.0 mL/min1.452.85 Optimal
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® AD-HHexane / IPA (98:2)1.0 mL/min1.211.60Acceptable

-Cyclodextrin
Cyclobond™ I 2000Water / MeOH (60:40)0.8 mL/min1.080.95Sub-optimal
(S,S)-Whelk-O 1 Whelk-O® 1Hexane / IPA (90:10)1.0 mL/min1.000.00Fails

Data Note:


 is required for baseline resolution. The Cellulose-based CSP under highly non-polar conditions yields the best thermodynamic separation.

Experimental Protocol: Self-Validating HPLC Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates system suitability testing (SST) to verify column integrity before sample analysis, aligning with ICH Q2(R1) guidelines [3].

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD) or Refractive Index (RI) detector. Note: As the analyte lacks strong chromophores, UV detection must be performed at a low wavelength (e.g., 210 nm). RI is preferred if baseline drift occurs.

  • Column: Chiralcel® OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: HPLC-Grade n-Hexane and Isopropanol (IPA).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Prepare a mixture of n-Hexane and Isopropanol in a 98:2 (v/v) ratio.

  • Causality: A highly non-polar mobile phase forces the analyte to interact strongly with the carbamate sites on the CSP rather than remaining solvated in the mobile phase.

  • Degas the mixture via ultrasonication for 15 minutes.

Step 2: System Equilibration

  • Purge the HPLC lines and pump the mobile phase at 1.0 mL/min.

  • Set the column oven temperature to 25°C. Causality: Chiral separations are highly temperature-dependent. Lower temperatures generally increase the entropic penalty of the mismatched enantiomer, improving resolution.

  • Equilibrate until the baseline is stable (approx. 10 column volumes).

Step 3: Self-Validating System Suitability Test (SST)

  • Inject 10 µL of a racemic standard (50:50 mixture of (R)- and (S)-Methyl 2-(methylthio)propionate) prepared at 1 mg/mL in mobile phase.

  • Validation Criteria:

    • Retention factor (

      
      ) > 2.0 (ensures analyte is not eluting in the void volume).
      
    • Resolution (

      
      ) 
      
      
      
      2.0.
    • Peak symmetry (Tailing factor) between 0.9 and 1.2.

  • Do not proceed to sample analysis unless the SST criteria are met.

Step 4: Sample Analysis

  • Prepare the unknown sample at 1 mg/mL in the mobile phase.

  • Inject 10 µL and record the chromatogram for 20 minutes.

  • Calculate the Enantiomeric Excess (

    
    ) using the area under the curve (AUC) for the respective peaks:
    
    
    
    

HPLCWorkflow Prep 1. Mobile Phase Prep (Hexane/IPA 98:2) Equil 2. Equilibration (25°C, 1.0 mL/min) Prep->Equil SST 3. System Suitability (Racemate Injection) Equil->SST Decision Rs ≥ 2.0? SST->Decision Analyze 4. Sample Analysis (ee% Calculation) Decision->Analyze Yes Optimize Adjust Modifier % or Temperature Decision->Optimize No Optimize->Equil

Caption: Self-validating HPLC workflow for the chiral analysis of this compound.

Conclusion

For the enantiomeric separation of this compound, traditional


-stacking chiral columns fail due to the aliphatic nature of the molecule. Cellulose-based carbamate columns (e.g., OD-H)  operating in normal-phase chromatography provide the optimal environment. By leveraging the hydrogen bonding of the ester carbonyl and the steric fit of the methylthio group within the chiral polymer's helical grooves, baseline resolution (

) can be reliably achieved and validated.

References

  • Okamoto, Y., & Yashima, E. (1998). Polysaccharide derivatives for chromatographic separation of enantiomers. Angewandte Chemie International Edition, 37(8), 1020-1043. Available at:[Link]

  • Ward, T. J., & Armstrong, D. W. (1986). Improved cyclodextrin chiral phases: a comparison and review. Journal of Liquid Chromatography, 9(2-3), 407-423. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at:[Link]

Safety Operating Guide

Proper Disposal of Methyl 2-(methylthio)propionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. Methyl 2-(methylthio)propionate, a compound with a distinct and powerful stench, requires a disposal protocol that prioritizes safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this organosulfur compound, moving beyond mere procedural instructions to explain the scientific rationale behind each recommendation.

Immediate Safety and Hazard Assessment: Understanding the Compound

Before any disposal procedure is initiated, a thorough understanding of the chemical's properties and associated hazards is paramount.

This compound is a colorless liquid characterized by a strong, unpleasant odor.[1] While it is stable under normal laboratory conditions, it is crucial to be aware of its incompatibilities to prevent hazardous reactions.[1]

Key Hazard Information:

PropertyValueRemarks
Molecular Formula C5H10O2S
Molecular Weight 134.20 g/mol [1]
Appearance Colorless Liquid[1]
Odor Strong, Stench[1]
Water Solubility Immiscible[1]
Incompatibilities Strong oxidizing agents[1]

The primary operational risk associated with this compound lies in its potential to release highly odorous and flammable sulfur compounds upon improper handling or decomposition. Hydrolysis, particularly under acidic conditions, can lead to the formation of methanethiol and dimethyl sulfide.[2] Thermal decomposition can also produce hazardous gases such as hydrogen sulfide. Therefore, it is imperative to avoid contact with strong acids, bases, and sources of heat during storage and disposal.

Waste Characterization and Regulatory Compliance

Proper disposal begins with correct waste identification and classification in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[3][4]

RCRA Waste Determination:

As the generator of the waste, you are responsible for determining if it is a hazardous waste. This determination is based on whether the waste is "listed" or exhibits hazardous "characteristics."

  • Listed Wastes: this compound is not specifically listed as a hazardous waste. However, one of its potential hydrolysis products, methyl mercaptan (methanethiol) , is listed as a U153 hazardous waste .[5] This is a critical consideration if the waste has been subjected to conditions that could cause hydrolysis.

  • Characteristic Wastes:

    • Corrosivity (D002): The compound is not considered corrosive.[6]

    • Reactivity (D003): It is not considered reactive under normal conditions.[6]

    • Toxicity (D004-D043): This would be determined by the presence of specific toxic chemicals at or above regulatory levels, which is not indicated for pure this compound.[6]

Given these factors, waste containing this compound should be managed as a hazardous chemical waste.

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal procedure depends on the quantity and nature of the waste. The following protocols provide guidance for both small-scale laboratory spills and the disposal of bulk quantities.

Small Spills and Residual Amounts (In-Lab Treatment)

For minor spills or residual amounts in containers, a carefully controlled oxidation can be performed by trained personnel to convert the volatile and odorous thioether to a less hazardous, non-volatile sulfone.

Protocol for In-Lab Oxidation of Small Quantities:

  • Preparation: Conduct the procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Oxidizing Solution: Prepare a 10% aqueous solution of sodium hypochlorite (household bleach).

  • Neutralization: Slowly and with stirring, add the this compound waste to the sodium hypochlorite solution. The reaction is exothermic, so proceed with caution. A general guideline is to use a significant excess of the bleach solution (e.g., a 10:1 volume ratio of bleach to waste).

  • Reaction Time: Allow the mixture to react for at least one hour to ensure complete oxidation.

  • Verification: The absence of the characteristic stench is a good indicator of successful oxidation.

  • Final Disposal: The resulting solution, containing the less volatile sulfone, can then be collected in a designated hazardous waste container for pickup by a licensed disposal company.[7]

Bulk Quantities and Contaminated Materials

Bulk quantities of this compound and any materials contaminated with it (e.g., absorbent pads, gloves) must be disposed of through a licensed hazardous waste contractor.

Protocol for Bulk Waste Disposal:

  • Waste Collection: Collect the waste in a designated, leak-proof, and chemically compatible container. Ensure the container is in good condition and has a secure lid.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound." List any other constituents of the waste mixture.

  • Segregation: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for the compound.

Visualization of the Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound decision_quantity Small Spill / Residual (<100 mL)? start->decision_quantity in_lab_treatment In-Lab Oxidation (Sodium Hypochlorite) decision_quantity->in_lab_treatment Yes bulk_collection Collect in Designated Hazardous Waste Container decision_quantity->bulk_collection No collect_treated_waste Collect Treated Waste in Hazardous Waste Container in_lab_treatment->collect_treated_waste label_waste Label Container: 'Hazardous Waste' 'this compound' collect_treated_waste->label_waste bulk_collection->label_waste segregate_waste Store in Cool, Ventilated Area Away from Incompatibles label_waste->segregate_waste professional_disposal Arrange for Pickup by Licensed Waste Contractor segregate_waste->professional_disposal

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Culture of Safety

The responsible disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of a robust safety culture in the laboratory. By understanding the chemical's properties, adhering to established protocols, and partnering with certified professionals for final disposal, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to the entire lifecycle of a chemical is a hallmark of scientific excellence and integrity.

References

  • Challenger, F., & Hollingworth, H. D. (1959). The Abnormal Hydrolysis of Methyl p-Methylthio- and p-Ethylthio-propionate. Journal of the Chemical Society (Resumed), 61-68.
  • Airgas. (2022, March 15). Methyl Mercaptan Safety Data Sheet.
  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions.
  • Chem Service. (2018, February 22). Methyl mercaptan Solution Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 25). Methyl 2-(methylthio)
  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code.
  • Fisher Scientific. (2010, September 3). Dimethyl sulfide Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl sulfide.
  • Chevron Phillips Chemical. (2022, July 14). Dimethyl Sulfide Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of Dimethyl Sulfoxide-d6 (DMSO-d6): A Procedural Guide.
  • Smet, E., Lens, P., & Van Langenhove, H. (1998). Abatement of Volatile Organic Sulfur Compounds in Odorous Emissions From the Bio-Industry. Critical Reviews in Environmental Science and Technology, 28(1), 89-117.
  • University of Georgia Environmental Safety Division. (n.d.). DimethylDisulfide SOP.
  • ASGMT. (n.d.). Gas Odorants - Safety.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • SciSpace. (n.d.). Removal of odorous sulphur compounds from industrial gases by biotrickling filters.
  • Google Patents. (n.d.). US5910440A - Method for the removal of organic sulfur from carbonaceous materials.
  • ResearchGate. (2015, July 21). (PDF) Abatement of Volatile Organic Sulfur Compounds in Odorous Emissions from the Bio-industry.
  • ResearchGate. (2025, September 19). A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
  • National Academies of Sciences, Engineering, and Medicine. (1996). Review and Evaluation of Alternative Chemical Disposal Technologies.
  • AIC. (n.d.). Hazardous Waste Disposal.
  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
  • Wisconsin Department of Natural Resources. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals.
  • ResearchGate. (n.d.). Treatment of Waste Gases Contaminated with Odorous Sulfur Compounds.
  • eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Personal Protective Equipment & Handling Guide: Methyl 2-(methylthio)propionate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment

Methyl 2-(methylthio)propionate (an isomer of the more common flavor agent Methyl 3-methylthiopropionate, CAS 13532-18-8) presents a dual-hazard profile characteristic of low-molecular-weight thio-esters. While often used as a reagent or intermediate, its handling requires protocols exceeding standard laboratory practices due to its potent organoleptic properties (stench) and permeation capabilities.

  • Primary Hazard (Physiological): Skin and severe eye irritation (H315, H319). Potential respiratory tract irritation (H335).[1]

  • Primary Hazard (Operational): Extreme Stench. The thioether linkage creates a pervasive, sulfurous odor (reminiscent of cooked cabbage or rotting vegetables) that can desensitize olfactory fatigue and linger on clothing/skin for days.

  • Secondary Hazard: Combustible Liquid (Flash Point est. ~72°C based on structural analogs).

PPE Selection Matrix: The "Barrier-First" Approach

Standard nitrile gloves are insufficient for prolonged contact with this compound. The ester functional group can degrade nitrile rubber, while the sulfide moiety has high permeation mobility.

Glove Selection Logic
  • Splash Protection (Incidental): Nitrile is acceptable only if changed immediately upon contamination.

  • Process Protection (Handling/Synthesis): You must use a laminate or butyl barrier.

PPE CategoryRecommendationTechnical Rationale (Causality)
Primary Glove (Inner) Silver Shield® (EVOH Laminate) or Butyl Rubber Permeation Resistance: Thio-esters readily permeate standard nitrile and latex. Laminates provide >480 min breakthrough time against esters and sulfides [1].
Secondary Glove (Outer) Standard Nitrile (5-8 mil) Dexterity & Grip: Laminate gloves are slippery and ill-fitting. The outer nitrile glove provides grip and protects the expensive inner glove from physical tears.
Respiratory Fume Hood (Primary) Handling must occur in a certified hood (Face velocity: 100 fpm).
Respiratory (Spill) Full-Face Respirator w/ OV/P100 If outside containment, use Organic Vapor (OV) cartridges. The "P100" is optional but recommended if aerosols are generated.
Body Protection Lab Coat + Chemical Apron Cotton lab coats absorb thiols. A disposable Tyvek® apron or sleeve covers prevent odor adsorption onto personal clothing.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the volatile, irritating nature of the vapor.
Decision Logic: Glove Protocol

The following diagram illustrates the decision process for glove selection based on exposure risk.

GloveSelection Start Task Assessment Type Exposure Type? Start->Type Splash Incidental Splash (Transfer < 10mL) Type->Splash Low Volume Immersion High Risk / Synthesis (> 10mL or Heating) Type->Immersion High Volume/Heat DoubleNitrile Double Nitrile Gloves (Change immediately if splashed) Splash->DoubleNitrile Laminate Laminate (Silver Shield) UNDER Nitrile Outer Immersion->Laminate

Figure 1: Decision logic for selecting hand protection based on operational volume and risk.

Operational Protocol: Odor Control & Handling

The "value" in this guide is the Odor Abatement Strategy . Relying solely on the fume hood is a common failure point. You must chemically neutralize the sulfide vapors before they exit the flask or enter the vacuum pump.

The Chemistry of Deodorization

We utilize oxidation to convert the volatile sulfide (stench) into a non-volatile sulfoxide or sulfone (odorless).

  • Reagent: Sodium Hypochlorite (Commercial Bleach, 5-10%).

  • Mechanism:

    
    
    
Step-by-Step Workflow
  • Pre-Work Setup (The Bleach Trap):

    • Prepare a trap containing 10% bleach solution.

    • Connect the reaction vessel vent or rotary evaporator exhaust to bubble through this trap.

    • Critical: Ensure the trap is cooled in an ice bath if handling large gas volumes, as oxidation is exothermic.

  • Handling:

    • Keep all containers closed when not in use.

    • Use syringes/cannulas for transfer (Septum-to-Septum) to avoid open-air pouring.

  • Spill Management:

    • Do NOT use paper towels to wipe up a spill (this increases surface area and evaporation).

    • Cover spill immediately with vermiculite or absorbent pads.

    • Flood the area (gently) with dilute bleach solution to oxidize the residue in situ before cleanup.

  • Glassware Decontamination:

    • Do not remove glassware from the hood immediately.

    • Soak all contaminated glassware in a bleach bath for 2-4 hours.

    • Rinse with water, then acetone, then wash normally.

Operational Workflow Diagram

HandlingWorkflow Setup 1. Setup Bleach Trap (Vent Scrubber) Transfer 2. Closed Transfer (Cannula/Syringe) Setup->Transfer Secure Reaction 3. Reaction/Usage Transfer->Reaction Quench 4. Oxidative Quench (Bleach Soak) Reaction->Quench Post-Exp Quench->Setup Glassware Recycle Waste 5. Disposal (Segregated) Quench->Waste After 4hrs

Figure 2: Operational workflow emphasizing the oxidative quench step to eliminate odor before disposal.

Waste Disposal & Emergency Reference

Disposal Protocol: Never dispose of this compound or its mother liquors directly into the drain or general organic waste without pretreatment.

  • Pre-treatment: Treat waste with excess Sodium Hypochlorite (bleach) overnight in a fume hood.

  • Verification: Check for residual chlorine (starch-iodide paper) to ensure oxidant remains, and check for absence of stench.

  • Disposal: Neutralize excess bleach with Sodium Thiosulfate, then dispose of as Non-Halogenated Organic Waste (unless chlorinated solvents were used).

Emergency Response:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3][4] Contact lenses must be removed.[5]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol or acetone, as these may enhance skin permeation.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

References

  • PubChem Compound Summary. Methyl 3-(methylthio)propionate (CID 61168). National Center for Biotechnology Information. Retrieved from [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Guidance on Thiol/Sulfide Oxidation). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(methylthio)propionate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(methylthio)propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.